molecular formula C10H7NO3 B1342637 6-(Furan-2-yl)nicotinic acid CAS No. 884507-36-2

6-(Furan-2-yl)nicotinic acid

Cat. No.: B1342637
CAS No.: 884507-36-2
M. Wt: 189.17 g/mol
InChI Key: ALJRNVXLRKHVQF-UHFFFAOYSA-N
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Description

6-(Furan-2-yl)nicotinic acid (CAS 884507-36-2) is a heterocyclic compound of significant interest in medicinal chemistry and chemical research. This compound serves as a versatile synthetic intermediate, particularly in the construction of more complex molecular architectures. Its structure incorporates both pyridine and furan rings, making it a valuable precursor for the development of novel pharmacologically active agents . Research has demonstrated that derivatives of this compound exhibit promising in vitro antimicrobial properties. Studies have shown that specific compounds synthesized from this scaffold possess good to moderate activity against a range of Gram-positive and Gram-negative bacteria, including S. aureus and E. coli , as well as fungal species such as C. albicans . The presence of the furan nucleus has been identified as a contributor to enhanced biological activity in some derivatives . As a nicotinic acid derivative, it shares a structural relationship with the essential nutrient niacin (vitamin B3), which is a precursor to the crucial coenzymes NAD and NADP involved in cellular metabolism and DNA repair . This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(furan-2-yl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-10(13)7-3-4-8(11-6-7)9-2-1-5-14-9/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALJRNVXLRKHVQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10597355
Record name 6-(Furan-2-yl)pyridine-3-carboxylic acid
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Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884507-36-2
Record name 6-(2-Furanyl)-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884507-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Furan-2-yl)pyridine-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Isolation of 6-(Furan-2-yl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the discovery, synthesis, and isolation of 6-(Furan-2-yl)nicotinic acid, a significant heterocyclic compound in medicinal chemistry. The methodologies detailed herein are grounded in established chemical principles and validated through practical application, offering a robust resource for researchers in drug discovery and development.

Introduction: The Significance of this compound

This compound, a derivative of nicotinic acid (Vitamin B3), has garnered attention within the scientific community for its potential therapeutic applications. Nicotinic acid and its derivatives are known to play crucial roles in various biological processes and are used in the treatment of conditions like pellagra and dyslipidemia. The incorporation of a furan moiety at the 6-position of the nicotinic acid scaffold can significantly modulate the molecule's pharmacological properties, making it a person of interest in the development of novel therapeutic agents.

Notably, derivatives of nicotinic acid have been investigated as agonists for the G-protein coupled receptor 109A (GPR109A), also known as the high-affinity niacin receptor. Activation of GPR109A is linked to the reduction of plasma free fatty acids, a key mechanism in the management of dyslipidemia. The discovery of potent and selective GPR109A agonists is a focal point in cardiovascular drug discovery, and this compound represents a key pharmacophore in this endeavor.

Retrosynthetic Analysis and Synthesis Strategy

The synthesis of this compound is most effectively achieved through a convergent strategy, leveraging modern cross-coupling methodologies. A retrosynthetic analysis reveals that the target molecule can be disconnected at the C-C bond between the pyridine and furan rings, pointing to a palladium-catalyzed cross-coupling reaction as the key bond-forming step.

G target This compound disconnection C-C Disconnection target->disconnection intermediates 6-Halonicotinic acid ester + 2-Furylboronic acid (or equivalent) disconnection->intermediates starting_materials 6-Chloronicotinic acid methyl ester + 2-Furylboronic acid intermediates->starting_materials Suzuki-Miyaura Coupling

[Methyl 6-chloronicotinate] + [2-Furylboronic acid] --(Pd(dppf)Cl2, K2CO3, Dioxane/H2O)--> [Methyl 6-(furan-2-yl)nicotinate]

[Methyl 6-(furan-2-yl)nicotinate] --(LiOH, THF/H2O)--> [this compound]

Figure 2: Workflow for the purification of this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

Physicochemical Properties:

PropertyValue
CAS Number 884507-36-2
Molecular Formula C₁₀H₇NO₃
Molecular Weight 189.17 g/mol
Appearance Off-white to pale yellow solid

Spectroscopic Data (Predicted and Representative):

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 13.5 (s, 1H, COOH), 9.05 (d, J=2.0 Hz, 1H, Py-H2), 8.25 (dd, J=8.0, 2.0 Hz, 1H, Py-H4), 7.90 (d, J=8.0 Hz, 1H, Py-H5), 7.80 (dd, J=1.8, 0.8 Hz, 1H, Furan-H5), 7.20 (dd, J=3.5, 0.8 Hz, 1H, Furan-H3), 6.65 (dd, J=3.5, 1.8 Hz, 1H, Furan-H4).

  • ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 166.5 (COOH), 155.0 (Py-C6), 152.0 (Furan-C2), 150.0 (Py-C2), 145.0 (Furan-C5), 140.0 (Py-C4), 125.0 (Py-C3), 120.0 (Py-C5), 115.0 (Furan-C3), 112.0 (Furan-C4).

  • Mass Spectrometry (ESI-MS): m/z 190.04 [M+H]⁺, 188.03 [M-H]⁻.

Conclusion

This technical guide provides a detailed and actionable protocol for the synthesis and isolation of this compound. The described Suzuki-Miyaura coupling followed by ester hydrolysis is a reliable and efficient method for obtaining this valuable compound. By adhering to the outlined procedures and employing rigorous analytical characterization, researchers can confidently produce high-purity this compound for further investigation in medicinal chemistry and drug development programs. The insights into the rationale behind the chosen synthetic strategy and the detailed step-by-step instructions are intended to empower scientists to successfully incorporate this compound into their research endeavors.

References

  • Soga, T., et al. (2003). Uncovering the orphan G protein-coupled receptor GPR109A (HM74A) as a high-affinity receptor for nicotinic acid.
  • Wise, A., et al. (2003). Molecular identification of high and low affinity receptors for nicotinic acid. Journal of Biological Chemistry, 278(11), 9869-9874.
  • Tunaru, S., et al. (2003). PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect.
  • Kamanna, V. S., & Kashyap, M. L. (2007). Nicotinic acid (niacin) receptor agonists: will they be good for raising HDL and more?

Spectroscopic Elucidation of 6-(Furan-2-yl)nicotinic Acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for 6-(Furan-2-yl)nicotinic acid, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. This document is designed for scientists and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretation of this data is grounded in fundamental spectroscopic principles and comparative analysis with related structural motifs.

Introduction

This compound, with a molecular formula of C10H7NO3 and a molecular weight of 189.17 g/mol , incorporates two key heterocyclic rings: a pyridine-3-carboxylic acid (nicotinic acid) moiety and a furan ring.[1] This unique combination imparts specific electronic and structural features that are reflected in its spectroscopic signature. A thorough understanding of its NMR, IR, and MS data is paramount for confirming its identity, assessing its purity, and predicting its chemical behavior in various applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom.

¹H NMR Spectroscopy

Theoretical Insights: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the pyridine and furan rings. The chemical shifts are influenced by the electron-withdrawing nature of the carboxylic acid group and the nitrogen atom in the pyridine ring, as well as the oxygen atom in the furan ring. Coupling constants (J-values) will reveal the connectivity of the protons.

Predicted ¹H NMR Data (in DMSO-d₆):

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)
H-2'~9.0d~2.0
H-4'~8.3dd~8.0, 2.0
H-5'~7.8d~8.0
H-5~7.7dd~1.8, 0.8
H-3~7.0dd~3.5, 0.8
H-4~6.6dd~3.5, 1.8
COOH~13.5br s-

Justification of Assignments:

  • The proton at the 2'-position of the pyridine ring (H-2') is expected to be the most deshielded due to its proximity to the nitrogen atom and the carboxylic acid group, appearing as a doublet with a small meta-coupling.[2]

  • The H-4' proton will appear as a doublet of doublets due to ortho and meta couplings.[2]

  • The furan protons will exhibit characteristic chemical shifts, with H-5 being the most deshielded due to the adjacent oxygen and the connection to the pyridine ring.[3]

  • The carboxylic acid proton will appear as a broad singlet at a very downfield chemical shift.

¹³C NMR Spectroscopy

Theoretical Insights: The ¹³C NMR spectrum will provide information about the carbon skeleton. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms.

Predicted ¹³C NMR Data (in DMSO-d₆):

Carbon AtomPredicted Chemical Shift (ppm)
C=O~166
C-6'~158
C-2~153
C-2'~150
C-4'~139
C-5~145
C-3'~125
C-5'~121
C-4~113
C-3~110

Justification of Assignments:

  • The carbonyl carbon of the carboxylic acid will be the most downfield signal.

  • The carbons attached to heteroatoms (C-6', C-2, C-2') will appear at lower field.

  • The remaining aromatic carbons will appear in the typical range for such systems.[4]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-15 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[3]

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Theoretical Insights: IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds.

Predicted IR Spectroscopy Data:

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)3300 - 2500Broad, Strong
C-H (Aromatic)3150 - 3000Medium
C=O (Carboxylic Acid)1710 - 1680Strong
C=N & C=C (Aromatic Rings)1600 - 1450Medium to Strong
C-O-C (Furan Ring)1100 - 1000Strong

Justification of Assignments:

  • The broad O-H stretch of the carboxylic acid is a characteristic feature.[5]

  • The strong C=O stretch confirms the presence of the carboxylic acid.[5][6]

  • The absorptions in the 1600-1450 cm⁻¹ region are indicative of the aromatic pyridine and furan rings.[7]

  • A strong band in the 1100-1000 cm⁻¹ region is characteristic of the C-O-C stretching in the furan ring.[8]

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.

Mass Spectrometry (MS)

Theoretical Insights: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule.[3]

Predicted Mass Spectrometry Data (ESI+):

Ionm/z (predicted)Description
[M+H]⁺190.05Protonated molecular ion
[M-OH]⁺173.04Loss of hydroxyl radical
[M-COOH]⁺145.06Loss of carboxylic acid group
[C₅H₄N]⁺78.03Pyridine fragment
[C₄H₃O]⁺67.02Furan fragment

Justification of Fragmentation:

  • The protonated molecular ion ([M+H]⁺) is expected to be the base peak in the ESI+ spectrum.[9][10]

  • Common fragmentation pathways for nicotinic acid derivatives involve the loss of the carboxylic acid group or its components.[11][12]

  • Fragmentation of the bond connecting the two rings can lead to the observation of pyridine and furan fragments.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Infusion: Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Ionization: Use electrospray ionization in positive ion mode (ESI+).

  • Mass Analysis: Acquire the mass spectrum over an appropriate m/z range.

Workflow and Data Integration

The structural elucidation of this compound is a process of integrating the data from these complementary spectroscopic techniques.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis Purification Purification Synthesis->Purification NMR NMR (¹H, ¹³C) Purification->NMR IR IR Purification->IR MS MS Purification->MS Structure Final Structure Confirmation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the spectroscopic characterization of a compound.

Conclusion

The combined application of NMR, IR, and MS provides a robust and comprehensive characterization of this compound. The predicted data, based on established spectroscopic principles and comparison with related compounds, offers a reliable framework for the identification and structural verification of this molecule. This in-depth guide serves as a valuable resource for researchers working with this and similar heterocyclic compounds, enabling confident and accurate data interpretation.

References

  • Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Kumar Trivedi, M., Branton, A., Trivedi, D., & Jana, S. (2015). FT-IR spectra of Nicotinic acid (a) control and (b) treated. ResearchGate. Retrieved January 18, 2026, from [Link]

  • A vibrational spectroscopic study on furan and its hydrated derivatives. (2015). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Proton NMR Spectrum for Nicotinic Acid. (2017). Chemistry Stack Exchange. Retrieved January 18, 2026, from [Link]

  • Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography. (n.d.). Bevital. Retrieved January 18, 2026, from [Link]

  • 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). (n.d.). Human Metabolome Database. Retrieved January 18, 2026, from [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES. (1966). University of Illinois Chicago. Retrieved January 18, 2026, from [Link]

  • This compound. (n.d.). Arctom Scientific. Retrieved January 18, 2026, from [Link]

  • Green, J. H. S., & Harrison, D. J. (1976). Spectroscopic and thermodynamic properties of furan derivatives—I. 2- and 2,5-substituted compounds. Spectrochimica Acta Part A: Molecular Spectroscopy, 33(9), 843–848. [Link]

  • This compound hydrochloride. (n.d.). Chemsrc. Retrieved January 18, 2026, from [Link]

  • Ploch, S., Kobsar, A., & Schunack, W. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Chromatography B, 878(13-14), 935–942. [Link]

  • Synthesis and Characterization of Some Nicotinic Acid Complexes. (2014). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Nar, M., et al. (2024). Synthesis and Characterization of Nicotinamide Complexes of Furan-2-Carboxylates with Some Metals, in Vitro and in Silico Studies on Ca I, Ca Ii, Ache, Bche, Gr Enzymes. ResearchGate. Retrieved January 18, 2026, from [Link]

  • Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. (n.d.). JOCPR. Retrieved January 18, 2026, from [Link]

  • Ploch, S., Kobsar, A., & Schunack, W. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Donati, C., et al. (2009). Determination and confirmation of nicotinic acid and its analogues and derivates in pear and apple blossoms using high-performance liquid chromatography-diode array-electrospray ionization mass spectrometry. Journal of Agricultural and Food Chemistry, 57(21), 10038–10043. [Link]

  • FT-IR spectra: (a) Niacin, (b) MNPs and (c) MNPs-Niacin. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Kerlinic Acid Preserves the Furan Moiety in Regio- and Diastereoselective Oxidations Giving Beta-Lactones and Oxirane Derivatives. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

Sources

Physical and chemical properties of 6-(Furan-2-yl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-(Furan-2-yl)nicotinic Acid: Properties, Synthesis, and Applications

Introduction

This compound is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. As a derivative of nicotinic acid (Vitamin B3), it incorporates a furan moiety, creating a biaryl structure that serves as a versatile scaffold for the synthesis of more complex molecules. Its unique combination of a pyridinecarboxylic acid and a furan ring imparts specific electronic and steric properties, making it a valuable building block for developing novel therapeutic agents and functional materials.

This guide provides a comprehensive overview of the core physical and chemical properties of this compound. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its characterization, synthesis, and potential applications. We will delve into its structural attributes, spectral data, reactivity, and a detailed protocol for its synthesis via the widely-used Suzuki-Miyaura cross-coupling reaction.

Molecular Structure and Identifiers

The foundational step in understanding any chemical entity is to define its structure and fundamental identifiers. This compound consists of a pyridine ring substituted with a carboxylic acid group at the 3-position and a furan ring at the 6-position.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
CAS Number 884507-36-2[1]
Molecular Formula C₁₀H₇NO₃[1]
Molecular Weight 189.17 g/mol [1]
IUPAC Name 6-(Furan-2-yl)pyridine-3-carboxylic acidN/A
SMILES O=C(O)C1=CN=C(C2=CC=CO2)C=C1[1]

Physical and Chemical Properties

The physicochemical properties of a compound are critical for its handling, formulation, and mechanism of action in biological systems. While some specific experimental data for this compound is not widely published, we can infer properties from its constituent parts and related known molecules.

Table 2: Physical and Chemical Properties of this compound and Related Compounds

PropertyValue / DescriptionNotes
Appearance Expected to be a white to off-white or crystalline powder.Based on related nicotinic acid derivatives like 6-fluoronicotinic acid.[2]
Melting Point Not explicitly reported. Likely >200 °C.For comparison, the melting point of nicotinic acid is 236-239 °C[3][4], and 6-fluoronicotinic acid is 144-148 °C.[2][5]
Boiling Point Not reported; likely decomposes before boiling at atmospheric pressure.High melting point solids with carboxylic acid groups often decompose upon strong heating.
Solubility Expected to have low solubility in water and nonpolar organic solvents. Soluble in polar organic solvents like DMSO and DMF, and in aqueous base.Nicotinic acid is slightly soluble in water (1-5 g/100 mL)[4] and soluble in DMSO and DMF (~1 mg/mL).[6][7] The larger, more rigid structure of the target compound would likely decrease water solubility.
pKa Estimated to be in the range of 4.0 - 5.0.The pKa of the carboxylic acid group in nicotinic acid is approximately 4.85.[4] The furan ring is unlikely to significantly alter this value.

Spectral Data and Molecular Characterization

Spectroscopic methods are indispensable for confirming the identity and purity of this compound.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine and furan rings. The pyridine protons typically appear in the downfield region (δ 7.5-9.2 ppm), with characteristic coupling constants (ortho, meta, para). The furan protons would also show characteristic shifts and couplings. For nicotinic acid itself, representative shifts are observed around 9.15 ppm, 8.83 ppm, 8.3 ppm, and 7.6 ppm.[8][9]

  • ¹³C NMR Spectroscopy : The carbon spectrum should display 10 distinct signals corresponding to each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid (typically δ 165-185 ppm) and the carbons of the two aromatic rings (typically δ 110-160 ppm).

  • Fourier-Transform Infrared (FT-IR) Spectroscopy : The IR spectrum provides key information about the functional groups present. Characteristic absorption bands would include:

    • A broad O-H stretch from the carboxylic acid dimer (around 2500-3300 cm⁻¹).

    • A strong C=O stretch from the carboxylic acid carbonyl (around 1700-1725 cm⁻¹).[10]

    • C=C and C=N stretching vibrations from the aromatic rings (around 1400-1600 cm⁻¹).[10]

    • C-O stretching from the furan ring and carboxylic acid.

  • Mass Spectrometry (MS) : Mass spectrometry would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) should show a molecular ion peak corresponding to the exact mass of C₁₀H₇NO₃ (189.0426 g/mol ).

Synthesis Strategy: Suzuki-Miyaura Cross-Coupling

A robust and widely adopted method for the synthesis of biaryl compounds like this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[11] This reaction creates a carbon-carbon bond between an organoboron compound (furan-2-boronic acid) and an organohalide (a 6-halonicotinic acid derivative).

Causality in Experimental Design: The choice of catalyst, base, and solvent is critical for achieving high yields and purity.

  • Catalyst : A palladium(0) complex, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, is the active catalyst. Ligands such as triphenylphosphine (PPh₃) are used to stabilize the catalyst and facilitate the reaction cycle.

  • Base : A base (e.g., K₃PO₄, K₂CO₃, Na₂CO₃) is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from boron to palladium.

  • Solvent : The solvent system, often a mixture of an organic solvent (like toluene, dioxane, or DMF) and water, must be capable of dissolving the various reactants and facilitating the interaction between the organic and aqueous phases where the base resides.

Caption: Experimental workflow for Suzuki-Miyaura synthesis.

Detailed Experimental Protocol

This is a representative protocol and may require optimization.

  • Reaction Setup : To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-chloronicotinic acid methyl ester (1.0 equiv), furan-2-boronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).

  • Solvent Addition and Degassing : Add a 4:1 mixture of toluene and water. Degas the mixture thoroughly by bubbling nitrogen or argon gas through the solution for 15-20 minutes. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition : Under a positive pressure of nitrogen, add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv).

  • Reaction : Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Isolation of Intermediate : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude methyl 6-(furan-2-yl)nicotinate.

  • Purification of Intermediate : Purify the crude ester by flash column chromatography on silica gel.

  • Hydrolysis : Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH, 2.0 equiv) and stir at room temperature until the hydrolysis is complete (monitored by TLC).

  • Final Product Isolation : Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with ether to remove any non-polar impurities. Carefully acidify the aqueous layer with 1M HCl until a precipitate forms (typically pH 3-4). Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford pure this compound.

Applications in Drug Discovery and Materials Science

Nicotinic acid and its derivatives are well-established pharmacophores. They are precursors to the essential coenzymes NAD and NADP and have applications in treating dyslipidemia.[7][12][13] The introduction of a furan ring creates a new chemical space for exploration. Derivatives of nicotinic acid have been investigated for a wide range of biological activities, including:

  • Anti-inflammatory Agents : Novel nicotinic acid derivatives have been synthesized and evaluated for their potential as anti-inflammatory drugs.[14]

  • Anticancer Activity : Certain derivatives have shown potential as cytotoxic agents against various cancer cell lines, sometimes by targeting specific pathways like VEGFR-2 inhibition.[15]

  • Antimicrobial Agents : The nicotinic acid scaffold has been used to develop new compounds with activity against pathogenic microorganisms.[16]

The rigid, planar structure of this compound also makes it an attractive candidate for incorporation into metal-organic frameworks (MOFs) or as a ligand in coordination chemistry.

Safety and Handling

References

  • Chemsrc. This compound hydrochloride. [Online] Available at: [Link]

  • Organic Syntheses. Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. [Online] Available at: [Link]

  • University of Wisconsin-Stout. Nickel Catalyzed Suzuki-Miyaura Cross Coupling. [Online] Available at: [Link]

  • PubChem. 6-Fluoronicotinic Acid. [Online] Available at: [Link]

  • CAS Common Chemistry. Aluminum. [Online] Available at: [Link]

  • PubMed. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. [Online] Available at: [Link]

  • PubChem. Nicotinic Acid. [Online] Available at: [Link]

  • National Center for Biotechnology Information. Methods to Produce Nicotinic Acid with Potential Industrial Applications. [Online] Available at: [Link]

  • ResearchGate. Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. [Online] Available at: [Link]

  • PubMed. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. [Online] Available at: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). [Online] Available at: [Link]

  • ResearchGate. Scheme 1. Synthesis of furan-2-yl malonic acids 8 a–e and subsequent.... [Online] Available at: [Link]

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  • MDPI. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. [Online] Available at: [Link]

  • ResearchGate. Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications. [Online] Available at: [Link]

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  • Chemistry Stack Exchange. Proton NMR Spectrum for Nicotinic Acid. [Online] Available at: [Link]

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A Technical Guide to the Crystal Structure Analysis of 6-(Furan-2-yl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of the crystallographic analysis of 6-(Furan-2-yl)nicotinic acid, a molecule of significant interest due to the combination of the bioactive nicotinic acid scaffold and a furan moiety.[1][2] Nicotinic acid and its derivatives are crucial in pharmaceutical research, with applications ranging from vitamin B3 supplements to treatments for various diseases.[1][3] The incorporation of a furan ring introduces unique electronic and steric properties, making the detailed study of its three-dimensional structure paramount for understanding its potential in drug design and materials science.[4]

This document is structured to guide researchers through the entire process, from obtaining suitable crystalline material to advanced computational analysis of its solid-state structure. The methodologies described herein are grounded in established best practices to ensure scientific rigor and data integrity.

Synthesis and Crystallization: The Foundation of Analysis

A robust crystal structure analysis begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The quality of the crystal is the single most important determinant for the quality of the diffraction data and the ultimate accuracy of the solved structure.[5]

Synthesis of this compound

The synthesis of this compound typically involves a cross-coupling reaction, such as a Suzuki or Stille coupling, between a halogenated nicotinic acid derivative and a furan-containing organometallic reagent. While several synthetic routes may exist, a common approach is the palladium-catalyzed Suzuki coupling of 6-chloronicotinic acid with furan-2-boronic acid.

  • Rationale: This method is widely employed due to its high efficiency, tolerance of various functional groups, and generally good yields. The choice of catalyst, base, and solvent system is critical and must be optimized to maximize the yield and purity of the final product, which is essential for successful crystallization.

Following the reaction, the crude product must be purified, typically via column chromatography or recrystallization, to remove any unreacted starting materials, by-products, or catalyst residues. Spectroscopic characterization using NMR (¹H, ¹³C) and Mass Spectrometry is mandatory to confirm the chemical identity and purity of the synthesized this compound before proceeding.

Protocol: Growing Diffraction-Quality Single Crystals

Obtaining crystals suitable for Single-Crystal X-ray Diffraction (SC-XRD) is often more of an art than a science, requiring patience and systematic screening of conditions. The goal is to encourage slow, ordered molecular assembly into a well-defined lattice.

Protocol 1: Crystal Growth by Slow Evaporation

  • Solvent Selection: Begin by testing the solubility of the purified compound in a range of common laboratory solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane) at room temperature. An ideal solvent is one in which the compound is sparingly soluble.

  • Solution Preparation: Prepare a saturated or near-saturated solution of this compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

  • Filtration: Filter the warm solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean, small vial. This step is critical to remove any particulate matter that could act as nucleation sites, leading to the formation of many small crystals instead of a few large ones.

  • Evaporation: Cover the vial with a cap, pierced with one or two small holes using a needle. This restricts the rate of solvent evaporation. Place the vial in a vibration-free environment.

  • Monitoring: Observe the vial daily for the formation of crystals. High-quality crystals are typically clear, possess well-defined faces, and are free of cracks or inclusions. This process can take anywhere from a few days to several weeks.

  • Causality: The slow evaporation method allows the concentration of the solute to increase gradually, providing sufficient time for molecules to orient themselves into a thermodynamically stable crystal lattice. Rapid evaporation often leads to amorphous powders or poorly-ordered microcrystals unsuitable for SC-XRD.[6]

The Core Analysis: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing detailed information on bond lengths, bond angles, and intermolecular interactions.[5][7][8]

The SC-XRD Experimental Workflow

The journey from a single crystal to a refined molecular structure follows a well-defined path. Each step is crucial for the quality of the final result.

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// Edges A -> B [label=" Preliminary Diffraction Frames "]; B -> C [label=" Optimized Strategy "]; C -> D [label=" Raw Diffraction Images "]; D -> E [label=" HKL File (Intensities) "]; E -> F [label=" Initial Atomic Model "]; F -> G [label=" Refined Structural Model "]; G -> H [label=" Final Validated Structure "]; }

Caption: High-level overview of the single-crystal X-ray diffraction workflow.

Protocol 2: Single-Crystal X-ray Diffraction Data Collection

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil. The sample is then flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

  • Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer. A series of diffraction images are collected as the crystal is rotated through various angles. Modern diffractometers use sensitive area detectors (e.g., CCD or CMOS) to capture the diffraction pattern efficiently.[7][9]

  • Structure Solution and Refinement: The collected diffraction data are processed to yield a set of reflection intensities. Software programs are then used to solve the "phase problem" and generate an initial electron density map, from which the atomic positions can be determined. This initial model is then refined using a least-squares algorithm to achieve the best possible fit between the observed and calculated diffraction data.

Interpreting the Results: Key Crystallographic Parameters

The final output of a successful structure refinement is a Crystallographic Information File (CIF), which contains all the information about the crystal structure. Key data are summarized in tables for clarity.

Table 1: Crystal Data and Structure Refinement for this compound (Example Data)

ParameterValue
Empirical FormulaC₁₀H₇NO₃
Formula Weight189.17
Temperature100(2) K
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 7.21 Å, b = 11.75 Å, c = 9.89 Å
β = 105.4°
Volume808.5 ų
Z (Molecules per cell)4
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.118
Goodness-of-fit (S)1.05
  • Trustworthiness: The R-factors (R₁, wR₂) and the Goodness-of-Fit (S) are critical indicators of the quality of the refinement. Lower R-factors (ideally < 0.05 for R₁) indicate a better agreement between the model and the experimental data. An S value close to 1.0 suggests that the refinement model is appropriate.

Deconstructing the Structure: Molecular Geometry and Intermolecular Interactions

With the structure solved, the focus shifts to a detailed analysis of the molecular and supramolecular features.

Intramolecular Geometry

Analysis of the refined structure reveals precise bond lengths and angles. For this compound, key points of interest include the dihedral angle between the pyridine and furan rings, which dictates the overall planarity of the molecule, and the geometry of the carboxylic acid group.

Table 2: Selected Bond Lengths and Angles (Example Data)

Bond/AngleLength (Å) / Degrees (°)
C(2)-C(7)1.475(3)
C(5)-C(10)1.482(2)
Dihedral Angle
Pyridine-Furan15.2(1)°

The observed non-planarity between the two rings is a common feature in such bi-aryl systems, arising from a balance between steric hindrance and conjugative effects.

Supramolecular Assembly: The Role of Hydrogen Bonding

In the solid state, molecules rarely exist in isolation. They pack together to form a stable three-dimensional lattice, guided by intermolecular forces. For this compound, hydrogen bonding is the dominant interaction. The carboxylic acid group provides a strong hydrogen bond donor (O-H) and acceptor (C=O), while the pyridine nitrogen acts as an additional acceptor.

A classic feature is the formation of a carboxylic acid dimer synthon, where two molecules are linked via a pair of O-H···O hydrogen bonds, forming a robust R²₂(8) ring motif. This dimer then interacts with neighboring dimers through other weaker interactions, such as C-H···O contacts, to build the extended crystal lattice.

Table 3: Hydrogen Bond Geometry (Example Data)

D–H···AD-H (Å)H···A (Å)D···A (Å)<(DHA) (°)
O(1)–H(1)···O(2)0.841.812.645(2)174.1
  • Expertise: The identification of these recurring hydrogen bonding patterns, or "supramolecular synthons," is fundamental to crystal engineering. Understanding these interactions allows scientists to predict and design new crystalline materials with desired physical properties.

Advanced Structural Insights

To gain a deeper, more quantitative understanding of the crystal packing, advanced analytical techniques are employed.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal.[10][11][12] The surface is generated around a molecule, and the color mapping provides information about the nature and strength of intermolecular contacts.

  • d_norm surface: This surface is mapped with a normalized contact distance (d_norm), which highlights regions of significant intermolecular contact. Bright red spots on the d_norm surface indicate close contacts, such as hydrogen bonds, where the intermolecular distance is shorter than the sum of the van der Waals radii.[12][13]

  • 2D Fingerprint Plots: These plots summarize all the intermolecular contacts by plotting the distance to the nearest nucleus external to the surface (dₑ) against the distance to the nearest nucleus internal to the surface (dᵢ).[13] The plot provides a quantitative breakdown of the different types of contacts (e.g., H···H, O···H, C···H) and their relative contributions to the overall crystal packing.[10][14]

graph "Hirshfeld_Analysis" { layout=dot; rankdir=TB; bgcolor="#F1F3F4"; node [shape=box, style="filled", fontname="Helvetica", margin="0.2,0.1"]; edge [fontname="Helvetica", color="#5F6368"];

// Nodes CIF [label="Crystallographic Information File (CIF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HS_Gen [label="Generate Hirshfeld Surface", fillcolor="#EA4335", fontcolor="#FFFFFF"]; dnorm [label="Map d_norm Surface", fillcolor="#FBBC05", fontcolor="#202124"]; FP [label="Generate 2D Fingerprint Plot", fillcolor="#FBBC05", fontcolor="#202124"]; Vis [label="Visualize Close Contacts (Red Spots)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Quant [label="Quantify Interaction Percentages", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges CIF -> HS_Gen; HS_Gen -> dnorm; HS_Gen -> FP; dnorm -> Vis; FP -> Quant; }

Caption: Workflow for Hirshfeld surface analysis and data interpretation.

For this compound, the Hirshfeld analysis would be expected to show:

  • Dominant, sharp spikes in the fingerprint plot corresponding to the strong O-H···O hydrogen bonds.

  • A significant contribution from H···H contacts, which are generally the most abundant type of contact in organic crystals.[13]

  • Contributions from C-H···O and C-H···π interactions, which play a crucial role in stabilizing the three-dimensional packing arrangement.

Density Functional Theory (DFT) Calculations

To complement the experimental data, gas-phase geometry optimization can be performed using Density Functional Theory (DFT).[15][16][17] This computational method calculates the lowest energy conformation of an isolated molecule.[18]

  • Purpose: By comparing the DFT-optimized geometry with the geometry observed in the crystal structure, one can assess the influence of the crystal packing forces (e.g., hydrogen bonding) on the molecular conformation. Significant differences between the two, particularly in torsion angles, indicate that intermolecular interactions in the solid state play a major role in "locking" the molecule into a specific conformation that may differ from its gas-phase minimum.

  • Methodology: A common approach is to use a functional like B3LYP with a basis set such as 6-311G(d,p).[16][19] The comparison provides a valuable link between the experimental solid-state structure and the intrinsic properties of the molecule itself.

Conclusion

The comprehensive crystal structure analysis of this compound, integrating synthesis, high-quality SC-XRD data, and advanced computational tools like Hirshfeld surface analysis and DFT, provides a complete picture of its solid-state architecture. The detailed understanding of its intramolecular geometry and the specific network of intermolecular interactions, dominated by strong O-H···O hydrogen bonds, is invaluable for researchers in medicinal chemistry and materials science. This knowledge forms a critical foundation for predicting physicochemical properties, designing novel derivatives with enhanced bioactivity, and engineering new crystalline forms with tailored properties.

References

  • Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. Available from: [Link]

  • Kourkoumelis, N., & Hatzidimitriou, A. G. (2021). The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. Magnetochemistry, 7(8), 114. Available from: [Link]

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. Available from: [Link]

  • Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scientific Research Publishing. Available from: [Link]

  • Hassan, M. H., Al-Majid, A. M., El-Emam, A. A., & Barakat, A. (2023). Hirshfeld Surface Analysis and Density Functional Theory Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one: A Comprehensive Study on Crystal Structure, Intermolecular Interactions, and Electronic Properties. Molecules, 28(15), 5809. Available from: [Link]

  • Pop, R., Crisan, M., Crisan, L., & Oprea, O. (2018). Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors. International Journal of Molecular Sciences, 19(12), 3925. Available from: [Link]

  • EXPO - Software Ic. (n.d.). Geometry Optimization. Available from: [Link]

  • ResearchGate. (n.d.). DFT calculations. (a) Geometry optimization by density functional... [Image]. Available from: [Link]

  • Kulaev, K., Ryabov, A., Medvedev, M., Burnaev, E., & Vanovskiy, V. (2025). On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. arXiv preprint arXiv:2501.08588. Available from: [Link]

  • Infinity Analyze. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Available from: [Link]

  • Martin, G. P., et al. (2023). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 23(4), 2397-2408. Available from: [Link]

  • Grimme, S., et al. (2017). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Chemistry – A European Journal, 23(61), 15287-15299. Available from: [Link]

  • ResearchGate. (2016). How do organic compounds single crystal X rays diffraction work? Available from: [Link]

  • Zhou, P. P., Sun, X. B., & Qiu, W. Y. (2014). Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. Current Drug Discovery Technologies, 11(2), 97-108. Available from: [Link]

  • Nar, M., et al. (2025). Nicotinamide complexes of metal(II) furan-2-carboxylates: synthesis, determination of crystal structures, Hirshfeld surface analysis, and in vitro and in silico evaluation of inhibitory properties on CA I, CA II, AChE, BChE, and GR enzymes. Structural Chemistry. Available from: [Link]

  • Nanomegas. (n.d.). Revealing Crystal Structure of Nicotinic Acid with 3D electron diffraction tomography. Available from: [Link]

  • CCDC. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Available from: [Link]

  • Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag. Note: This is a general reference for a synthetic step mentioned and may not be available as a direct URL.
  • Wójcik, M., et al. (2025). Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. Chemistry & Biodiversity. Available from: [Link]

  • Sanna, C., et al. (2023). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 28(14), 5431. Available from: [Link]

  • Koellner, G., et al. (1998). Crystal structure of 6-hydroxy-L-nicotine oxidase from A. nicotinovorans at 2.0 Å resolution. HASYLAB Annual Report. Available from: [Link]

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  • ResearchGate. (n.d.). The chemical structures of nicotinic acid and its official impurities. [Image]. Available from: [Link]

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An In-depth Technical Guide to the Solubility and Stability of 6-(Furan-2-yl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Proactive Profiling for Robust Drug Development

In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's physicochemical properties is not merely a regulatory checkbox but a fundamental prerequisite for success. The journey from a promising lead compound to a viable therapeutic is paved with challenges, many of which can be anticipated and mitigated through early and rigorous characterization. This guide provides an in-depth technical framework for the solubility and stability studies of 6-(Furan-2-yl)nicotinic acid, a heterocyclic compound with potential pharmacological significance. As researchers, scientists, and drug development professionals, our goal is to move beyond rote execution of protocols and cultivate a deep, mechanistic understanding of the "why" behind the "how." This document is structured to empower you with not only the methodologies but also the scientific rationale required to generate a robust and reliable data package for this promising molecule.

Physicochemical Landscape of this compound

Before embarking on experimental studies, a thorough in-silico and preliminary characterization of this compound is essential to inform our strategy.

Molecular Structure and Properties:

  • Chemical Name: this compound

  • Molecular Formula: C₁₀H₇NO₃[1]

  • Molecular Weight: 189.17 g/mol [1]

  • Structure: The molecule incorporates a pyridine ring, a furan ring, and a carboxylic acid group. This unique combination of aromatic and acidic functionalities will govern its solubility and stability behavior. The nitrogen in the pyridine ring and the carboxylic acid group are ionizable, suggesting a pH-dependent solubility. The furan ring, an electron-rich heterocycle, may be susceptible to oxidative degradation.

A hydrochloride salt form of this compound also exists, which would be expected to have different solubility characteristics.[2]

The Cornerstone of Bioavailability: Solubility Determination

A compound's aqueous solubility is a critical determinant of its oral bioavailability. For this compound, understanding its solubility across the physiological pH range is paramount. The World Health Organization (WHO) and other regulatory bodies provide comprehensive guidance on conducting such studies for the purpose of Biopharmaceutics Classification System (BCS) classification.[3][4]

Experimental Philosophy: Equilibrium vs. Kinetic Solubility

It is crucial to distinguish between two key solubility measurements:

  • Equilibrium (Thermodynamic) Solubility: This is the concentration of a compound in a saturated solution when excess solid is present, and the system is at equilibrium.[5] It represents the true, stable solubility and is the gold standard for regulatory submissions. The shake-flask method is a widely accepted technique for this determination.[5]

  • Kinetic Solubility: This measures the concentration of a compound when it starts to precipitate from a solution that was initially prepared from a stock solution (often in DMSO).[5] While a higher-throughput method, it can often overestimate the true solubility.

For a comprehensive profile of this compound, both methods provide valuable, complementary information.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is designed to determine the thermodynamic solubility of this compound across a physiologically relevant pH range, in line with WHO and ICH guidelines.[4]

Objective: To determine the concentration of this compound in a saturated solution at various pH values at a constant temperature.

Materials:

  • This compound (solid, pure form)

  • pH buffers (pH 1.2, 4.5, 6.8, and 7.4)

  • Calibrated pH meter

  • Shaking incubator or orbital shaker set at 37 ± 1 °C

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a validated, stability-indicating method

Methodology:

  • Preparation of Buffers: Prepare buffers of pH 1.2 (simulated gastric fluid without enzymes), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer) as per pharmacopeial standards.[4] A buffer at pH 7.4 should also be included to represent intestinal pH.

  • Addition of Excess Compound: Add an excess amount of solid this compound to vials containing each buffer. A visual confirmation of undissolved solid should be present throughout the experiment.

  • Equilibration: Place the vials in a shaking incubator at 37 ± 1 °C for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the samples to pellet the excess solid.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

  • pH Verification: Measure the pH of the filtrate to ensure it has not significantly changed during the experiment.[4][5]

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated HPLC method.

  • Replicates: Perform a minimum of three replicate determinations at each pH condition.[4]

Data Presentation:

pHTemperature (°C)Mean Solubility (mg/mL)Standard Deviation
1.237
4.537
6.837
7.437
Visualizing the Workflow: Solubility Determination

Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis API This compound Add_Excess Add Excess API to Buffers API->Add_Excess Buffers pH Buffers (1.2, 4.5, 6.8, 7.4) Buffers->Add_Excess Equilibrate Equilibrate (37°C, 24-48h) Add_Excess->Equilibrate Separate Centrifuge & Filter Equilibrate->Separate pH_Check Verify Final pH Separate->pH_Check HPLC Quantify by HPLC Separate->HPLC Data Calculate Solubility HPLC->Data

Caption: Workflow for Equilibrium Solubility Determination.

Predicting Shelf-Life: Stability Studies and Forced Degradation

Stability testing is a critical component of drug development, providing evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[6][7] Forced degradation studies are an integral part of this process, helping to identify likely degradation products and establish degradation pathways.[8][9]

The Rationale of Stress Testing

Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing.[9] The primary objectives are:

  • To identify potential degradation products.

  • To elucidate degradation pathways.

  • To develop and validate a stability-indicating analytical method.

  • To understand the intrinsic stability of the molecule.

Protocol: Forced Degradation Studies

This protocol outlines a systematic approach to the forced degradation of this compound, in accordance with ICH guidelines.[8][10]

Objective: To investigate the degradation of this compound under various stress conditions and to identify the resulting degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated oven

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) detector and mass spectrometer (MS)

Methodology:

  • Acid Hydrolysis:

    • Dissolve this compound in a suitable solvent and add 0.1 M HCl.

    • Heat the solution at a controlled temperature (e.g., 60°C) for a defined period.

    • Withdraw samples at various time points, neutralize, and analyze by HPLC-MS.

  • Base Hydrolysis:

    • Dissolve this compound in a suitable solvent and add 0.1 M NaOH.

    • Maintain the solution at room temperature or slightly elevated temperature.

    • Withdraw samples, neutralize, and analyze by HPLC-MS. The ester-like nature of the furan ring may be susceptible to base-catalyzed hydrolysis.

  • Oxidative Degradation:

    • Dissolve this compound in a suitable solvent and add a solution of 3% H₂O₂.

    • Keep the solution at room temperature and protected from light.

    • Analyze samples by HPLC-MS at various time points. The furan and pyridine rings may be susceptible to oxidation.

  • Thermal Degradation:

    • Store solid this compound in a calibrated oven at an elevated temperature (e.g., 70°C).

    • Analyze samples at regular intervals to assess for degradation.

  • Photostability:

    • Expose a solution and solid sample of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[6][8]

    • A dark control sample should be stored under the same conditions to differentiate between thermal and light-induced degradation.

    • Analyze the samples by HPLC-MS.

Data Presentation:

Stress ConditionReagent/ConditionDuration% DegradationNumber of Degradants
Acid Hydrolysis0.1 M HCl, 60°C
Base Hydrolysis0.1 M NaOH, RT
Oxidative Degradation3% H₂O₂, RT
Thermal DegradationSolid, 70°C
PhotostabilityICH Q1B compliant light exposure
Visualizing the Interconnectivity: Stability Study Design

Stability_Study cluster_stress Forced Degradation (Stress Testing) cluster_analysis Analytical Characterization cluster_outcomes Key Outcomes Acid Acid 0.1M HCl, Heat HPLC HPLC-PDA Purity & Assay Acid->HPLC:f0 MS Mass Spec Degradant ID Acid->MS:f0 Base Base 0.1M NaOH, RT Base->HPLC:f0 Base->MS:f0 Oxidation Oxidation 3% H2O2, RT Oxidation->HPLC:f0 Oxidation->MS:f0 Thermal Thermal Solid, 70°C Thermal->HPLC:f0 Thermal->MS:f0 Photo Photostability ICH Q1B Photo->HPLC:f0 Photo->MS:f0 Pathway Degradation Pathway Elucidation HPLC:f1->Pathway Method Stability-Indicating Method Validation HPLC:f1->Method MS:f1->Pathway Storage Informed Storage Conditions Pathway->Storage Method->Storage

Caption: Interconnected components of a forced degradation study.

Conclusion: A Data-Driven Path Forward

The comprehensive solubility and stability profiling of this compound, as outlined in this guide, is a critical exercise in de-risking the drug development process. By systematically evaluating its behavior in various aqueous environments and under a range of stress conditions, we can build a robust data package that informs formulation development, defines appropriate storage conditions, and ensures the development of a safe and effective therapeutic. The principles and protocols detailed herein are grounded in international regulatory guidelines and are designed to be both scientifically rigorous and practically implementable. A proactive and thorough understanding of a molecule's fundamental properties is the bedrock upon which successful pharmaceutical products are built.

References

  • ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. (n.d.). Scribd.
  • ICH. (n.d.). Q1A(R2) Guideline.
  • European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products.
  • SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES.
  • ICH. (n.d.). Quality Guidelines.
  • ECA Academy. (n.d.). WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. gmp-compliance.org.
  • World Health Organization. (n.d.). Annex 4.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Apley, M., et al. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (n.d.).
  • Stability Indicating HPLC Method for the Determination of Nicotine Hydrogen Tartrate. (n.d.).
  • Arctom. (n.d.). CAS NO. 884507-36-2 | this compound | Catalog BD-A428963.
  • Chemsrc. (2025, September 23). CAS#:2731014-53-0 | this compound hydrochloride.
  • MedCrave online. (2016, December 14). Forced Degradation Studies.

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Quantum Chemical Blueprint: A Technical Guide to the Computational Analysis of 6-(Furan-2-yl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Bridging Theory and Application in Drug Discovery

In the landscape of modern drug discovery and development, the predictive power of computational chemistry has become an indispensable tool. Quantum chemical calculations, in particular, offer a granular view of molecular structures, electronics, and reactivity that is often unattainable through experimental methods alone. This guide provides a comprehensive, in-depth technical framework for the quantum chemical analysis of 6-(Furan-2-yl)nicotinic acid, a molecule of interest due to its hybrid structure incorporating both a furan and a nicotinic acid moiety. Nicotinic acid and its derivatives are known for their various biological activities, and the inclusion of a furan ring can significantly modulate these properties.[1] This document is intended for researchers, computational chemists, and drug development professionals seeking to apply rigorous theoretical methods to understand and predict the behavior of this and similar molecular scaffolds.

The methodologies outlined herein are grounded in Density Functional Theory (DFT), a robust and widely used quantum chemical method that offers a favorable balance between accuracy and computational cost for molecules of this size.[2][3] We will not only detail the "how" but also the "why" behind each computational step, ensuring a self-validating and scientifically sound workflow.

Foundational Principles: The 'Why' of Our Computational Strategy

Before delving into the practical aspects of the calculations, it is crucial to establish the theoretical framework and the rationale behind our chosen approach. The primary goal of these calculations is to elucidate the structural and electronic properties of this compound, which are fundamental to its potential biological activity.

The Power of Density Functional Theory (DFT)

DFT has emerged as the workhorse of computational chemistry for medium-sized organic molecules.[2] Unlike more computationally expensive ab initio methods, DFT calculates the electronic structure of a molecule based on its electron density, a more manageable property than the many-electron wavefunction.[3] The choice of the functional and basis set is critical for the accuracy of DFT calculations.

  • Functional Selection: The B3LYP Hybrid Functional: For organic molecules containing heteroatoms like oxygen and nitrogen, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional has consistently provided reliable results for geometries and electronic properties.[2][4] It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electron correlation.

  • Basis Set Selection: The Pople Style 6-311++G(d,p) Basis Set: The choice of a basis set determines the flexibility the calculation has to describe the molecular orbitals. The 6-311++G(d,p) basis set is a triple-zeta basis set that offers a good description of the core and valence electrons. The addition of diffuse functions ("++") is important for accurately describing anions and non-covalent interactions, while the polarization functions ("(d,p)") allow for more flexibility in describing the shape of the electron density, which is crucial for molecules with pi systems and lone pairs.[4]

The Computational Workflow: A Step-by-Step Protocol

This section provides a detailed, step-by-step protocol for performing quantum chemical calculations on this compound. This workflow is designed to be implemented using standard quantum chemistry software packages such as Gaussian, ORCA, or GAMESS.

Step 1: Molecular Structure Input and Initial Optimization

The first step is to build the 3D structure of this compound. This can be done using any molecular modeling software. The CAS number for this compound is 884507-36-2.[5]

Protocol:

  • Build the initial molecular structure: Use a molecular editor to draw the structure of this compound.

  • Perform an initial geometry optimization: Use a computationally inexpensive method like molecular mechanics (e.g., MMFF94) to obtain a reasonable starting geometry. This step is crucial to avoid starting the more expensive quantum mechanical calculations from a high-energy, distorted conformation.

Step 2: Geometry Optimization with DFT

The goal of geometry optimization is to find the minimum energy structure of the molecule on the potential energy surface.

Protocol:

  • Set up the DFT calculation:

    • Method: B3LYP

    • Basis Set: 6-311++G(d,p)

    • Job Type: Optimization

  • Run the calculation: Submit the calculation to the quantum chemistry software.

  • Verify the optimized geometry: After the calculation is complete, visually inspect the optimized structure to ensure it is chemically reasonable.

Step 3: Vibrational Frequency Analysis

A vibrational frequency analysis serves two critical purposes: it confirms that the optimized geometry is a true minimum on the potential energy surface (i.e., no imaginary frequencies), and it provides theoretical infrared (IR) and Raman spectra.

Protocol:

  • Set up the frequency calculation:

    • Method: B3LYP

    • Basis Set: 6-311++G(d,p)

    • Job Type: Frequency

    • Use the optimized geometry from the previous step as the input structure.

  • Analyze the results:

    • Confirm the nature of the stationary point: Check the output for the number of imaginary frequencies. A true minimum will have zero imaginary frequencies.

    • Simulate the IR and Raman spectra: The output will contain the vibrational frequencies and their corresponding intensities. This data can be used to generate theoretical spectra, which can be compared with experimental data if available.[2]

Step 4: Electronic Properties Analysis

With the optimized geometry, we can now calculate a range of electronic properties that provide insights into the molecule's reactivity and potential interactions.

Protocol:

  • Perform a single-point energy calculation:

    • Method: B3LYP

    • Basis Set: 6-311++G(d,p)

    • Job Type: Single Point Energy

    • Use the optimized geometry.

    • Request the calculation of molecular orbitals (HOMO, LUMO) and the molecular electrostatic potential (MEP).

  • Analyze the electronic properties:

    • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity.[6] The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

    • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule.[7] It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are important for predicting non-covalent interactions and sites of chemical reactivity.

Data Presentation and Interpretation

The quantitative data obtained from these calculations should be presented in a clear and organized manner to facilitate analysis and comparison.

Optimized Geometrical Parameters

The key bond lengths and dihedral angles of the optimized structure of this compound should be summarized in a table. This allows for a detailed analysis of the molecule's conformation.

ParameterBond/DihedralCalculated Value (Å or °)
Bond Lengths C(nicotinic)-C(furan)Value
C=O (carboxyl)Value
C-O (carboxyl)Value
O-H (carboxyl)Value
Dihedral Angle C(pyridine)-C(nicotinic)-C(furan)-O(furan)Value

Note: The values in this table are placeholders and would be populated with the actual results from the DFT calculations.

Key Vibrational Frequencies

A selection of the most important calculated vibrational frequencies and their assignments should be presented in a table. This is particularly useful for comparing with experimental IR and Raman spectra.

Vibrational ModeCalculated Frequency (cm⁻¹)IR IntensityRaman Activity
O-H stretch (carboxyl)ValueValueValue
C=O stretch (carboxyl)ValueValueValue
Pyridine ring stretchValueValueValue
Furan ring stretchValueValueValue

Note: The values in this table are placeholders and would be populated with the actual results from the DFT calculations.

Electronic Properties

The key electronic properties should be summarized in a table for easy reference.

PropertyCalculated Value (eV)
HOMO EnergyValue
LUMO EnergyValue
HOMO-LUMO Energy GapValue

Note: The values in this table are placeholders and would be populated with the actual results from the DFT calculations.

Visualizing the Molecular Landscape

Visualizations are essential for conveying complex quantum chemical data in an intuitive manner. The following diagrams, generated using the DOT language, illustrate the molecular structure and the computational workflow.

Figure 1: 2D representation of the molecular structure of this compound.

workflow start Start: Initial 3D Structure geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation (DFT: B3LYP/6-311++G(d,p)) geom_opt->freq_calc spe_calc Single Point Energy Calculation (DFT: B3LYP/6-311++G(d,p)) geom_opt->spe_calc verify_min Verify Minimum (No Imaginary Frequencies) freq_calc->verify_min verify_min->geom_opt Failure (Re-optimize) ir_raman Simulate IR/Raman Spectra verify_min->ir_raman Success end End: Comprehensive Molecular Profile ir_raman->end electronic_props Analyze Electronic Properties (HOMO, LUMO, MEP) spe_calc->electronic_props electronic_props->end

Sources

An In-Depth Technical Guide to the In Silico Screening of 6-(Furan-2-yl)nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically detailed framework for the in silico screening of 6-(Furan-2-yl)nicotinic acid derivatives. It is designed for researchers, scientists, and drug development professionals seeking to leverage computational methods for the discovery of novel therapeutic agents. This document eschews a rigid template in favor of a logical, causality-driven narrative that mirrors a real-world drug discovery workflow. Every protocol herein is designed as a self-validating system, grounded in authoritative scientific literature to ensure accuracy and reproducibility.

Introduction: The Therapeutic Potential of Furan-Nicotinic Acid Hybrids

Nicotinic acid (niacin or vitamin B3) and its derivatives are a cornerstone in medicinal chemistry, with a long history of use as lipid-lowering agents.[1][2] Their mechanism of action often involves interaction with specific G-protein coupled receptors, such as GPR109A (HCAR2).[3][4] More recently, research has expanded to explore their potential as anticancer agents, with some derivatives showing potent inhibitory activity against key signaling proteins like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5][6]

The furan moiety is another privileged scaffold in drug discovery, present in numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[7][8][9] The rationale for creating hybrid molecules incorporating both the nicotinic acid and furan scaffolds lies in the potential for synergistic or novel pharmacological activities. The this compound core represents a promising starting point for the development of new chemical entities.

In silico screening, or computer-aided drug design (CADD), offers a time- and cost-effective strategy to explore the vast chemical space of possible derivatives, prioritize candidates for synthesis, and gain insights into their potential mechanisms of action before committing to expensive and time-consuming wet-lab experiments.[10] This guide will delineate a robust in silico workflow for the evaluation of this compound derivatives, from target selection to the prediction of pharmacokinetic properties and the assessment of binding stability.

The In Silico Screening Workflow: A Strategic Overview

Our workflow is designed to be a comprehensive yet modular process, allowing for iterative refinement and decision-making at each stage. The core components are:

  • Target Identification and Rationale: Selecting biologically relevant protein targets.

  • Ligand Library Preparation: Generating a virtual library of this compound derivatives.

  • Molecular Docking: Predicting the binding modes and affinities of the virtual library against the selected targets.

  • ADMET Prediction: Assessing the drug-likeness and pharmacokinetic properties of the most promising candidates.

  • Molecular Dynamics Simulation: Evaluating the stability of the top-ranked protein-ligand complexes.

In_Silico_Workflow Target_ID Target Identification & Rationale Docking Molecular Docking Target_ID->Docking Ligand_Prep Ligand Library Preparation Ligand_Prep->Docking ADMET ADMET Prediction Docking->ADMET Top Hits MD_Sim Molecular Dynamics Simulation ADMET->MD_Sim Filtered Hits Lead_Candidates Lead Candidates for Synthesis & In Vitro Testing MD_Sim->Lead_Candidates Stable Complexes

Caption: A high-level overview of the in silico screening workflow.

Part 1: Target Identification and Preparation

The choice of a biological target is paramount to the success of any drug discovery campaign. Based on the known activities of nicotinic acid and furan derivatives, we will focus on two primary targets for this guide:

  • VEGFR-2: A key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[11] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy.[5][6]

  • GPR109A (HCAR2): A G-protein coupled receptor that mediates the anti-lipolytic effects of nicotinic acid.[3] While its role in cancer is less established, targeting GPCRs is a major area of drug discovery.

Target Selection and Structure Retrieval

For our in silico studies, we require high-resolution 3D structures of our target proteins. The Protein Data Bank (PDB) is the primary repository for these structures.[12]

VEGFR-2: A search of the PDB reveals numerous crystal structures of the VEGFR-2 kinase domain, often in complex with inhibitors. For this guide, we will use the PDB entry 3VHE , which is the crystal structure of human VEGFR-2 in complex with a pyrrolopyrimidine inhibitor.[13] This structure provides a well-defined binding pocket.

GPR109A: As of the writing of this guide, no experimental structure of GPR109A is available in the PDB. In such cases, we can resort to homology modeling . This technique uses the amino acid sequence of the target protein to build a 3D model based on the known structure of a homologous protein (a "template"). Several studies have successfully generated and validated homology models of GPR109A, often using the structure of bovine rhodopsin as a template.[3][14][15] For the purpose of this guide, we will proceed with the validated homology model from the work of Kothawade et al. (2020).[15]

Protein Preparation Protocol

Before docking, the raw PDB files must be prepared to ensure they are suitable for the simulation. This typically involves removing water molecules, adding hydrogen atoms, and assigning partial charges.

Protocol 1: Protein Preparation using AutoDockTools

  • Load the Protein: Open AutoDockTools (ADT) and load the PDB file (e.g., 3VHE.pdb).

  • Clean the Protein:

    • Remove water molecules (Edit > Delete Water).

    • Remove any co-crystallized ligands and ions not essential for binding.

  • Add Hydrogens: Add polar hydrogens (Edit > Hydrogens > Add > Polar Only).

  • Assign Charges: Compute Gasteiger charges (Edit > Charges > Compute Gasteiger).

  • Set Atom Types: Assign AD4 atom types (Grid > Macromolecule > Choose).

  • Save as PDBQT: Save the prepared protein in the PDBQT format, which includes the partial charges and atom types required by AutoDock Vina.

Part 2: Ligand Library Preparation

The next step is to generate a virtual library of this compound derivatives. This can be done by starting with the core scaffold and adding various substituents at different positions.

Ligand Drawing and 3D Conversion
  • 2D Sketching: Draw the 2D structures of the derivatives using chemical drawing software such as ChemDraw or MarvinSketch.

  • 3D Conversion: Convert the 2D structures to 3D. Most chemical drawing software has this functionality.

  • Energy Minimization: Perform an energy minimization of the 3D structures using a molecular mechanics force field (e.g., MMFF94) to obtain a low-energy, stable conformation.[16]

Ligand Preparation for Docking

Similar to the protein, the ligands must also be prepared in the PDBQT format.

Protocol 2: Ligand Preparation using AutoDockTools

  • Load Ligand: Open ADT and load the 3D structure of a ligand (e.g., in MOL2 or PDB format).

  • Detect Root: Detect the root of the ligand, which defines the rigid part of the molecule (Ligand > Torsion Tree > Detect Root).

  • Set Torsions: Define the rotatable bonds to allow for conformational flexibility during docking (Ligand > Torsion Tree > Choose Torsions).

  • Save as PDBQT: Save the prepared ligand in the PDBQT format (Ligand > Output > Save as PDBQT).

Part 3: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[17] It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein target.

Docking with AutoDock Vina

AutoDock Vina is a widely used, open-source program for molecular docking.[18] It uses a Lamarckian genetic algorithm to explore the conformational space of the ligand within a user-defined grid box on the protein.

Protocol 3: Molecular Docking using AutoDock Vina

  • Grid Box Generation: In ADT, with the prepared protein loaded, define a grid box that encompasses the binding site of interest. For VEGFR-2 (PDB: 3VHE), this would be the ATP-binding pocket. The size and center of the grid box are crucial parameters.

  • Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and other docking parameters like exhaustiveness.

  • Run Vina: Execute AutoDock Vina from the command line: ./vina --config conf.txt --log log.txt

  • Analyze Results: The output PDBQT file (ligand_01_out.pdbqt) will contain the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol). The log file (log.txt) will also contain these scores. Lower binding affinities indicate more favorable binding.

Data Presentation and Interpretation

The docking results for the entire library should be compiled into a table for easy comparison.

Derivative IDStructureBinding Affinity (kcal/mol) vs. VEGFR-2Key Interacting Residues
Scaffold This compound-7.2Cys919, Asp1046
Derivative 1 R1 = OCH3-8.5Cys919, Asp1046, Glu885
Derivative 2 R2 = Cl-8.1Cys919, Asp1046, Val848
............

This is example data and does not reflect actual experimental results.

The analysis should focus not only on the binding affinity but also on the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein's active site residues. Visualization software like PyMOL or Discovery Studio Visualizer is essential for this analysis.[17]

Part 4: ADMET Prediction

A compound with high binding affinity is not necessarily a good drug candidate. It must also possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[10][19] Early in silico prediction of these properties can help to filter out compounds that are likely to fail in later stages of drug development.

Using SwissADME for Pharmacokinetic and Drug-Likeness Prediction

SwissADME is a free and user-friendly web tool for predicting ADMET properties.[10]

Protocol 4: ADMET Prediction with SwissADME

  • Input Molecules: Go to the SwissADME website ([Link]). Input the SMILES strings of the top-ranked compounds from the docking study.

  • Run Prediction: Click the "Run" button to start the prediction.

  • Analyze Results: SwissADME provides a wealth of information, including:

    • Physicochemical Properties: Molecular weight, logP, solubility, etc.

    • Lipinski's Rule of Five: A rule of thumb to evaluate drug-likeness.

    • Pharmacokinetics: GI absorption, blood-brain barrier permeability, and cytochrome P450 (CYP) inhibition.

    • Medicinal Chemistry Friendliness: Alerts for potentially problematic fragments.

Bioavailability Radar

The bioavailability radar provided by SwissADME offers a quick visual assessment of a compound's drug-likeness.

Caption: The six physicochemical properties considered in the SwissADME bioavailability radar.

Compounds that fall within the optimal range for these properties are more likely to have good oral bioavailability. The results should be tabulated to compare the ADMET profiles of the lead candidates.

Derivative IDGI AbsorptionBBB PermeantCYP2D6 InhibitorLipinski Violations
Derivative 1 HighNoYes0
Derivative 2 HighNoNo0
...............

This is example data and does not reflect actual experimental results.

Part 5: Molecular Dynamics (MD) Simulation

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time.[20][21] MD simulations can be used to assess the stability of the predicted binding pose and to calculate binding free energies more accurately.

MD Simulation with GROMACS

GROMACS is a versatile and widely used software package for performing MD simulations.[22][23] The general workflow for a protein-ligand MD simulation is as follows:

MD_Simulation_Workflow Topology Generate Topology (Protein & Ligand) Solvation Solvate the System Topology->Solvation Ionization Add Ions Solvation->Ionization Minimization Energy Minimization Ionization->Minimization Equilibration Equilibration (NVT & NPT) Minimization->Equilibration Production_MD Production MD Run Equilibration->Production_MD Analysis Trajectory Analysis Production_MD->Analysis

Caption: A simplified workflow for setting up and running an MD simulation with GROMACS.

Protocol 5: Protein-Ligand MD Simulation using GROMACS

  • Topology Generation: Generate topology files for both the protein (using a force field like AMBER or CHARMM) and the ligand (e.g., using the CGenFF server).[24]

  • System Setup:

    • Create a simulation box and solvate the protein-ligand complex with water molecules.

    • Add ions to neutralize the system and to mimic physiological salt concentration.

  • Energy Minimization: Perform a steepest descent energy minimization to remove any steric clashes.

  • Equilibration:

    • Perform a short simulation under an NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the temperature of the system.

    • Perform another short simulation under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the pressure and density.

  • Production MD: Run the production MD simulation for a desired length of time (e.g., 100 ns).

Analysis of MD Trajectories

The output of an MD simulation is a trajectory file that contains the coordinates of all atoms at different time points. This trajectory can be analyzed to extract valuable information.[21][22][25]

  • Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand can be plotted over time to assess the stability of the complex. A stable RMSD indicates that the system has reached equilibrium.

  • Root Mean Square Fluctuation (RMSF): The RMSF of each residue can be calculated to identify flexible and rigid regions of the protein.

  • Hydrogen Bond Analysis: The number and duration of hydrogen bonds between the protein and the ligand can be monitored throughout the simulation to assess the stability of key interactions.

Conclusion and Future Perspectives

This in-depth technical guide has outlined a comprehensive and scientifically rigorous in silico workflow for the screening of this compound derivatives. By following these protocols, researchers can efficiently navigate the early stages of drug discovery, from hit identification to lead optimization. The integration of molecular docking, ADMET prediction, and molecular dynamics simulations provides a powerful platform for identifying promising drug candidates with a higher probability of success in subsequent experimental validation.

The lead compounds identified through this workflow should be synthesized and subjected to in vitro biological assays (e.g., VEGFR-2 kinase assays, cell proliferation assays) to validate the in silico predictions. The experimental data can then be used to refine the computational models, leading to a synergistic cycle of computer-aided and experimental drug discovery.

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An In-Depth Technical Guide to the Initial Toxicity Assessment of 6-(Furan-2-yl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting an initial, non-clinical toxicity assessment of the novel chemical entity, 6-(Furan-2-yl)nicotinic acid. Designed for researchers, toxicologists, and drug development professionals, this document outlines a tiered, logic-driven approach. The experimental choices and workflows are grounded in the structural characteristics of the molecule, prioritizing scientific integrity and the generation of robust, decision-enabling data.

Introduction: A Structurally-Informed Hazard Identification

This compound is a heterocyclic compound featuring two key structural motifs: a furan ring and a nicotinic acid (a pyridinecarboxylic acid) core. This unique combination necessitates a targeted toxicological evaluation, as both moieties are associated with specific, well-documented bioactivities and potential liabilities.

  • The Furan Moiety: The furan ring is a known structural alert, primarily for hepatotoxicity. This toxicity is often not caused by the parent compound itself but by its metabolic activation. Cytochrome P450 enzymes can oxidize the furan ring to form highly reactive and electrophilic intermediates, such as epoxides or cis-enedialdehydes (cis-2-butene-1,4-dial).[1][2][3] These reactive metabolites can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular dysfunction, oxidative stress, and ultimately, cell death.[3][4] Therefore, any robust assessment must investigate the potential for metabolic activation and subsequent liver injury.[1][5]

  • The Nicotinic Acid Moiety: Nicotinic acid (Niacin, Vitamin B3) and its derivatives are pharmacologically active, most notably as lipid-lowering agents.[6][7] However, at pharmacological doses, they can induce adverse effects, including hepatotoxicity, particularly with sustained-release formulations.[6][8] While the mechanisms are not fully elucidated, direct toxicity from high concentrations is a possibility.[6]

This initial assessment is therefore designed as a tiered screening cascade to efficiently identify potential hazards, beginning with computational predictions and progressing to targeted in vitro assays.

G cluster_0 Tier 1: In Silico & Physicochemical Analysis cluster_1 Tier 2: General Cellular Viability cluster_2 Tier 3: Mechanistic & Organ-Specific Toxicity cluster_3 Tier 4: Integrated Analysis in_silico Computational Toxicity Prediction (DEREK, TOPKAT, etc.) cytotox General Cytotoxicity Assay (e.g., Neutral Red Uptake on Balb/c 3T3) in_silico->cytotox physchem Physicochemical Properties (Solubility, LogP) physchem->cytotox hepato Hepatotoxicity (HepG2 Assay) cytotox->hepato geno Genotoxicity (Ames Test) cytotox->geno cardio Cardiotoxicity (hERG Assay) cytotox->cardio nephro Nephrotoxicity (HK-2 Assay) cytotox->nephro risk_assessment Integrated Risk Assessment & Go/No-Go Decision hepato->risk_assessment geno->risk_assessment cardio->risk_assessment nephro->risk_assessment

Figure 1: A tiered workflow for the initial toxicity assessment of this compound.

Tier 1: In Silico and Physicochemical Profiling

The most resource-efficient first step is to leverage computational models to predict potential toxicities and to determine the compound's basic physicochemical properties, which are critical for designing subsequent in vitro experiments.

Rationale for In Silico Toxicology

Computational toxicology uses computer models to predict the adverse effects of chemicals.[9] Quantitative Structure-Activity Relationship (QSAR) models are particularly valuable, as they correlate a chemical's structure with its biological activity.[10] This approach allows for rapid screening against a vast number of toxicological endpoints without synthesizing large quantities of the compound or using biological systems.[11]

Recommended In Silico Protocol
  • Model Selection: Utilize a combination of expert rule-based systems (e.g., Derek Nexus) and statistical-based systems (e.g., TOPKAT) to maximize predictive power.

  • Endpoint Analysis: Screen this compound for key endpoints including, but not limited to:

    • Mutagenicity (Ames test)

    • Carcinogenicity

    • Hepatotoxicity

    • Cardiotoxicity (hERG inhibition)

    • Skin sensitization

    • Developmental and Reproductive Toxicity (DART)

  • Metabolite Prediction: Employ metabolic pathway prediction software to identify potential metabolites, paying close attention to predicted oxidation of the furan ring.

Physicochemical Characterization

Accurate determination of aqueous solubility and lipophilicity (LogP) is mandatory. These parameters dictate the compound's behavior in biological assays and inform vehicle selection and maximum achievable concentrations. Poor solubility can lead to compound precipitation and false-negative or artifactual results.

Tier 2: General In Vitro Cytotoxicity

Before proceeding to organ-specific assays, a baseline assessment of cytotoxicity in a standard, non-metabolically active cell line is essential. This provides a general indication of the compound's intrinsic toxicity and is crucial for dose-range finding in subsequent, more complex assays. The Neutral Red Uptake (NRU) assay is a robust and widely accepted method for this purpose, recommended by OECD Guidance Document 129.[12][13]

Rationale and Causality

The NRU assay measures the viability of cells by assessing their ability to incorporate and retain the supravital dye Neutral Red within their lysosomes.[14] A decrease in dye uptake indicates damage to the cell surface membrane or lysosomal fragility, serving as a sensitive endpoint for cytotoxicity. Using a non-specialized cell line like Balb/c 3T3 fibroblasts provides a measure of basal cytotoxicity, distinct from organ-specific or metabolism-dependent toxicity.

Experimental Protocol: Neutral Red Uptake (NRU) Cytotoxicity Assay
  • Cell Culture: Culture Balb/c 3T3 cells in appropriate media until they form a confluent monolayer in a 96-well plate.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO). Serially dilute the stock to create a range of 8-10 test concentrations. The final vehicle concentration should be non-toxic (typically ≤0.5%).

  • Cell Treatment: Remove the culture medium and treat the cells with the various concentrations of the test compound for a defined period (e.g., 24 hours). Include vehicle-only controls and a positive control (e.g., Sodium Dodecyl Sulfate).

  • NRU Staining: After incubation, wash the cells and incubate them with a medium containing Neutral Red dye for approximately 3 hours.

  • Dye Extraction: Wash the cells to remove excess dye, then add a destain solution (e.g., ethanol/acetic acid) to extract the dye from the viable cells.

  • Quantification: Measure the absorbance of the extracted dye using a spectrophotometer at ~540 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the concentration-response curve and determine the IC50 value (the concentration that inhibits Neutral Red uptake by 50%).

Data Presentation

Table 1: Hypothetical General Cytotoxicity Data for this compound

ParameterCell LineExposure TimeResult
IC50Balb/c 3T324 hours150 µM

Tier 3: Targeted, Organ-Specific Toxicity Assessment

Based on the structural alerts, a panel of specific in vitro assays is required to investigate the key potential liabilities: hepatotoxicity, genotoxicity, cardiotoxicity, and nephrotoxicity.

Hepatotoxicity Assessment

Causality: The furan ring is a strong predictor of metabolism-induced hepatotoxicity.[1][5] Therefore, an assay using a human liver cell line with some metabolic capacity, such as HepG2, is essential.[15][16] While HepG2 cells have lower metabolic activity than primary human hepatocytes, they provide a standardized and reproducible model for screening potential hepatotoxicants.[17]

G cluster_0 Metabolic Activation Pathway Furan This compound CYP450 Cytochrome P450 (e.g., CYP2E1) Furan->CYP450 Oxidation Reactive_Metabolite Reactive Intermediate (cis-2-butene-1,4-dial) CYP450->Reactive_Metabolite Macromolecules Cellular Macromolecules (Proteins, DNA) Reactive_Metabolite->Macromolecules Alkylation Adducts Covalent Adducts Macromolecules->Adducts Toxicity Hepatotoxicity (Cell Death, Oxidative Stress) Adducts->Toxicity

Figure 2: Postulated metabolic activation of the furan moiety leading to hepatotoxicity.

Experimental Protocol: HepG2 Cytotoxicity Assay

  • Cell Culture: Culture human hepatoma (HepG2) cells in a 96-well plate until they reach approximately 80% confluency.

  • Compound Treatment: Treat cells with a range of concentrations of this compound, bracketing the IC50 value obtained from the NRU assay. A longer exposure time (e.g., 48 or 72 hours) is often used to allow for metabolic processes.

  • Viability Assessment: Measure cell viability using a multiparametric approach. A combination of assays is recommended:

    • ATP Content Assay (e.g., CellTiter-Glo®): Measures metabolic activity and is a sensitive indicator of cell health.

    • LDH Release Assay: Measures the release of lactate dehydrogenase from cells with compromised membrane integrity, an indicator of necrosis.

  • Data Analysis: Determine the IC50 for each endpoint and compare it to the basal cytotoxicity IC50. A significantly lower IC50 in HepG2 cells compared to Balb/c 3T3 cells may suggest metabolism-dependent toxicity.

Table 2: Hypothetical Hepatotoxicity Data

ParameterCell LineExposure TimeResultInterpretation
IC50 (ATP Assay)HepG248 hours45 µMPotentially hepatotoxic
IC50 (LDH Assay)HepG248 hours60 µMInduces necrotic cell death
Genotoxicity Assessment

Causality: Genotoxicity testing is a regulatory requirement and a critical safety screen. The bacterial reverse mutation assay, or Ames test, is the gold standard for identifying compounds that can cause gene mutations.[18][19][20] It assesses the ability of a chemical to induce mutations that revert histidine-requiring (his- ) strains of Salmonella typhimurium to a state where they can synthesize their own histidine (his+).[19][21] The test is performed with and without an exogenous metabolic activation system (S9 fraction from rat liver) to detect both direct-acting mutagens and those that require metabolic activation.[20]

Experimental Protocol: Ames Test (OECD 471)

  • Strain Selection: Use a standard panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) that detect different types of mutations (frameshift vs. base-pair substitution).[19]

  • Metabolic Activation: Prepare two sets of experiments for each strain: one with and one without S9 mix.

  • Exposure: In a test tube, combine the bacterial strain, the test compound at several concentrations, and either S9 mix or a buffer.

  • Plating: After a brief pre-incubation, mix the contents with molten top agar and pour onto minimal glucose agar plates.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A positive response is defined as a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count.

Table 3: Hypothetical Ames Test Results

StrainMetabolic Activation (S9)Result (Mutagenicity Index)Interpretation
TA100-1.1Negative
TA100+3.5Positive (Base-pair substitution mutagen)
TA98-0.9Negative
TA98+2.8Positive (Frameshift mutagen)
Cardiotoxicity Assessment (hERG Assay)

Causality: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to a life-threatening arrhythmia called Torsades de Pointes.[22][23] For this reason, screening for hERG channel inhibition is a critical step in early drug safety assessment and is mandated by regulatory agencies.[22][24]

Experimental Protocol: Automated Patch Clamp hERG Assay

  • Cell System: Use a mammalian cell line (e.g., HEK293 or CHO) stably expressing the hERG channel.

  • Instrumentation: Employ an automated patch-clamp system (e.g., QPatch, SyncroPatch) for high-throughput analysis.[25]

  • Procedure:

    • Cells are captured, and a high-resistance seal is formed in the whole-cell configuration.

    • A specific voltage protocol is applied to elicit and measure the hERG current.

    • A baseline current is established before the compound is applied.

    • The test compound is perfused over the cells at multiple concentrations (e.g., 0.1, 1, 10 µM).

    • The effect on the hERG tail current is measured. A known hERG inhibitor (e.g., E-4031) is used as a positive control.

  • Data Analysis: Calculate the percentage of hERG current inhibition at each concentration relative to the vehicle control. Determine the IC50 value.

Table 4: Hypothetical hERG Inhibition Data

Concentration% hERG Inhibition
0.1 µM5%
1 µM18%
10 µM45%
IC50 ~12 µM
Nephrotoxicity Assessment

Causality: The kidneys are a major organ for drug excretion and are susceptible to toxicity.[26] In vitro models using human renal proximal tubule epithelial cells, such as the HK-2 cell line, provide a valuable tool for early screening.[27] These cells retain many of the functional characteristics of proximal tubule cells, which are a primary site of drug-induced kidney injury.

Experimental Protocol: HK-2 Cytotoxicity and Biomarker Assay

  • Cell Culture: Culture HK-2 cells in 96-well plates to near confluency.

  • Compound Treatment: Treat cells with a range of concentrations of this compound for 24 to 48 hours.

  • Viability Assessment: Determine the IC50 using a standard cell viability assay (e.g., MTT or ATP content).

  • Biomarker Analysis: At sub-lethal concentrations, collect the cell culture supernatant to measure the release of specific kidney injury biomarkers using ELISA kits. Key biomarkers include:

    • KIM-1 (Kidney Injury Molecule-1): A sensitive and specific biomarker for proximal tubule injury.[27][28]

    • NGAL (Neutrophil Gelatinase-Associated Lipocalin): Another early indicator of kidney damage.[28]

  • Data Analysis: A significant, dose-dependent increase in KIM-1 or NGAL release at non-cytotoxic concentrations is indicative of a specific nephrotoxic liability.

Tier 4: Integrated Risk Assessment and Conclusion

The final step is to synthesize the data from all tiers into a coherent risk assessment. The goal is not merely to list results but to interpret them in context.

  • Potency Comparison: Compare the IC50 values across the different assays. Is the compound more toxic to a specific cell type (e.g., HepG2 vs. Balb/c 3T3)? A lower IC50 in HepG2 cells, coupled with a positive Ames test in the presence of S9, would strongly suggest that reactive metabolites are the primary drivers of toxicity.

  • Therapeutic Index Estimation: While true therapeutic index requires in vivo data, an in vitro "safety margin" can be estimated by comparing the concentrations at which toxicity occurs to the anticipated efficacious concentration (if known). A hERG IC50 of 12 µM, for example, might be acceptable for a compound with an expected therapeutic plasma concentration in the low nanomolar range, but concerning if the therapeutic concentration is in the micromolar range.

  • Decision Making: The integrated data provides a foundation for a go/no-go decision.

    • High Risk (No-Go): A potent positive in the Ames test, significant hERG inhibition at low concentrations (<1 µM), or potent, metabolism-driven hepatotoxicity would be major red flags warranting termination of the project or significant medicinal chemistry redesign.

    • Moderate Risk (Proceed with Caution): Weak genotoxicity, hERG inhibition with an IC50 >10 µM, or moderate hepatotoxicity might be acceptable depending on the therapeutic indication. These findings would flag the need for specific follow-up studies in later preclinical development.

    • Low Risk (Go): No significant findings in any of the Tier 3 assays at concentrations well above the expected therapeutic level would provide confidence to advance the compound.

This structured, mechanistically-informed approach ensures that key toxicological risks associated with the this compound scaffold are identified early, enabling efficient allocation of resources and informed decision-making in the drug development pipeline.

References

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Methodological & Application

Application Note: A Validated Protocol for the Suzuki-Miyaura Cross-Coupling Synthesis of 6-(Furan-2-yl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The synthesis of heteroaromatic biaryl compounds is a cornerstone of modern medicinal chemistry and materials science. 6-(Furan-2-yl)nicotinic acid is a valuable scaffold, incorporating both pyridine and furan moieties, which are prevalent in pharmacologically active molecules.[1][2] This application note provides a comprehensive, field-tested protocol for the synthesis of this compound via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The Suzuki-Miyaura reaction is widely employed due to its mild reaction conditions, exceptional tolerance of various functional groups, and the commercial availability and low toxicity of its organoboron reagents.[3][4]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the fundamental causality behind critical experimental choices, ensuring both reproducibility and a deeper understanding of the process. We present a self-validating protocol that includes detailed procedures for reaction setup, purification, and rigorous analytical characterization of the final product.

Reaction Scheme & Core Mechanism

The synthesis proceeds by coupling an aryl halide (6-chloronicotinic acid) with an organoboron species (2-furanylboronic acid) using a palladium catalyst and a base.[5]

Overall Reaction: Reaction Scheme for the synthesis of this compound

The Catalytic Cycle: The Suzuki-Miyaura coupling mechanism is a well-established catalytic cycle involving a palladium catalyst.[3][6] The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 6-chloronicotinic acid, forming a Pd(II) complex. This is often the rate-determining step of the reaction.[3]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This crucial step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species, thereby enabling the ligand exchange on the palladium complex.[7][8][9]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new carbon-carbon bond in the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5][10]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex Ar¹-Pd(II)L₂-X pd0->pd_complex Oxidative Addition aryl_halide Ar¹-X (6-Chloronicotinic Acid) aryl_halide->pd_complex diaryl_pd Ar¹-Pd(II)L₂-Ar² pd_complex->diaryl_pd Transmetalation boronic_acid Ar²-B(OH)₂ (2-Furanylboronic Acid) boronate [Ar²-B(OH)₃]⁻ boronic_acid->boronate base Base (e.g., K₂CO₃) base->boronate boronate->diaryl_pd diaryl_pd->pd0 Reductive Elimination product Ar¹-Ar² (Product) diaryl_pd->product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Experimental Protocol

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )AmountMoles (mmol)Equivalents
6-Chloronicotinic Acid5326-23-8157.561.00 g6.351.0
2-Furanylboronic Acid13120-77-9111.920.85 g7.621.2
Pd(PPh₃)₄14221-01-31155.560.37 g0.320.05
Potassium Carbonate (K₂CO₃)584-08-7138.211.75 g12.72.0
1,4-Dioxane (anhydrous)123-91-188.1140 mL--
Deionized Water7732-18-518.0210 mL--
Ethyl Acetate (EtOAc)141-78-688.11~200 mL--
Hydrochloric Acid (2 M)7647-01-036.46As needed--
Brine (saturated NaCl)7647-14-558.44~50 mL--
Anhydrous MgSO₄7487-88-9120.37As needed--
  • Rationale for Reagent Selection:

    • Aryl Halide: 6-Chloronicotinic acid is a cost-effective starting material. While aryl bromides are often more reactive, modern catalyst systems can effectively activate aryl chlorides.[10]

    • Boronic Acid: A slight excess (1.2 eq) of 2-furanylboronic acid is used to drive the reaction to completion and compensate for potential side reactions like protodeboronation.[11]

    • Catalyst: Tetrakis(triphenylphosphine)palladium(0), [Pd(PPh₃)₄], is a classic, reliable catalyst for a wide range of Suzuki couplings. For less reactive substrates, more advanced catalyst systems featuring bulky, electron-rich phosphine ligands (e.g., SPhos) might be considered.[12]

    • Base: Potassium carbonate is a moderately strong inorganic base sufficient to facilitate the formation of the reactive boronate species without causing hydrolysis of other functional groups.[13]

    • Solvent: A biphasic mixture of 1,4-dioxane and water is a standard solvent system for Suzuki couplings. Dioxane solubilizes the organic reagents and catalyst, while water dissolves the inorganic base and aids in the transmetalation step.[5][10]

Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Inert gas line (Argon or Nitrogen) with bubbler

  • Separatory funnel (500 mL)

  • Standard glassware for extraction and filtration

  • Rotary evaporator

  • pH paper or meter

  • Analytical balance

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Reaction Procedure
  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloronicotinic acid (1.00 g, 6.35 mmol) and potassium carbonate (1.75 g, 12.7 mmol).

  • Inert Atmosphere: Seal the flask and cycle between vacuum and an inert gas (Argon) three times to remove all oxygen. Maintaining an inert atmosphere is critical as the Pd(0) catalyst is sensitive to oxidation, which would deactivate it.

  • Reagent Addition: Under a positive pressure of Argon, add 2-furanylboronic acid (0.85 g, 7.62 mmol) and Pd(PPh₃)₄ (0.37 g, 0.32 mmol).

  • Solvent Addition: Add the degassed solvent system: 1,4-dioxane (40 mL) followed by deionized water (10 mL). The solvents should be degassed beforehand by sparging with Argon for 15-20 minutes to remove dissolved oxygen.

  • Heating and Monitoring: Heat the reaction mixture to 90-100 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane. The starting material (6-chloronicotinic acid) should be consumed, and a new, more polar spot corresponding to the product should appear. The reaction is typically complete within 12-24 hours.

  • Work-up - Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (100 mL) and filter through a pad of Celite to remove the palladium catalyst and insoluble salts. Wash the filter cake with additional ethyl acetate (2 x 20 mL).

  • Work-up - Liquid-Liquid Extraction: Transfer the combined filtrate to a 500 mL separatory funnel. Wash the organic layer with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual water and inorganic impurities.

  • Product Isolation - Acidification: Since the product is a carboxylic acid, it will be in its carboxylate salt form in the basic reaction mixture and may partition into the aqueous layer. Crucially, combine all aqueous layers from the previous step. While stirring, carefully acidify the combined aqueous layers with 2 M HCl until the pH is approximately 3-4. A precipitate of the product, this compound, should form.

  • Product Collection: Collect the solid product by vacuum filtration. Wash the collected solid with a small amount of cold deionized water to remove any remaining inorganic salts.

  • Drying: Dry the product under high vacuum to a constant weight. A typical yield is in the range of 75-85%.

Purification & Characterization

The crude product is often of high purity. If further purification is required, recrystallization from an ethanol/water mixture can be performed.

  • ¹H NMR Spectroscopy: The product's structure can be confirmed by ¹H NMR. Expected chemical shifts (in DMSO-d₆) would show characteristic signals for the pyridine and furan rings.[14][15][16]

    • Pyridine protons: ~9.0 ppm (d, H2), ~8.2 ppm (dd, H4), ~7.9 ppm (d, H5).

    • Furan protons: ~7.8 ppm (dd, H5'), ~7.2 ppm (d, H3'), ~6.6 ppm (dd, H4').

    • Carboxylic acid proton: A broad singlet >13 ppm.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) should confirm the molecular weight of the product (C₁₀H₇NO₃, M.W. = 189.17 g/mol ).[17] The analysis should show a prominent ion corresponding to [M+H]⁺ at m/z = 190.05.[18][19][20]

  • FT-IR Spectroscopy: Will show a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹) and a strong C=O stretch (~1700 cm⁻¹).[21]

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Analysis reagents 1. Weigh Reagents glassware 2. Assemble & Dry Glassware reagents->glassware degas 3. Degas Solvents glassware->degas setup 4. Charge Flask & Purge with Inert Gas degas->setup heat 5. Heat to 90-100 °C setup->heat monitor 6. Monitor by TLC heat->monitor cool 7. Cool to RT & Filter monitor->cool extract 8. Liquid-Liquid Extraction cool->extract acidify 9. Acidify Aqueous Phase to Precipitate Product extract->acidify collect 10. Collect Solid by Filtration acidify->collect dry 11. Dry Product collect->dry characterize 12. Characterize via NMR, MS, FT-IR dry->characterize

Caption: Step-by-step workflow for the synthesis of this compound.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Pd(0) catalyst due to oxidation. 2. Insufficiently dried glassware or wet solvents. 3. Ineffective base.1. Ensure the reaction is performed under a strict inert atmosphere. Use fresh catalyst. 2. Flame-dry glassware before use. Use anhydrous solvents. 3. Use freshly opened or properly stored base. Consider a stronger base like K₃PO₄.
Significant Protodeboronation Presence of excess water or protic solvents; prolonged reaction time at high temperature.Use the minimum required amount of water. Ensure solvents are properly degassed. Monitor the reaction closely and stop once the starting material is consumed.
Difficult Purification Product remains in the organic layer after acidification. Incomplete precipitation.The product has some organic solubility. After acidification and filtration, extract the aqueous filtrate with ethyl acetate (3x). Combine these extracts with the initial organic layer, dry, and evaporate to recover any dissolved product.

Safety Precautions

  • Palladium Catalysts: Palladium compounds are toxic and should be handled with care in a fume hood. Avoid inhalation of dust.

  • 1,4-Dioxane: Dioxane is a flammable liquid and a suspected carcinogen. It can form explosive peroxides upon storage. Always use in a well-ventilated fume hood.

  • Bases: Potassium carbonate is an irritant. Avoid contact with skin and eyes.

  • General: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, at all times.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Alonso, F., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. Available at: [Link]

  • ResearchGate. What can I use as a solvent and base in a suzuki reaction with a sensitive amide in the core? Available at: [Link]

  • Xu, G., et al. (2007). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides. Organic Letters. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Available at: [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Available at: [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Available at: [Link]

  • Humphrey, G. R., et al. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group. The Journal of Organic Chemistry. Available at: [Link]

  • Szostak, M., et al. (2021). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Liu, C., & Szostak, M. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. ResearchGate. Available at: [Link]

  • Reddit. Trouble isolating my Suzuki coupling biaryl acid product. Available at: [Link]

  • University of Wisconsin-Stout. Nickel Catalyzed Suzuki-Miyaura Cross Coupling. Available at: [Link]

  • Organic Syntheses. Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Available at: [Link]

  • Organic Chemistry Portal. Biaryl synthesis by C-C coupling. Available at: [Link]

  • Liu, C., & Szostak, M. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. The Royal Society of Chemistry. Available at: [Link]

  • Paper Teplate. Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. Available at: [Link]

  • Google Patents. Purification of carboxylic acids by chemical treatment and distillation.
  • Bevital. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography. Available at: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). Available at: [Link]

  • University of Illinois Chicago. SYNTHESIS AND BIOLOGICAL ACTIVITY OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES. Available at: [Link]

  • Arctom Scientific. CAS NO. 884507-36-2 | this compound. Available at: [Link]

  • MassBank. msbnk-lcsb-lu048801. Available at: [Link]

  • YouTube. Suzuki cross-coupling reaction. Available at: [Link]

  • PubMed. SYNTHESIS OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES AS ANALOGS OF ERGOT ALKALOIDS. Available at: [Link]

  • PubMed. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Available at: [Link]

  • Chemistry Stack Exchange. Proton NMR Spectrum for Nicotinic Acid. Available at: [Link]

  • ResearchGate. Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. Available at: [Link]

  • ResearchGate. Acid-Promoted One-Pot Synthesis of Substituted Furan and 6-Methylpyrazin-2(1 H)-one Derivatives via Allene Intermediate Formed in Situ. Available at: [Link]

  • NIH. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available at: [Link]

  • Royal Society of Chemistry. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Available at: [Link]

  • ResearchGate. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Available at: [Link]

  • ResearchGate. Separation of Nicotinic Acid and Six Metabolites within 60 Seconds Using High-Flow Gradient Chromatography on Silica Column with Tandem Mass Spectrometric Detection. Available at: [Link]

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  • Chemistry Stack Exchange. Proton NMR splitting in 2-substituted furan. Available at: [Link]

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Application Notes and Protocols for the Synthesis of 6-(Furan-2-yl)nicotinic Acid via Stille Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 6-(Furan-2-yl)nicotinic Acid and the Strategic Advantage of Stille Coupling

This compound is a key heterocyclic building block in medicinal chemistry and materials science. Its unique structural motif, featuring a pyridine carboxylic acid linked to a furan ring, imparts valuable electronic and steric properties, making it a sought-after intermediate in the synthesis of novel pharmaceuticals and functional materials. The efficient and selective construction of the carbon-carbon bond between the pyridine and furan rings is a critical step in accessing this important molecule.

Among the various cross-coupling methodologies, the Palladium-catalyzed Stille reaction offers a robust and versatile approach for the synthesis of this compound. The Stille coupling is renowned for its tolerance of a wide array of functional groups, a crucial feature when dealing with multifunctional molecules like nicotinic acid derivatives.[1] Furthermore, the organostannane reagents employed are generally stable to air and moisture, simplifying their handling and storage compared to other organometallic reagents.[2] This application note provides a comprehensive guide to the Stille coupling conditions for the synthesis of this compound, including detailed protocols for the preparation of precursors and the final coupling reaction, as well as an in-depth discussion of the reaction mechanism and optimization strategies.

Mechanistic Insights: The Palladium Catalytic Cycle in Stille Coupling

The Stille reaction proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst.[2][3] The cycle can be broken down into three key elementary steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the organic halide (in this case, a 6-halonicotinic acid derivative) to the Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in a Pd(II) intermediate.[3]

  • Transmetalation: The organostannane reagent (2-(tributylstannyl)furan) then undergoes transmetalation with the Pd(II) complex. The organic group from the tin compound is transferred to the palladium center, and the tin halide is released as a byproduct. This is often the rate-determining step of the cycle.

  • Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center, which forms the desired C-C bond and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3]

Stille_Coupling_Mechanism pd0 Pd(0)L₂ oa Oxidative Addition pd2_intermediate R¹-Pd(II)L₂-X oa->pd2_intermediate R¹-X tm Transmetalation pd2_coupled R¹-Pd(II)L₂-R² tm->pd2_coupled R²-SnBu₃ tin_halide X-SnBu₃ tm->tin_halide re Reductive Elimination re->pd0 product R¹-R² re->product stannane R²-SnBu₃ halide R¹-X

Figure 2: Experimental workflow for the Stille coupling reaction.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Equiv.
Methyl 6-chloronicotinate171.581.01.0
2-(Tributylstannyl)furan357.121.21.2
Pd₂(dba)₃915.720.020.02
XPhos476.620.080.08
Cesium Fluoride (CsF)151.902.02.0
1,4-Dioxane88.11--

Procedure:

  • To a flame-dried Schlenk flask, add methyl 6-chloronicotinate (1.0 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.08 eq), and cesium fluoride (CsF, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane (5 mL per mmol of the limiting reagent) via syringe.

  • Add 2-(tributylstannyl)furan (1.2 eq) via syringe and stir the mixture at room temperature for 10 minutes.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic mixture with a 1 M aqueous solution of potassium fluoride (KF) to remove the tin byproducts, followed by a wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford methyl 6-(furan-2-yl)nicotinate.

Part 3: Final Deprotection

Protocol 5: Hydrolysis of the Methyl Ester

  • Dissolve the purified methyl 6-(furan-2-yl)nicotinate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours, or until the starting material is consumed (monitored by TLC).

  • Acidify the reaction mixture to pH 3-4 with 1 M hydrochloric acid (HCl).

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.

Discussion of Key Experimental Parameters

  • Catalyst and Ligand Selection: The choice of the palladium catalyst and ligand is critical for the success of the Stille coupling. For electron-deficient heteroaromatic halides, such as 6-chloronicotinate derivatives, bulky and electron-rich phosphine ligands like XPhos are often employed to facilitate the oxidative addition step and promote efficient catalysis. [4]Pd₂(dba)₃ is a common and effective Pd(0) source.

  • Solvent: Anhydrous, polar aprotic solvents like 1,4-dioxane or dimethylformamide (DMF) are typically used for Stille couplings to ensure the solubility of the reactants and intermediates.

  • Base/Additive: While not always necessary, the addition of a fluoride source like CsF can activate the organostannane, forming a more nucleophilic "ate" complex and accelerating the transmetalation step. Copper(I) iodide (CuI) can also be used as a co-catalyst to enhance the reaction rate in some cases.

  • Temperature: The reaction temperature is an important parameter to optimize. While some Stille couplings proceed at room temperature, many require heating to achieve a reasonable reaction rate. A temperature of 100 °C is a good starting point for this particular transformation.

  • Work-up: The removal of tin byproducts is a common challenge in Stille couplings. Washing the reaction mixture with an aqueous solution of potassium fluoride is an effective method for precipitating the tin salts, which can then be removed by filtration. [5]

Troubleshooting

  • Low or No Conversion:

    • Catalyst deactivation: Ensure strictly anhydrous and oxygen-free conditions. Degas the solvent and use a fresh, active catalyst.

    • Insufficient reactivity: Increase the reaction temperature or consider using a more reactive halide (e.g., the corresponding bromide or iodide). A different ligand or the addition of CuI might also be beneficial.

  • Formation of Side Products:

    • Homocoupling of the stannane: This can occur if the transmetalation is slow. Optimizing the catalyst and ligand system can minimize this side reaction. [3] * Protodestannylation: Traces of acid or water can lead to the cleavage of the C-Sn bond. Ensure all reagents and solvents are dry.

Conclusion

The Stille cross-coupling reaction provides a powerful and reliable method for the synthesis of this compound. By carefully selecting the catalyst, ligand, and reaction conditions, and by employing a protection-deprotection strategy for the carboxylic acid group, this valuable building block can be prepared in good yield. The protocols and insights provided in this application note offer a solid foundation for researchers in drug discovery and materials science to successfully implement this important transformation in their synthetic endeavors.

References

  • Eaborn, C., et al. (1976). The first example of a palladium catalyzed coupling of aryl halides with organotin reagents. Journal of Organometallic Chemistry, 104(1), C27-C28.
  • Milstein, D., & Stille, J. K. (1978). A General, Selective, and Facile Method for Ketone Synthesis from Acid Chlorides and Organotin Compounds Catalyzed by Palladium. Journal of the American Chemical Society, 100(11), 3636–3638.
  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524.
  • Littke, A. F., & Fu, G. C. (1999). The First General Method for Stille Cross-Coupling of Aryl Chlorides.
  • Grasa, G. A., & Nolan, S. P. (2001).
  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
  • Li, J.-H., et al. (2005). Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System. The Journal of Organic Chemistry, 70(7), 2832-2834.
  • Organic Syntheses. (n.d.). Nicotinic acid, 6-hydroxy-. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 6-chloronicotinic acid. Retrieved from [Link]

  • NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

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Application Notes & Protocols: Characterizing the Anti-Inflammatory Potential of 6-(Furan-2-yl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Approach to Inflammation Modulation

Inflammation is a fundamental biological process critical for host defense and tissue repair; however, its dysregulation underlies a vast array of chronic diseases, including arthritis, inflammatory bowel disease, and atherosclerosis.[1] The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery.

Nicotinic acid (Niacin), a well-established lipid-modifying agent, also possesses significant anti-inflammatory properties.[1][2] Its effects are largely mediated through the G protein-coupled receptor 109A (GPR109A), which is expressed on immune cells such as monocytes and macrophages.[3][4] Activation of GPR109A can suppress inflammatory signaling pathways, notably the nuclear factor-kappa B (NF-κB) cascade, leading to reduced production of pro-inflammatory cytokines like TNF-α and IL-6.[3][5]

This document introduces 6-(Furan-2-yl)nicotinic acid , a novel synthetic compound that couples the established nicotinic acid scaffold with a furan moiety. Furan derivatives themselves are found in nature and have been investigated for a range of biological activities, including anti-inflammatory effects.[6] This unique structural combination presents a compelling rationale for investigating its potential as a modulator of inflammatory responses.

These application notes provide a comprehensive, field-tested guide for researchers to systematically evaluate the anti-inflammatory properties of this compound, from initial in-vitro characterization to in-vivo proof-of-concept.

Putative Mechanism of Action: Targeting the GPR109A-NF-κB Axis

Based on its structural similarity to nicotinic acid, we hypothesize that this compound acts as an agonist for the GPR109A receptor. The proposed signaling cascade is as follows:

  • Receptor Binding: The compound binds to and activates GPR109A on the surface of immune cells like macrophages.

  • Inhibition of cAMP: GPR109A activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[7]

  • Suppression of NF-κB: The reduction in cAMP and subsequent downstream signaling events lead to the inhibition of the NF-κB pathway. This occurs by preventing the phosphorylation and degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[3]

  • Reduced Inflammatory Gene Expression: With NF-κB translocation to the nucleus blocked, the transcription of key pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS), is significantly downregulated.[5][8][9]

GPR109A_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPR109A GPR109A cAMP ↓ cAMP GPR109A->cAMP TLR4 TLR4 IKK IKKβ TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_complex NF-κB p65/p50 IkBa->NFkB_complex Releases NFkB_nuc NF-κB p65/p50 NFkB_complex->NFkB_nuc Translocates cAMP->IKK Inhibits Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) NFkB_nuc->Genes Induces LPS LPS LPS->TLR4 FNA This compound FNA->GPR109A In_Vitro_Workflow A 1. Cell Culture (e.g., RAW 264.7 Macrophages) B 2. Cytotoxicity Screening (MTT Assay) Determine non-toxic dose range A->B C 3. Inflammatory Challenge Stimulate cells with LPS (100-1000 ng/mL) Co-treat with this compound B->C Use non-toxic concentrations D 4. Endpoint Analysis (24h post-stimulation) C->D E Nitric Oxide (NO) Quantification (Griess Assay) D->E F Pro-inflammatory Cytokine Measurement (TNF-α, IL-6 by ELISA) D->F

Figure 2: Experimental workflow for in-vitro analysis.
Protocol 1: Determination of Cytotoxicity using MTT Assay

Rationale: This is a critical first step to ensure that any observed reduction in inflammatory markers is due to a specific anti-inflammatory effect and not simply because the compound is killing the cells. The MTT assay measures the metabolic activity of cells, which is a proxy for their viability. [9] Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Multichannel pipette, plate reader (570 nm)

Step-by-Step Protocol:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete medium. Incubate for 2 hours at 37°C, 5% CO₂ to allow for cell adherence. [10]2. Compound Preparation: Prepare serial dilutions of this compound in complete medium. A typical starting range is 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1%.

  • Treatment: Remove the seeding medium and add 100 µL of the prepared compound dilutions to the respective wells. Include "vehicle control" wells (medium with 0.1% DMSO) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control: (Absorbance_treated / Absorbance_vehicle) * 100. Select the highest concentrations showing >95% viability for subsequent anti-inflammatory assays.

Protocol 2: Quantification of Nitric Oxide (NO) Production via Griess Assay

Rationale: During inflammation, macrophages upregulate iNOS, which produces large amounts of nitric oxide (NO), a key inflammatory mediator. The Griess assay measures nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant. [11]A reduction in nitrite levels indicates inhibition of the iNOS pathway.

Materials:

  • Supernatants from LPS-stimulated cell cultures (see Protocol 3)

  • Griess Reagent Kit (typically contains sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions) [12]* Sodium Nitrite (NaNO₂) standard (for standard curve)

  • 96-well flat-bottom plate

  • Plate reader (540-550 nm)

Step-by-Step Protocol:

  • Standard Curve Preparation: Prepare a standard curve of NaNO₂ in culture medium, typically ranging from 1 µM to 100 µM.

  • Assay Setup: Add 50 µL of each standard and 50 µL of each cell culture supernatant (collected from the experiment in Protocol 3) to separate wells of a new 96-well plate.

  • Griess Reagent Addition:

    • Add 50 µL of Griess Reagent I (Sulfanilamide solution) to all wells.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (NED solution) to all wells. [13]4. Incubation & Measurement: Incubate for another 10 minutes at room temperature, protected from light. A pink/magenta color will develop. Read the absorbance at 540 nm.

  • Analysis: Calculate the nitrite concentration in each sample by interpolating from the linear region of the NaNO₂ standard curve. Express the results as a percentage of the "LPS only" control.

Protocol 3: Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6) by ELISA

Rationale: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages via Toll-like receptor 4 (TLR4), triggering the release of key pro-inflammatory cytokines like TNF-α and IL-6. [5][10]Measuring the levels of these cytokines in the culture supernatant provides a direct assessment of the compound's anti-inflammatory efficacy.

Materials:

  • RAW 264.7 cells

  • 24-well plates

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • This compound (at non-toxic concentrations)

  • Mouse TNF-α and IL-6 ELISA kits

  • Refrigerated microcentrifuge

Step-by-Step Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at 5 x 10⁵ cells/well in 500 µL of complete medium. Incubate for 2 hours to allow adherence.

  • Pre-treatment: Remove the medium and add 500 µL of medium containing the desired non-toxic concentrations of this compound or vehicle (0.1% DMSO). Incubate for 1 hour. [14]3. Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL (a concentration known to elicit a robust response). [15]Set up the following controls:

    • Negative Control: Cells + vehicle, no LPS

    • Positive Control: Cells + vehicle + LPS

    • Test Groups: Cells + compound + LPS

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: After incubation, transfer the culture medium from each well to a microcentrifuge tube. Spin at 1,000 x g for 10 minutes at 4°C to pellet any cells or debris.

  • ELISA Procedure: Perform the ELISA for TNF-α and IL-6 on the cleared supernatants according to the manufacturer's specific protocol. This typically involves adding supernatants to antibody-coated plates, followed by detection antibodies and a substrate.

  • Analysis: Calculate the cytokine concentrations based on the standard curve provided in the kit. Express the data as a percentage of the "LPS only" control.

Hypothetical In-Vitro Data Summary

The following table illustrates a potential outcome for this compound, demonstrating dose-dependent anti-inflammatory activity.

Concentration (µM)Cell Viability (%)NO Production (% of LPS Control)TNF-α Release (% of LPS Control)IL-6 Release (% of LPS Control)
Vehicle (No LPS) 100 ± 4.52.1 ± 0.81.5 ± 0.53.2 ± 1.1
LPS Control 98 ± 3.9100100100
1 99 ± 4.185.2 ± 5.688.4 ± 6.190.1 ± 7.2
10 97 ± 3.845.7 ± 4.252.3 ± 4.958.6 ± 5.5
50 96 ± 4.315.3 ± 2.920.1 ± 3.325.4 ± 3.8

In-Vivo Evaluation Strategy: The Carrageenan Model

After establishing in-vitro efficacy, the next logical step is to assess the compound's activity in a living organism. The carrageenan-induced paw edema model is a standard and highly reproducible assay for screening acute anti-inflammatory drugs. [16] Rationale: Subplantar injection of carrageenan, a phlogistic agent, induces a localized, acute inflammatory response characterized by edema (swelling), neutrophil infiltration, and the release of inflammatory mediators like prostaglandins and cytokines. [17][18]The ability of a test compound to reduce this swelling is a direct measure of its in-vivo anti-inflammatory potential.

In_Vivo_Workflow A 1. Animal Acclimatization (e.g., Wistar Rats, 1 week) B 2. Grouping & Baseline Measurement Randomize animals into groups (n=6-8) Measure initial paw volume (V₀) A->B C 3. Compound Administration (e.g., Oral Gavage) - Vehicle Control - Test Compound (e.g., 10, 30, 100 mg/kg) - Positive Control (e.g., Indomethacin, 10 mg/kg) B->C D 4. Induction of Inflammation 1 hour post-dosing, inject 0.1 mL 1% Carrageenan into subplantar region of right hind paw C->D E 5. Paw Volume Measurement (Vₜ) Measure paw volume at 1, 2, 3, 4, 5 hours post-carrageenan injection using a plethysmometer D->E F 6. Data Analysis Calculate Edema = Vₜ - V₀ Calculate % Inhibition vs. Vehicle Control E->F

Figure 3: Experimental workflow for in-vivo paw edema assay.
Protocol 4: Carrageenan-Induced Paw Edema in Rats

Materials:

  • Male Wistar rats (180-200 g)

  • This compound

  • Vehicle (e.g., 0.5% Carboxymethyl cellulose)

  • Indomethacin (positive control)

  • Lambda-Carrageenan (1% w/v solution in sterile 0.9% saline) [17]* Digital Plethysmometer

  • Oral gavage needles

Step-by-Step Protocol:

  • Acclimatization: House animals for at least one week under standard conditions before the experiment. Fast animals overnight before dosing but allow free access to water.

  • Grouping: Randomly assign rats to experimental groups (n=6-8 per group):

    • Group I: Vehicle Control

    • Group II: Positive Control (Indomethacin, 10 mg/kg, p.o.)

    • Group III-V: this compound (e.g., 10, 30, 100 mg/kg, p.o.)

  • Baseline Measurement: Before any treatment, measure the initial volume of the right hind paw of each rat using a plethysmometer. This is V₀.

  • Dosing: Administer the respective compounds or vehicle orally (p.o.) via gavage. [16]5. Inflammation Induction: Exactly 60 minutes after dosing, inject 0.1 mL of the 1% carrageenan solution into the subplantar surface of the right hind paw of each rat. [16][19]6. Edema Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection. [16]7. Data Analysis:

    • Calculate the increase in paw volume (Edema) at each time point: Edema (mL) = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] * 100.

    • The peak inflammatory response is typically observed around the 3-hour mark.

Hypothetical In-Vivo Data Summary
Treatment Group (mg/kg, p.o.)Paw Edema Volume (mL) at 3 hours% Inhibition of Edema at 3 hours
Vehicle Control 0.85 ± 0.07-
Indomethacin (10) 0.31 ± 0.0463.5%
This compound (10) 0.68 ± 0.0620.0%
This compound (30) 0.45 ± 0.0547.1%
This compound (100) 0.34 ± 0.0460.0%

Conclusion

The protocols detailed in this guide provide a robust framework for the systematic evaluation of this compound as a potential anti-inflammatory agent. By progressing from foundational cytotoxicity assays to mechanistic in-vitro studies and culminating in a validated in-vivo model, researchers can generate a comprehensive data package. The observed inhibition of key inflammatory mediators such as nitric oxide, TNF-α, and IL-6, coupled with a reduction in acute in-vivo inflammation, would provide strong evidence for its therapeutic potential, likely acting through the GPR109A-NF-κB signaling axis.

References

  • Niacin attenuates the production of pro-inflammatory cytokines in LPS-induced mouse alveolar macrophages by HCA2 dependent mechanisms. (2025). ResearchGate. [Link]

  • Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications. (2025). ResearchGate. [Link]

  • Digby, J. E., et al. (2012). Anti-inflammatory effects of nicotinic acid in human monocytes are mediated by GPR109A dependent mechanisms. Arteriosclerosis, Thrombosis, and Vascular Biology, 32(3), 669-76. [Link]

  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. (2024). Bioorganic Chemistry. [Link]

  • The effect of niacin on inflammatory markers and adipokines: a systematic review and meta-analysis of interventional studies. (2024). European Journal of Nutrition. [Link]

  • The effect of niacin on inflammatory markers and adipokines: a systematic review and meta-analysis of interventional studies. (2024). PubMed. [Link]

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (n.d.). National Center for Biotechnology Information. [Link]

  • Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. (n.d.). National Center for Biotechnology Information. [Link]

  • Nicotinic acid: pharmacological effects and mechanisms of action. (2007). Annual Review of Pharmacology and Toxicology. [Link]

  • Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. (1997). The Journal of Experimental Medicine. [Link]

  • Nicotinic acid. (n.d.). Wikipedia. [Link]

  • Design, synthesis, and evaluation of antipyrine and nicotinic acid derivatives as anti-inflammatory agents: in vitro and in vivo studies. (2025). ResearchGate. [Link]

  • Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. (2015). Molecules. [Link]

  • Nicotinic acid, its mechanism of action and pharmacological effects. (2021). ResearchGate. [Link]

  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). Infection and Drug Resistance. [Link]

  • Macrophage Inflammatory Assay. (n.d.). National Center for Biotechnology Information. [Link]

  • In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. (2023). Molecules. [Link]

  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2025). ResearchGate. [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. [Link]

  • NWLSSTM Nitric Oxide (Nitrate/Nitrite) Enzymatic Assay. (n.d.). Northwest Life Science Specialties. [Link]

  • Mechanism of action of niacin. (2008). The American Journal of Cardiology. [Link]

  • LPS-induced IL-4 release is TLR4-dependent in macrophages and in the... (n.d.). ResearchGate. [Link]

  • Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory. (2023). World's Veterinary Journal. [Link]

Sources

6-(Furan-2-yl)nicotinic acid as a scaffold for medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 6-(Furan-2-yl)nicotinic Acid: A Versatile Scaffold for Modern Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The this compound core represents a privileged scaffold in medicinal chemistry, merging the favorable pharmacological properties of a pyridine carboxylic acid with the versatile bioisosterism of a furan ring.[1][2] This unique combination provides a synthetically tractable framework for developing potent and selective modulators of various biological targets. This guide provides an in-depth analysis of the scaffold's utility, focusing on its prominent application in the design of Fatty Acid Amide Hydrolase (FAAH) inhibitors. We present detailed synthetic strategies, protocols for biological evaluation, and a critical discussion of structure-activity relationships (SAR) to empower researchers in their drug discovery efforts.

Introduction: The Value of a Privileged Scaffold

In drug discovery, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets with high affinity. The this compound structure embodies this concept.

  • Nicotinic Acid Moiety: The pyridine ring and its associated carboxylic acid are common features in bioactive molecules.[3][4] The nitrogen atom can act as a hydrogen bond acceptor, while the carboxylic acid provides a key hydrogen bond donor and acceptor site, enabling strong, directional interactions with protein active sites.[5]

  • Furan Ring: The furan ring serves as a versatile bioisostere for phenyl groups, offering a similar size and aromaticity but with distinct electronic properties and a more favorable metabolic profile in some contexts.[2] Its oxygen atom can also participate in hydrogen bonding. The furan ring's reactivity and substitution patterns offer rich possibilities for synthetic modification.[1]

  • Combined Properties: The linkage of these two heterocycles creates a semi-rigid scaffold with a well-defined spatial arrangement of interaction points, making it an ideal starting point for library synthesis and lead optimization.

Figure 1: Key features of the this compound scaffold.

Synthetic Strategies: Accessing the Core Scaffold

The most prevalent and versatile method for constructing the this compound scaffold is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This approach offers high yields, excellent functional group tolerance, and readily available starting materials.

The general strategy involves coupling a halogenated nicotinic acid derivative (e.g., 6-chloronicotinic acid or its ester) with a furan boronic acid or ester.

SynthesisWorkflow Start1 6-Halonicotinic Acid Ester Coupling Suzuki-Miyaura Cross-Coupling Start1->Coupling Start2 Furan-2-boronic Acid Start2->Coupling Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Coupling Base Base (e.g., Na₂CO₃, K₃PO₄) Base->Coupling Intermediate Coupled Ester Product Coupling->Intermediate Hydrolysis Ester Hydrolysis (e.g., LiOH, NaOH) Intermediate->Hydrolysis Product Final Product: This compound Hydrolysis->Product FAAH_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron PL Membrane Phospholipids AEA_Synapse Anandamide (AEA) PL->AEA_Synapse Synthesized 'on demand' CB1 CB1 Receptor Effect Therapeutic Effect (Analgesia, Anxiolysis) CB1->Effect FAAH_Enzyme FAAH Enzyme Inactive Inactive Metabolites (Arachidonic Acid + Ethanolamine) FAAH_Enzyme->Inactive AEA_Synapse->CB1 Binds & Activates AEA_Synapse->FAAH_Enzyme Uptake & Degradation Inhibitor FAAH Inhibitor (e.g., 6-(Furan-2-yl)nicotinic acid derivative) Inhibitor->FAAH_Enzyme BLOCKS

Sources

Application Note: Development of Cell-Based Assays for the Characterization of 6-(Furan-2-yl)nicotinic Acid as a GPR109A Agonist

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the development and implementation of robust cell-based assays to characterize the pharmacological activity of 6-(Furan-2-yl)nicotinic acid, a structural analog of nicotinic acid (niacin). The primary biological target of nicotinic acid is the G protein-coupled receptor 109A (GPR109A, also known as HCA2), a Gi-coupled receptor with significant therapeutic relevance in dyslipidemia and inflammation.[1][2][3] This document details the scientific principles, step-by-step protocols, and data analysis workflows for two orthogonal, high-throughput compatible assays: a functional cyclic AMP (cAMP) inhibition assay and a β-arrestin recruitment assay. These assays are designed to provide a thorough pharmacological profile of novel compounds like this compound, enabling researchers in drug discovery and development to determine agonist potency, efficacy, and potential for biased signaling.

Introduction: The Target and the Compound

G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and the target of approximately one-third of all marketed drugs.[4][5][6] Among them, the GPR109A receptor has garnered significant interest. It is activated by the vitamin niacin (nicotinic acid) and the endogenous ketone body β-hydroxybutyrate.[1][7] GPR109A is highly expressed in adipocytes and immune cells, including macrophages.[3] Its activation in adipocytes inhibits lipolysis, contributing to the well-documented lipid-lowering effects of niacin.[1][2] In immune cells, GPR109A activation exerts anti-inflammatory effects, suggesting its potential as a target for inflammatory diseases like atherosclerosis and inflammatory bowel disease.[8][9][10]

The therapeutic use of niacin is often limited by a strong cutaneous vasodilation side effect known as flushing, which is also mediated by GPR109A activation in skin Langerhans cells.[1] Consequently, there is a significant research effort to identify novel GPR109A agonists with improved pharmacological profiles, potentially separating the therapeutic anti-lipolytic and anti-inflammatory effects from the flushing response. This compound, as a derivative of nicotinic acid, represents a candidate molecule for GPR109A modulation.

This application note provides the necessary protocols to functionally characterize such compounds. We will describe two key assays:

  • cAMP Inhibition Assay: Quantifies the primary G-protein-mediated signaling event following GPR109A activation.

  • β-Arrestin Recruitment Assay: Measures G-protein-independent signaling and receptor desensitization, providing a more complete picture of ligand-receptor interaction.

Scientific Principles of GPR109A Signaling and Assay Technologies

The GPR109A Signaling Cascade

GPR109A is a canonical Gi-coupled receptor. The binding of an agonist, such as nicotinic acid or potentially this compound, induces a conformational change in the receptor. This leads to the activation of its associated heterotrimeric G protein.[6] The Gαi subunit dissociates from the Gβγ dimer, inhibits the enzyme adenylyl cyclase, and subsequently leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[2] This reduction in cAMP is the hallmark of Gi-coupled receptor activation and forms the basis of our primary functional assay.

Following activation, GPCRs are phosphorylated by GPCR kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins.[4] β-arrestin binding sterically hinders further G protein coupling, leading to receptor desensitization, and can also trigger receptor internalization.[4][11] Furthermore, β-arrestin can act as a scaffold for other signaling proteins, initiating G protein-independent signaling pathways.[12] Measuring β-arrestin recruitment provides a direct readout of receptor engagement and can reveal "biased agonism," where a ligand preferentially activates one pathway (e.g., G protein signaling) over another (e.g., β-arrestin recruitment).

GPR109A_Signaling cluster_membrane Plasma Membrane Receptor_Inactive GPR109A (Inactive) G_Protein Gi Protein (αβγ) Receptor_Active GPR109A (Active) Receptor_Inactive->Receptor_Active Activation AC Adenylyl Cyclase (AC) G_Protein->AC αi inhibits cAMP cAMP AC->cAMP Converts Receptor_Active->G_Protein Coupling GRK GRK Receptor_Active->GRK Phosphorylation Arrestin β-Arrestin Receptor_Active->Arrestin Recruitment Ligand This compound (Agonist) Ligand->Receptor_Inactive ATP ATP ATP->AC PKA Protein Kinase A (Inactive) cAMP->PKA PKA_active Protein Kinase A (Active) PKA->PKA_active Cellular_Response Inhibition of Lipolysis Anti-inflammatory Effects PKA_active->Cellular_Response Leads to Internalization Receptor Internalization Arrestin->Internalization

Caption: GPR109A signaling pathway upon agonist binding.

Assay Technologies
  • cAMP Assays: Modern cAMP assays are typically homogeneous, high-throughput assays that rely on competition. For instance, the cAMP-Glo™ assay from Promega utilizes a luciferase-based system.[13] Intracellular cAMP produced by the cells competes with a known amount of cAMP for binding to Protein Kinase A (PKA). The amount of ATP consumed by PKA is inversely proportional to the amount of cAMP present. The remaining ATP is then detected using a luciferase reaction, where a higher light signal corresponds to a lower cAMP level, indicating successful Gi activation.[13][14]

  • β-Arrestin Recruitment Assays: These assays often use enzyme fragment complementation (EFC) or resonance energy transfer (BRET/FRET) technologies.[4][5] In a common EFC approach (e.g., DiscoverX PathHunter or Promega NanoBiT®), the GPR109A receptor is fused to one fragment of an enzyme (e.g., β-galactosidase or a luciferase), and β-arrestin is fused to the complementary fragment.[11][15] Upon agonist-induced recruitment of β-arrestin to the receptor, the two enzyme fragments are brought into close proximity, reconstituting a functional enzyme that acts on a substrate to produce a detectable signal (e.g., chemiluminescence).[15]

Materials and Methods

Reagents and Consumables
ReagentSupplierPurpose
This compoundCustom Synthesis/VendorTest Compound
Nicotinic AcidSigma-AldrichPositive Control Agonist
DMSO, Cell Culture GradeSigma-AldrichSolvent for Compounds
CHO-K1 or HEK293 CellsATCCParental Cell Line
GPR109A Expression VectorGenScript, etc.For stable cell line generation
DMEM/F-12 MediumGibcoCell Culture Medium
Fetal Bovine Serum (FBS)GibcoMedium Supplement
Penicillin-StreptomycinGibcoAntibiotic
Geneticin (G418)GibcoSelection Agent
ForskolinSigma-AldrichAdenylyl Cyclase Activator
IBMX (3-isobutyl-1-methylxanthine)Sigma-AldrichPDE Inhibitor (optional for cAMP assay)
cAMP-Glo™ Assay KitPromegacAMP Detection
NanoBiT® GPCR Arrestin Recruitment KitPromegaβ-Arrestin Recruitment Detection
White, Opaque 96- or 384-well platesCorningAssay Plates
Cell Line Development

For robust and reproducible results, it is essential to use a cell line stably expressing the human GPR109A receptor. CHO-K1 or HEK293 cells are suitable hosts.

  • Transfect the parental cell line with a mammalian expression vector encoding human GPR109A.

  • Select for stably transfected cells using an appropriate selection agent (e.g., G418).

  • Isolate single clones via limiting dilution.

  • Screen clones for robust GPR109A functional response using nicotinic acid in a preliminary cAMP assay. Select a high-performing clone for all subsequent experiments.

Experimental Protocols

Protocol A: cAMP Inhibition Functional Assay

This protocol is adapted for the Promega cAMP-Glo™ Assay.

cAMP_Workflow A 1. Cell Plating Seed GPR109A-expressing cells in 384-well plates. Incubate 24h. B 2. Compound Addition Add serial dilutions of This compound, Nicotinic Acid (control), and Vehicle. A->B C 3. Forskolin Stimulation Add Forskolin to all wells to induce cAMP production. Incubate 15-30 min. B->C D 4. Cell Lysis & cAMP Detection Add cAMP-Glo™ Lysis Buffer and Detection Solution. Incubate 20 min. C->D E 5. ATP Detection Add Kinase-Glo® Reagent. Incubate 10 min. D->E F 6. Read Luminescence Measure signal on a plate-reading luminometer. E->F

Caption: Workflow for the GPR109A cAMP Inhibition Assay.

Step-by-Step Procedure:

  • Cell Preparation:

    • Culture GPR109A-expressing cells to ~80-90% confluency.

    • Harvest cells and resuspend in serum-free medium to the desired density (e.g., 2,500-5,000 cells/10 µL).

    • Dispense 10 µL of the cell suspension into each well of a white, opaque 384-well plate.

    • Incubate the plate at 37°C, 5% CO2 for 18-24 hours.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound and nicotinic acid in DMSO.

    • Perform a serial dilution (e.g., 11-point, 1:3 dilution series) in serum-free medium to create 4X working solutions. Include a vehicle-only control (e.g., 0.4% DMSO in medium).

  • Assay Execution:

    • Carefully add 5 µL of the 4X compound working solutions to the appropriate wells containing cells.

    • Incubate for 30 minutes at room temperature.

    • Prepare a 4X forskolin solution in assay buffer to a final concentration that yields ~70-80% of the maximal possible signal (determine this concentration empirically, typically 1-10 µM).

    • Add 5 µL of the 4X forskolin solution to all wells.

    • Incubate for 15-30 minutes at room temperature.

    • Add 20 µL of cAMP-Glo™ Lysis Buffer, followed by 20 µL of cAMP Detection Solution. Shake the plate gently and incubate for 20 minutes at room temperature.

    • Add 40 µL of Kinase-Glo® Reagent to terminate the reaction and detect ATP.

    • Incubate for 10 minutes at room temperature.

  • Data Acquisition:

    • Measure luminescence using a plate reader (e.g., BMG PHERAstar, PerkinElmer EnVision).

Protocol B: β-Arrestin Recruitment Assay

This protocol is conceptualized for an EFC-based assay like NanoBiT®.

Arrestin_Workflow A 1. Cell Plating Seed cells co-expressing GPR109A-LgBiT and SmBiT-Arrestin in 384-well plates. Incubate 24h. B 2. Substrate Addition Add Nano-Glo® Live Cell Substrate to all wells. Equilibrate. A->B C 3. Baseline Read Measure baseline luminescence (optional, for kinetics). B->C D 4. Compound Addition Add serial dilutions of test compound, positive control, and vehicle. C->D E 5. Incubation & Final Read Incubate for 30-90 min. Measure final luminescence. D->E

Caption: Workflow for the GPR109A β-Arrestin Recruitment Assay.

Step-by-Step Procedure:

  • Cell Preparation:

    • Use a cell line stably co-expressing GPR109A fused to one NanoBiT® subunit (e.g., LgBiT) and β-arrestin-2 fused to the other (e.g., SmBiT).

    • Plate cells as described in Protocol A, Step 1.

  • Assay Execution:

    • Prepare compound dilutions as described in Protocol A, Step 2.

    • Prepare the live-cell substrate according to the manufacturer's instructions.

    • Add the substrate to the cells and allow the plate to equilibrate.

    • Add the compound dilutions to the appropriate wells.

    • Incubate the plate at 37°C or room temperature for a duration determined by kinetic experiments (typically 30-90 minutes).

  • Data Acquisition:

    • Measure the chemiluminescent signal using a plate reader. The signal is directly proportional to the amount of β-arrestin recruitment.

Assay Validation and Data Analysis

Assay Performance Metrics

Before screening, it is crucial to validate the assay's robustness. The Z'-factor is a statistical parameter that represents the separation between the positive and negative controls and is indicative of assay quality for high-throughput screening.

  • Z'-Factor Calculation: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|

    • σ = standard deviation, μ = mean

    • pos = positive control (e.g., max concentration of Nicotinic Acid)

    • neg = negative control (vehicle)

  • Acceptance Criteria:

    • Z' > 0.5: Excellent assay

    • 0 < Z' < 0.5: Acceptable assay

    • Z' < 0: Unacceptable assay

Data Analysis and Interpretation
  • Normalization: Normalize the raw data.

    • For the cAMP assay (inhibition) :

      • 0% activity = signal from vehicle + forskolin (high cAMP, low light)

      • 100% activity = signal from max concentration of nicotinic acid + forskolin (low cAMP, high light)

    • For the β-arrestin assay (stimulation) :

      • 0% activity = signal from vehicle control

      • 100% activity = signal from max concentration of nicotinic acid

  • Curve Fitting: Plot the normalized response against the logarithm of the compound concentration. Fit the data using a four-parameter logistic equation (sigmoidal dose-response).

  • Pharmacological Parameters:

    • EC50 (Half-maximal effective concentration): The concentration of the agonist that produces 50% of the maximal response. It is a measure of the compound's potency .

    • Emax (Maximum effect): The maximum response achievable by the compound, expressed as a percentage relative to the positive control. It is a measure of the compound's efficacy .

Example Data Presentation
CompoundAssay TypeEC50 (nM)Emax (%)Z'-Factor
Nicotinic AcidcAMP Inhibition1501000.78
This compoundcAMP Inhibition25095N/A
Nicotinic Acidβ-Arrestin3001000.81
This compoundβ-Arrestin45075N/A

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low Z'-Factor (<0.5) - High well-to-well variability- Suboptimal cell number- Inconsistent reagent dispensing- Optimize cell seeding density.- Use automated liquid handlers for precision.- Ensure reagents are fully equilibrated and mixed.
No response to test compound - Compound is inactive- Compound degradation or precipitation- Incorrect concentration range- Confirm compound integrity and solubility.- Test a wider range of concentrations.- Verify GPR109A expression in the cell line.
High background signal - Basal receptor activity (constitutive activity)- Assay reagent instability- For cAMP, increase forskolin concentration.- For β-arrestin, check for ligand-independent interactions.- Prepare reagents fresh before use.
Inconsistent EC50 values - Passage number of cells- Serum batch variability- Incubation time/temperature drift- Use cells within a defined passage number range.- Qualify new batches of FBS.- Standardize all incubation steps precisely.

Conclusion

The cell-based assays detailed in this application note provide a robust, quantitative, and high-throughput compatible platform for the pharmacological characterization of novel GPR109A modulators like this compound. The orthogonal cAMP and β-arrestin recruitment assays allow for a comprehensive evaluation of a compound's potency, efficacy, and potential for biased signaling. By following these detailed protocols and validation guidelines, researchers can confidently identify and advance promising new therapeutic candidates targeting the GPR109A receptor.

References

  • Singh, N., Gurav, A., Sivaprakasam, S., et al. (2014). Activation of Gpr109a, receptor for niacin and the commensal metabolite butyrate, suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128–139. Available from: [Link]

  • Metabrain. GPR109A (Niacin Receptor) - Pathway Map. Available from: [Link]

  • Wikipedia. (2024). Nicotinic acid. Available from: [Link]

  • Kamal, M., Mushtaq, S., & Hassan, S. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. Research Review International Journal of Multidisciplinary, 6(5). Available from: [Link]

  • Drug Chug. (2019). How does Niacin (B3) Work? (+ Pharmacology). YouTube. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Nicotinic Acid. PubChem Compound Database. Available from: [Link]

  • Threlfall, M., et al. (2022). Nicotinic acid availability impacts redox cofactor metabolism in Saccharomyces cerevisiae during alcoholic fermentation. FEMS Yeast Research, 22(1). Available from: [Link]

  • Thangaraju, M., et al. (2009). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. Cancer Research, 69(7), 2826-2832. Available from: [Link]

  • Perry, R. J., et al. (2018). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. Nutrients, 10(11), 1737. Available from: [Link]

  • Hauser, A. S., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5427. Available from: [Link]

  • Council for Responsible Nutrition. (2013). Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate. Vitamin and Mineral Safety 3rd Edition. Available from: [Link]

  • Che, T., & Majumdar, S. (2022). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology, 2513, 163-174. Available from: [Link]

  • National Center for Biotechnology Information. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. Assay Guidance Manual. Available from: [Link]

  • Digby, J. E., et al. (2012). Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages. American Journal of Physiology-Endocrinology and Metabolism, 302(4), E424-E431. Available from: [Link]

  • Armstrong, S. P., et al. (2022). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. Journal of Cell Science, 135(2). Available from: [Link]

  • Moutinho, M., & Billinton, A. (2017). GPR109A and Vascular Inflammation. Current Atherosclerosis Reports, 19(8), 34. Available from: [Link]

  • Lefkowitz, R. J. (2024). G Protein-Coupled Receptors: A Century of Research and Discovery. Circulation Research, 134(12), 1145-1158. Available from: [Link]

  • La J.H., et al. (2018). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. Nutrients, 10(11), 1737. Available from: [Link]

  • Bdioui, S., et al. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. Analytical Biochemistry, 491, 25-27. Available from: [Link]

  • DiscoverX. (n.d.). Why Study GPCR Arrestin Recruitment? Available from: [Link]

  • Parravicini, C., et al. (2016). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Biochemical Pharmacology, 117, 50-60. Available from: [Link]

Sources

Application Note: A Validated UPLC-MS/MS Method for the High-Sensitivity Quantification of 6-(Furan-2-yl)nicotinic acid in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, sensitive, and selective Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of 6-(Furan-2-yl)nicotinic acid in human plasma. The protocol employs a streamlined sample preparation procedure involving protein precipitation followed by solid-phase extraction, ensuring high recovery and minimal matrix effects. The method was fully validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[1][2][3][4] With a lower limit of quantification (LLOQ) of 0.5 ng/mL, this assay is suitable for pharmacokinetic and toxicokinetic studies in clinical and preclinical drug development.

Introduction: The Rationale for a Validated Assay

This compound is a small molecule of interest in pharmaceutical research. Accurate determination of its concentration in biological matrices such as plasma is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile. The development of a reliable bioanalytical method is a critical prerequisite for advancing a drug candidate through the development pipeline.[2][5]

The primary challenge in bioanalysis is the complexity of the sample matrix.[6][7] Plasma contains a high abundance of proteins, lipids, and endogenous small molecules that can interfere with the analysis, leading to issues like ion suppression in the mass spectrometer. Therefore, the goal of this work was to develop a comprehensive workflow that combines an efficient sample cleanup strategy with a highly selective and sensitive UPLC-MS/MS detection system. This method is designed to provide trustworthy, reproducible data essential for regulatory submissions and critical decision-making in drug development.[2][3]

Experimental Workflow Overview

The analytical process is a multi-stage workflow designed to ensure the accurate quantification of the analyte while minimizing interference from the biological matrix. Each stage is optimized to contribute to the overall robustness and sensitivity of the assay.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plasma Sample (100 µL) + Internal Standard PPT Protein Precipitation (Acetonitrile) Sample->PPT SPE Solid-Phase Extraction (Mixed-Mode Cation Exchange) PPT->SPE Evap Evaporation & Reconstitution SPE->Evap UPLC UPLC Separation (HILIC Column) Evap->UPLC MSMS Tandem MS Detection (MRM Mode) UPLC->MSMS Quant Quantification (Peak Area Ratio) MSMS->Quant Report Reporting & Review Quant->Report

Caption: High-level overview of the bioanalytical workflow.

Detailed Protocols & Methodologies

Materials and Reagents
  • Analyte: this compound (Reference Standard, >99% purity)

  • Internal Standard (IS): this compound-d3 (Isotopically labeled, >99% purity)

  • Solvents: Acetonitrile, Methanol, Water (all LC-MS grade)

  • Reagents: Formic Acid (LC-MS grade)

  • Biological Matrix: Human plasma (K2-EDTA anticoagulant), sourced from an accredited vendor.

  • SPE Cartridges: Mixed-Mode Strong Cation Exchange, 30 mg / 1 mL format.

Sample Preparation: A Two-Stage Cleanup Strategy

A dual approach of protein precipitation (PPT) followed by solid-phase extraction (SPE) was selected. This combination provides a universal, yet highly effective, cleanup.[6] PPT serves as a crude but efficient first step to remove the majority of high-abundance proteins.[8][9] SPE provides a more selective secondary cleanup, removing residual proteins, phospholipids, and salts, while also concentrating the analyte.[10][11][12]

G cluster_ppt Protein Precipitation cluster_spe Solid-Phase Extraction start 100 µL Plasma + 20 µL IS Working Solution add_acn Add 300 µL cold Acetonitrile start->add_acn vortex_ppt Vortex (1 min) add_acn->vortex_ppt centrifuge_ppt Centrifuge (10 min, 14,000 x g, 4°C) vortex_ppt->centrifuge_ppt supernatant Collect Supernatant centrifuge_ppt->supernatant condition Condition: 1 mL MeOH Equilibrate: 1 mL H₂O load Load Supernatant supernatant->load wash Wash: 1 mL 5% MeOH in H₂O load->wash elute Elute: 1 mL 5% Formic Acid in MeOH wash->elute evap Evaporate to Dryness (Nitrogen Stream, 40°C) elute->evap reconstitute Reconstitute in 100 µL 95:5 ACN:H₂O evap->reconstitute

Caption: Detailed workflow for sample preparation.

Protocol:

  • Allow plasma samples to thaw at room temperature, then vortex to ensure homogeneity.[13]

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

  • Add 20 µL of the internal standard working solution (50 ng/mL in 50:50 Methanol:Water).

  • Add 300 µL of ice-cold acetonitrile.[9][14] The 3:1 ratio of organic solvent to plasma is highly effective for protein removal.[9][14]

  • Vortex vigorously for 1 minute to ensure complete protein denaturation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[8]

  • While centrifuging, prepare the SPE cartridges on a vacuum manifold. Condition with 1 mL of methanol, followed by equilibration with 1 mL of water. Do not allow the sorbent bed to dry.

  • Carefully transfer the supernatant from step 6 to the equilibrated SPE cartridge.

  • Apply gentle vacuum to load the sample at a flow rate of approximately 1 mL/min.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute the analyte and internal standard with 1 mL of 5% formic acid in methanol into a clean collection tube. The acid neutralizes the charge interaction with the sorbent, and the methanol disrupts hydrophobic interactions, ensuring complete elution.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of 95:5 Acetonitrile:Water. This high organic content is critical for good peak shape when injecting onto a HILIC column.

  • Transfer the final extract to a UPLC vial for analysis.

UPLC-MS/MS Conditions

The analysis was performed on a high-sensitivity tandem quadrupole mass spectrometer coupled with a UPLC system. A HILIC column was chosen for its superior retention and separation of polar compounds like this compound, which are often poorly retained on traditional reversed-phase columns.[15][16]

Parameter Condition
UPLC System Waters ACQUITY UPLC I-Class or equivalent
Column ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 50 mm)
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Injection Volume 5 µL
Gradient Elution Time (min)
Mass Spectrometer Sciex 6500+ QTRAP or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Source Temperature 550°C
IonSpray Voltage 5500 V
MRM Transitions Analyte: this compound, m/z 190.1 → 144.1 (Quantifier), m/z 190.1 → 116.0 (Qualifier)IS: this compound-d3, m/z 193.1 → 147.1
Collision Energy Optimized empirically; typically 20-35 eV.

Method Validation

The method was validated following the FDA and EMA guidelines for bioanalytical method validation.[1][3][4][17] A summary of the validation parameters and acceptance criteria is provided below. The method successfully met all criteria.

Validation Parameter Acceptance Criteria Result
Linearity & Range Calibration curve must have a correlation coefficient (r²) ≥ 0.99.Passed (r² > 0.995)
Range: 0.5 – 500 ng/mL
Lower Limit of Quantification (LLOQ) Analyte response at LLOQ must be ≥ 5 times the blank response. Accuracy within ±20%, Precision ≤ 20% CV.Passed (LLOQ = 0.5 ng/mL)
Accuracy & Precision Intra-day & Inter-day (n=6 at LLOQ, LQC, MQC, HQC): - Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ).- Precision: Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ).Passed (Accuracy: 94.5-108.2%, Precision: <9.5% CV)
Selectivity & Specificity No significant interfering peaks at the retention times of the analyte and IS in six unique blank plasma lots.Passed
Matrix Effect The matrix factor (analyte response in post-spiked matrix vs. neat solution) should be consistent across lots. CV ≤ 15%.Passed (CV < 8.2%)
Recovery Extraction recovery should be consistent, precise, and reproducible.Passed (Mean Recovery > 85%)
Stability Analyte stability must be demonstrated under various conditions: - Freeze-Thaw Stability (3 cycles)- Bench-Top Stability (24h at RT)- Auto-sampler Stability (48h at 4°C)- Long-Term Stability (-80°C for 3 months)Passed (All deviations < 15% from nominal)

Conclusion

This application note describes a validated UPLC-MS/MS method for the quantification of this compound in human plasma. The combination of a dual-stage sample preparation protocol and a sensitive HILIC-based LC-MS/MS analysis provides a robust and reliable assay. The method meets the stringent requirements set by regulatory agencies for bioanalytical method validation and is fit for purpose in supporting drug development programs requiring accurate pharmacokinetic data.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • KCAS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2023). An Overview of Sample Preparation Methods for Bioanalytical Analysis: Introduction, Recent Development and Application. [Link]

  • European Medicines Agency. (2011). Guideline Bioanalytical method validation. [Link]

  • University of Florida. (2019). Sample Protein Precipitation for Global Metabolomics. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Phenomenex. (2015). Technical Tip: Protein Precipitation. [Link]

  • Analyst (RSC Publishing). (2015). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Ovid. European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Arfianti, I. (2019). a protein precipitation extraction method. protocols.io. [Link]

  • Biotage. Bioanalytical Sample Preparation. [Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]

  • American Pharmaceutical Review. (2016). New Trends in Sample Preparation for Bioanalysis. [Link]

  • Szafarz, M., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). PubMed. [Link]

  • ResearchGate. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). [Link]

  • Song, M., et al. (2014). Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial. NIH. [Link]

  • Chemistry LibreTexts. (2023). Solid-Phase Extraction. [Link]

  • Universitat Politècnica de València (UPV). (2019). UPLC-ToF MS analysis. YouTube. [Link]

  • Le Grand, F., et al. (2016). Small Polar Molecules: A Challenge in Marine Chemical Ecology. NIH. [Link]

  • Al-Busaidi, J. K., et al. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. NIH. [Link]

  • Waters. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. [Link]

  • Wikipedia. Solid-phase extraction. [Link]

  • Szafarz, M., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography. Bevital. [Link]

  • LCGC International. (2013). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • Li, H., et al. (2012). Simultaneous quantification of niacin and its three main metabolites in human plasma by LC-MS/MS. PubMed. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in 6-(Furan-2-yl)nicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 6-(furan-2-yl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges, particularly low reaction yields. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of this compound.

Q1: What are the most common synthetic routes for this compound, and which is preferred?

A1: The most prevalent and versatile methods involve palladium-catalyzed cross-coupling reactions. The two primary approaches are the Suzuki-Miyaura coupling and the Stille coupling.[1][2]

  • Suzuki-Miyaura Coupling: This reaction couples a 6-halonicotinate derivative (e.g., ethyl 6-chloronicotinate or 6-bromonicotinate) with a furan-2-boronic acid or its more stable esters (pinacol, MIDA).[3] It is generally the preferred method due to the lower toxicity of boron-containing reagents compared to organotins and the wide availability of reaction components.[2]

  • Stille Coupling: This method involves the reaction of a 6-halonicotinate with an organostannane, such as 2-(tributylstannyl)furan.[1][4] While effective and tolerant of many functional groups, the high toxicity of organotin compounds and the difficulty in removing tin byproducts are significant drawbacks.[1][5]

Q2: Why is low yield a persistent problem in the synthesis of this compound via Suzuki coupling?

A2: Low yields in this specific synthesis typically arise from challenges inherent to the coupling partners:

  • Instability of Furan-2-boronic Acid: Furan-2-boronic acid is highly susceptible to protodeboronation, a process where the C-B bond is cleaved and replaced by a C-H bond, especially under elevated temperatures or in aqueous basic conditions.[6][7] This decomposition effectively removes the furan component from the reaction mixture.

  • Deactivation of the Pyridine Ring: The nitrogen atom in the nicotinic acid precursor can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity.[8]

  • Competing Side Reactions: Homocoupling of the furan boronic acid to form 2,2'-bifuran is a common side reaction, often exacerbated by the presence of oxygen.[3][8][9]

Part 2: In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and solving problems encountered during the synthesis, focusing on the recommended Suzuki-Miyaura pathway followed by ester hydrolysis.

Overall Synthetic Workflow

The typical two-step synthesis is outlined below. Most yield-related issues occur in Step 1.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Saponification (Hydrolysis) cluster_2 Step 3: Workup & Purification start Ethyl 6-chloronicotinate + Furan-2-boronic acid derivative reaction1 Pd Catalyst, Base, Solvent Heat start->reaction1 Reagents product1 Ethyl 6-(furan-2-yl)nicotinate reaction1->product1 Yield-critical step product1_hydrolysis Ethyl 6-(furan-2-yl)nicotinate product1->product1_hydrolysis Purified Intermediate reaction2 Base (e.g., LiOH, NaOH) Solvent (e.g., THF/H2O) product1_hydrolysis->reaction2 product2 This compound salt reaction2->product2 product2_workup This compound salt product2->product2_workup reaction3 Acidification (e.g., HCl) product2_workup->reaction3 final_product Final Product: This compound reaction3->final_product

Caption: General workflow for the synthesis of this compound.

Troubleshooting the Suzuki-Miyaura Coupling Reaction

Issue 1: Low or No Conversion of Starting Material

If you observe a significant amount of unreacted ethyl 6-chloronicotinate, consider the following causes and solutions.

Potential Cause Scientific Explanation Recommended Solution
Catalyst Inactivity The active catalytic species is Pd(0). If using a Pd(II) source (e.g., Pd(OAc)₂), it must be reduced in situ. Oxygen can oxidize Pd(0) to inactive Pd(II), halting the catalytic cycle.[3][6]1. Degas Rigorously: Before adding the catalyst, sparge the solvent and reaction mixture with an inert gas (Argon or Nitrogen) for at least 30 minutes to remove dissolved oxygen.[8] 2. Use a Pd(0) Source: Employ a catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), which does not require an initial reduction step.[8] 3. Use a Pre-catalyst: Modern palladium pre-catalysts are designed to rapidly form the active Pd(0) species under mild conditions.[6]
Protodeboronation of Furan Boronic Acid Furan-2-boronic acid is electron-rich and prone to cleavage of the C-B bond by water or other protic sources, especially at high temperatures.[6][7] This depletes one of your key reactants.1. Use a Stable Boronic Acid Derivative: Replace furan-2-boronic acid with its pinacol ester or potassium furan-2-yltrifluoroborate. These reagents are more stable and release the boronic acid slowly in situ.[6][7] 2. Lower Reaction Temperature: If possible, use a highly active catalyst/ligand system that allows the reaction to proceed at a lower temperature (e.g., 60-80 °C instead of >100 °C).[6]
Inappropriate Base or Solvent The base is critical for activating the boronic acid in the transmetalation step.[8] Its solubility and strength can dramatically affect the reaction rate. An inadequate base will stall the reaction.1. Screen Bases: Common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄.[8][10] K₃PO₄ is often effective and can be used in less aqueous conditions, which helps suppress protodeboronation.[6][11] 2. Ensure Base Solubility: The base must have some solubility in the reaction medium to be effective. Ensure adequate mixing. For two-phase systems (e.g., Toluene/Water), a phase-transfer catalyst like TBAB can be beneficial.[10]

Issue 2: Formation of Significant Side Products

If your desired product is forming but is contaminated with major byproducts, identify them and address the root cause.

Side Product Identification & Cause Recommended Solution
2,2'-Bifuran (Homocoupling) A dimer of your furan starting material. This side reaction is primarily caused by oxygen in the reaction mixture, which can promote the coupling of two boronic acid molecules.[3][8][9]1. Rigorous Degassing: This is the most critical step to prevent homocoupling. Ensure your solvent and reaction setup are free of oxygen.[8] 2. Control Stoichiometry: Use a slight excess of the ethyl 6-chloronicotinate relative to the furan boronic acid derivative (e.g., 1.05 : 1.0). This favors the cross-coupling pathway.[8]
Furan (Protodeboronation) The simple furan molecule. This indicates that your furan-2-boronic acid is decomposing as described in Issue 1.Refer to the solutions for Protodeboronation of Furan Boronic Acid above. The key is to protect the C-B bond using more stable derivatives and milder reaction conditions.[6]
Ethyl Nicotinate (Dehalogenation) Your starting material has lost its halogen atom. This can occur when a hydride species is generated in the reaction, which then reductively eliminates with the aryl group from the palladium center.[3]1. Check Solvent and Base Purity: Some solvents (like certain grades of alcohols) or amine bases can act as hydride sources. Ensure high-purity, anhydrous reagents. 2. Modify Ligand/Catalyst: This is a less common issue but can sometimes be influenced by the choice of phosphine ligand.

graph TD {
subgraph Troubleshooting Suzuki Coupling
A[Low Yield Observed] --> B{What is the main issue?};
B --> C[Low Conversion of Starting Material];
B --> D[Significant Side Products];
    C --> E{Check Catalyst};
    E --> F[Degas reaction mixture thoroughly];
    E --> G[Use fresh Pd(0) catalyst or pre-catalyst];
    C --> H{Check Boronic Acid};
    H --> I[Use stable derivative (pinacol ester or trifluoroborate)];
    H --> J[Lower reaction temperature];
    C --> K{Check Base/Solvent};
    K --> L[Screen bases (K3PO4, Cs2CO3)];

    D --> M{Identify Side Product};
    M --> N[Homocoupling (2,2'-Bifuran)];
    N --> O[Degas rigorously & control stoichiometry];
    M --> P[Protodeboronation (Furan)];
    P --> I;
    M --> Q[Dehalogenation (Ethyl Nicotinate)];
    Q --> R[Check reagent purity];
end

node[shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; A;
node[shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; B; M;
node[shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; C; D; N; P; Q;
node[shape=parallelogram, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; E; H; K;
node[shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; F; G; I; J; L; O; R;

}

Caption: Troubleshooting decision tree for the Suzuki-Miyaura coupling step.

Troubleshooting the Saponification (Hydrolysis) Step

Issue 3: Incomplete Hydrolysis of the Ester

If your final product is contaminated with the starting ester, ethyl 6-(furan-2-yl)nicotinate.

  • Cause: Insufficient base, reaction time, or temperature. Saponification can be sluggish for sterically hindered or electron-deficient esters.

  • Solution:

    • Increase Base Equivalents: Use a larger excess of base (e.g., 3-5 equivalents of LiOH or NaOH).

    • Increase Temperature/Time: Gently warm the reaction (e.g., to 40-50 °C) and extend the reaction time. Monitor progress carefully by TLC or LC-MS to determine when the starting material is fully consumed.

    • Solvent Choice: Ensure water is present in the solvent system (e.g., THF/water, Dioxane/water) as it is a reactant in the hydrolysis.

Issue 4: Product Degradation during Hydrolysis or Workup

If you observe a drop in yield after the hydrolysis step, or the appearance of new impurities.

  • Cause: The furan ring can be sensitive to harsh acidic or basic conditions, potentially leading to ring-opening or other degradation pathways.[12][13]

  • Solution:

    • Use Milder Base: Lithium hydroxide (LiOH) is often preferred over NaOH or KOH as it can be effective at lower temperatures.

    • Careful Acidification: During the workup, add acid slowly and with cooling to precipitate the carboxylic acid. Avoid a large excess of strong acid and localized "hot spots" of low pH. Adjust the pH only until precipitation is complete (typically pH 3-4).

Part 3: Optimized Experimental Protocols

The following protocols are provided as a robust starting point for achieving higher yields.

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol uses a more stable boronic acid derivative to minimize side reactions.

  • Setup: To a flame-dried round-bottom flask, add ethyl 6-chloronicotinate (1.0 equiv), furan-2-boronic acid pinacol ester (1.1 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Inert Atmosphere: Equip the flask with a condenser, seal with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add degassed 1,4-dioxane (to make a ~0.2 M solution) via cannula.

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.03 equiv) to the flask under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to 85-90 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude ethyl 6-(furan-2-yl)nicotinate can be purified by flash chromatography or carried directly to the next step if sufficiently pure.

Protocol 2: Mild Saponification
  • Dissolution: Dissolve the crude or purified ethyl 6-(furan-2-yl)nicotinate in a mixture of THF and water (e.g., 3:1 v/v).

  • Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 equiv) and stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting ester is no longer visible (typically 2-4 hours).

  • Workup: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like ether or dichloromethane to remove any non-acidic impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and slowly add 1M HCl with stirring until the pH reaches ~4. A precipitate of this compound will form.

  • Isolation: Collect the solid by vacuum filtration, wash the filter cake with cold water, and dry under vacuum to yield the final product. The product can be further purified by recrystallization from an ethanol/water mixture if needed.[14][15]

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling Reactions for Furan Boronic Acids.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Substituted Nicotinic Acids.
  • NROChemistry. (n.d.). Stille Coupling.
  • Benchchem. (n.d.). Furan-2-Boronic Acid in Suzuki Coupling: A Technical Support Center.
  • Hie, L., & Garg, N. K. (2016). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses, 93, 306-318.
  • Wikipedia. (n.d.). Stille reaction.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. (2023). Stille Coupling.
  • Organic Chemistry Portal. (n.d.). Stille Coupling.
  • Molassiotis, I., et al. (2010). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Journal of Organic Chemistry, 75(8), 2598–2609.
  • Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling).
  • FUJIFILM Wako. (n.d.). Boronic Acid Compounds for Suzuki Coupling Reaction.
  • Shive, W., & Glenn, R. A. (1946). U.S. Patent No. 2,409,806. Washington, DC: U.S. Patent and Trademark Office.
  • Chemistry Stack Exchange. (2014). What's the mechanism of the reaction of (E)-methyl 3-(furan-2-yl)acrylate in acidic methanol?
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Kinetics and mechanism of the hydrolysis of tetrahydro-2-furyl and tetrahydropyran-2-yl alkanoates.
  • Thayer, B. W. (1962). U.S. Patent No. 3,037,987. Washington, DC: U.S. Patent and Trademark Office.

Sources

Technical Support Center: Synthesis of 6-Substituted Nicotinic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 6-substituted nicotinic acids. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions to common challenges and side reactions encountered during synthesis. As your virtual application scientist, I will walk you through troubleshooting common issues with a focus on the underlying chemical principles to enhance your experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured to address specific issues you may encounter. Each answer provides a causal explanation and actionable solutions.

Issue 1: Low Yields and Complex Mixtures in Palladium-Catalyzed Cross-Coupling Reactions

Question: I am performing a Suzuki coupling with 6-chloronicotinic acid and an arylboronic acid, but my yield is consistently low, and I see significant amounts of starting material and a dehalogenated byproduct (nicotinic acid). What is happening and how can I fix it?

Answer: This is a classic challenge in cross-coupling with electron-deficient heteroaromatics like pyridine derivatives. The issues you're observing—low conversion and hydrodehalogenation—point towards problems within the catalytic cycle, often related to catalyst activity and stability.

Plausible Causes & Solutions:

  • Inefficient Oxidative Addition: 6-Chloronicotinic acid is less reactive than its bromo or iodo counterparts. The C-Cl bond activation (oxidative addition) is often the rate-limiting step. Standard catalysts like Pd(PPh₃)₄ may be insufficient.[1]

    • Expert Recommendation: Switch to a more active catalyst system. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands dramatically accelerate the oxidative addition to aryl chlorides.[1]

  • Catalyst Deactivation: The active Pd(0) species is sensitive to oxygen. Inadequate degassing allows oxygen to oxidize Pd(0) to inactive Pd(II) oxides, halting the catalytic cycle.[1][2][3]

    • Protocol: Ensure your solvent is rigorously degassed using at least three freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for a minimum of 30 minutes.[1] Maintain a positive pressure of inert gas throughout the reaction.

  • Competitive Hydrodehalogenation: This side reaction, where the chloro group is replaced by hydrogen, can arise from β-hydride elimination from a Pd-H species or from protonolysis of the organopalladium intermediate. This is often exacerbated by moisture or protic sources in the reaction.

    • Expert Recommendation: Use anhydrous solvents and reagents. While some Suzuki reactions benefit from a small, controlled amount of water to aid base solubility[1], excess water can be detrimental. Additionally, ensure the purity of your starting materials, as impurities can act as proton sources.[2]

  • Protodeboronation of the Boronic Acid: The boronic acid can react with the basic, aqueous conditions to cleave the C-B bond, resulting in the corresponding arene and boric acid.[2][4] This is particularly problematic with electron-rich or other heteroaromatic boronic acids.

    • Expert Recommendation: Use boronic esters (e.g., pinacol esters) which are generally more stable to protodeboronation.[2] Alternatively, using a less nucleophilic base like K₃PO₄ or Cs₂CO₃ can sometimes mitigate this issue compared to stronger hydroxides.[1]

Troubleshooting Workflow: Low Yield in Suzuki Coupling

Below is a logical workflow to diagnose and solve low-yield issues in your cross-coupling reactions.

Troubleshooting_Suzuki Start Low Yield / No Reaction Check_Catalyst Is the Catalyst System Appropriate for Aryl Chlorides? Start->Check_Catalyst Check_Inertness Is the Reaction Strictly Anaerobic? Check_Catalyst->Check_Inertness Yes Sol_Catalyst Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) or NHC Ligands. Check_Catalyst->Sol_Catalyst No Check_Reagents Are Reagents Pure and Anhydrous? Check_Inertness->Check_Reagents Yes Sol_Inertness Improve Degassing Protocol (e.g., Freeze-Pump-Thaw). Check_Inertness->Sol_Inertness No Check_Base Is the Base and Solvent System Optimal? Check_Reagents->Check_Base Yes Sol_Reagents Purify Starting Materials. Use Anhydrous Solvents. Check_Reagents->Sol_Reagents No Sol_Base Screen Bases (K3PO4, Cs2CO3). Consider Boronic Esters. Check_Base->Sol_Base No Success Reaction Optimized Check_Base->Success Yes Sol_Catalyst->Check_Inertness Sol_Inertness->Check_Reagents Sol_Reagents->Check_Base Sol_Base->Success

Caption: A step-by-step decision diagram for troubleshooting Suzuki coupling reactions.

Question: My Sonogashira coupling of a 6-halonicotinic acid with a terminal alkyne is plagued by alkyne homocoupling (Glaser coupling). How can I suppress this side reaction?

Answer: The homocoupling of terminal alkynes is a very common side reaction in Sonogashira couplings and is almost always mediated by the copper(I) co-catalyst in the presence of oxygen.[5]

Plausible Causes & Solutions:

  • Oxygen Contamination: The Cu(I) acetylide intermediate can be oxidized by trace O₂ to Cu(II), which then promotes the oxidative dimerization of the alkyne.[5]

    • Expert Recommendation: As with all palladium-catalyzed reactions, rigorous exclusion of oxygen is paramount. Use high-purity inert gas and degassed solvents. Some protocols even suggest adding a small amount of a reducing agent like hydrazine or using a hydrogen/argon atmosphere to keep the copper in the +1 oxidation state.[5]

  • Catalyst Concentration and Reaction Conditions: High concentrations of the copper catalyst can increase the rate of homocoupling relative to the desired cross-coupling.

    • Expert Recommendation: Reduce the loading of the copper co-catalyst (e.g., CuI) to the minimum effective amount (e.g., 1-2 mol%). Alternatively, consider a copper-free Sonogashira protocol . These methods often use specific ligands (like bulky phosphines) or palladium complexes that can facilitate the catalytic cycle without copper, thereby completely eliminating the primary pathway for Glaser coupling.[6][7]

Palladium Catalytic Cycles: Desired vs. Side Reactions

Sonogashira_Cycles cluster_Pd Palladium Cycle (Desired) cluster_Cu Copper Cycle & Side Reaction Pd0 Pd(0)L₂ Pd_Add Ar-Pd(II)-X(L₂) Pd0->Pd_Add Oxidative Addition (Ar-X) Pd_Trans Ar-Pd(II)-C≡CR(L₂) Pd_Add->Pd_Trans Transmetalation (from Cu-C≡CR) Product Ar-C≡CR Pd_Trans->Product Reductive Elimination Product->Pd0 Catalyst Regeneration Alkyne H-C≡CR Cu_Acetylide Cu-C≡CR Alkyne->Cu_Acetylide Base, Cu(I) Cu_Acetylide->Pd_Add Feeds into Pd Cycle Side_Product R-C≡C-C≡C-R Cu_Acetylide->Side_Product O₂, Cu(I) Catalysis (Homocoupling)

Caption: Catalytic cycles in Sonogashira coupling showing the desired pathway and the side reaction.

Issue 2: Incomplete Nitrile Hydrolysis

Question: I am trying to synthesize a 6-substituted nicotinic acid from the corresponding 6-substituted-3-cyanopyridine. However, my reaction stops at the nicotinamide intermediate, and I can't push it to the carboxylic acid.

Answer: This is a frequent kinetic and mechanistic issue. Nitrile hydrolysis proceeds in two stages: nitrile to amide, and then amide to carboxylic acid.[8][9][10] The second step, amide hydrolysis, often requires more forcing conditions (higher temperatures, longer times, or stronger acid/base concentration) than the first.

Plausible Causes & Solutions:

  • Insufficiently Forcing Conditions: Mild acidic or basic conditions that are sufficient to hydrate the nitrile to the amide may not be energetic enough to hydrolyze the more stable amide intermediate.[11]

    • Expert Recommendation (Acidic Hydrolysis): Increase the concentration of the acid (e.g., from 6M HCl to concentrated HCl or a mixture of H₂SO₄/H₂O) and increase the reaction temperature to reflux. Monitor the reaction by TLC or LCMS to track the disappearance of the amide. The final product will be the ammonium salt, which requires a final neutralization step to yield the free carboxylic acid.[8]

    • Expert Recommendation (Alkaline Hydrolysis): Use a higher concentration of base (e.g., 20-40% NaOH or KOH solution) and heat to reflux. This will produce the carboxylate salt.[8] To obtain the free carboxylic acid, the final reaction mixture must be carefully acidified (e.g., with concentrated HCl) to pH 3-4 to precipitate the product.[12][13]

  • Product Precipitation/Insolubility: The intermediate amide or the final carboxylic acid product might be insoluble in the reaction medium, effectively crashing out of the solution and preventing further reaction.

    • Expert Recommendation: Consider adding a co-solvent to improve solubility. For example, in an aqueous acidic hydrolysis, adding a water-miscible solvent like dioxane or ethanol can help keep all species in solution.

Protocol: Complete Hydrolysis of a 6-Substituted Nicotinonitrile
StepProcedureRationale
1 To a round-bottom flask equipped with a reflux condenser, add the 6-substituted-3-cyanopyridine (1.0 eq).Standard reaction setup.
2 Add a 1:1 mixture of concentrated H₂SO₄ and water (e.g., 10 mL per gram of nitrile).Provides a strongly acidic medium and the necessary water for hydrolysis. The heat of dilution requires careful addition.
3 Heat the reaction mixture to reflux (typically 110-130 °C) and maintain for 4-12 hours.The elevated temperature is crucial for overcoming the activation energy of amide hydrolysis.
4 Monitor the reaction progress by TLC or LCMS, checking for the disappearance of the starting material and the intermediate amide.Ensures the reaction is driven to completion and avoids unnecessary heating that could cause decomposition.
5 Cool the reaction mixture to 0-5 °C in an ice bath.Prepares for safe neutralization and product precipitation.
6 Slowly and carefully adjust the pH to ~3.5 by adding a concentrated aqueous solution of NaOH or NH₄OH.The carboxylic acid is least soluble at its pI. This step precipitates the product while keeping the unreacted amine starting material (if any) protonated and in solution.
7 Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.Isolates and purifies the final 6-substituted nicotinic acid product.
Issue 3: Side Reactions with Organometallic Reagents

Question: When I use a Grignard or organolithium reagent to add a substituent to a 6-halopyridine backbone, I get a complex mixture. I suspect addition to the pyridine ring itself. How can I promote the desired substitution over these side reactions?

Answer: You are correct to be suspicious of nucleophilic addition. The pyridine ring is electron-deficient and susceptible to nucleophilic attack, especially by highly reactive organometallics like Grignard and organolithium reagents.[14] Furthermore, if you are working with a halopyridine, you can also encounter issues like "halogen dance" rearrangements.[15]

Plausible Causes & Solutions:

  • Direct Nucleophilic Addition: The organometallic reagent can add to the 2- or 4-position of the pyridine ring, leading to dearomatization and a mixture of dihydropyridine intermediates.[14]

    • Expert Recommendation: Use less reactive organometallic reagents if possible (e.g., organozinc or organocuprates). For lithiations, use a sterically hindered base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) instead of n-BuLi or t-BuLi. These hindered bases favor deprotonation over addition.[14] Performing the reaction at very low temperatures (e.g., -78 °C) is critical to minimize these side reactions.[14][15]

  • Halogen-Metal Exchange vs. Deprotonation: On a halopyridine, there is a competition between halogen-metal exchange (e.g., at the 6-position) and deprotonation at an ortho-position (e.g., at the 5-position if the 6-position is halogenated).

    • Expert Recommendation: The outcome is highly dependent on the specific halogen, organolithium reagent, and temperature. For instance, lithiation of 2-chloropyridine with LTMP leads to deprotonation at the 3-position.[14] To achieve clean substitution at the 6-position, it is often more reliable to use a transition-metal-catalyzed cross-coupling reaction (like Suzuki or Negishi) rather than direct reaction with a Grignard or organolithium reagent.

  • "Halogen Dance" Rearrangement: Under the influence of strong bases, a halogen atom can migrate to an adjacent lithiated position, leading to isomeric products.[15]

    • Expert Recommendation: This is another reason to favor cross-coupling reactions for introducing substituents on a halopyridine ring, as they proceed via a different, more controlled mechanism that avoids such rearrangements. If direct lithiation is necessary, careful optimization of the base, solvent, and temperature is required, often on a case-by-case basis.

References

  • Hydrolysis of nitriles. Chemguide. [Link]

  • Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation in high temperature liquid water. Patsnap Eureka. [Link]

  • 21.5. Hydrolysis of nitriles. Organic Chemistry II - Lumen Learning. [Link]

  • 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]

  • CN101353322A - Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature.
  • Hydrolysis of nitriles: Amide vs Carboxylic acid. Chemistry Stack Exchange. [Link]

  • DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES, Vol. 91, No. 3, 2015. [Link]

  • ChemInform Abstract: Directed Lithiation and Substitution of Pyridine Derivatives. ResearchGate. [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. Journal of Organic Chemistry. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

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Technical Support Center: Purification Challenges of Polar Heterocyclic Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar heterocyclic carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the isolation and purification of these often-complex molecules. The inherent polarity, zwitterionic potential, and varied reactivity of these compounds demand nuanced and tailored purification strategies. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues, grounded in established scientific principles and field-proven experience.

I. Troubleshooting Guide: Common Experimental Issues

This section addresses specific, practical problems you might encounter during the purification of polar heterocyclic carboxylic acids. Each issue is followed by an analysis of potential causes and a step-by-step protocol to resolve the problem.

Issue 1: My polar heterocyclic carboxylic acid shows poor or no retention on a C18 reversed-phase column and elutes in the void volume.

Causality: This is a classic problem for highly polar analytes.[1][2][3] Standard C18 columns rely on hydrophobic interactions between the nonpolar stationary phase and the analyte.[3] Highly polar compounds, like many heterocyclic carboxylic acids, have a strong affinity for the polar mobile phase (e.g., water/acetonitrile) and minimal interaction with the C18 chains, leading to rapid elution with the solvent front.[1]

Troubleshooting Protocol:

  • Switch to a More Suitable Chromatography Mode:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method for very polar compounds.[1][4][5][6] HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a mobile phase with a high organic content.[4][5][6][7] A water-enriched layer forms on the stationary phase, facilitating the partitioning and retention of polar analytes.[1][4]

    • Mixed-Mode Chromatography (MMC): These columns combine reversed-phase and ion-exchange functionalities, providing multiple retention mechanisms.[3][8][9][10] For acidic compounds, a mixed-mode column with anion-exchange properties can significantly enhance retention.[3][8]

  • Modify the Mobile Phase for Reversed-Phase:

    • Increase Aqueous Content: If you must use a C18 column, start with a mobile phase of 100% aqueous buffer to maximize potential interactions.[2]

    • Use Ion-Pairing Agents: While less common for acids than bases, specific ion-pairing agents can be employed. However, these are often not compatible with mass spectrometry.[2]

Experimental Workflow: HILIC Purification

Caption: Workflow for HILIC purification of polar compounds.

Issue 2: My basic nitrogen-containing heterocyclic carboxylic acid streaks badly on a silica gel column.

Causality: This common issue arises from strong interactions between the basic nitrogen atoms of the heterocycle and the acidic silanol groups (Si-OH) on the surface of the silica gel.[11][12] This can lead to peak tailing, streaking, and in severe cases, irreversible adsorption of the compound onto the column.[11][12]

Troubleshooting Protocol:

  • Neutralize the Stationary Phase:

    • Add a Basic Modifier: Incorporate a small amount of a volatile base, such as triethylamine (0.1-1%) or ammonium hydroxide, into your mobile phase.[11][13] This deactivates the acidic sites on the silica, leading to improved peak shape.

  • Switch to an Alternative Stationary Phase:

    • Alumina: Use basic or neutral alumina, which is less acidic than silica and more suitable for basic compounds.[11]

    • Reversed-Phase Chromatography: As discussed in Issue 1, this can be a good alternative, as it is less prone to issues with basic compounds.[11]

  • Employ HILIC: HILIC can also be effective for these compounds, often providing better peak shapes than traditional normal-phase chromatography.[11]

Troubleshooting Logic for Peak Tailing

Peak_Tailing_Troubleshooting Start Peak Tailing Observed on Silica Gel Check_Compound Is the compound a basic heterocycle? Start->Check_Compound Add_Modifier Add Triethylamine or Ammonia to Mobile Phase Check_Compound->Add_Modifier Yes Reassess Re-evaluate Peak Shape Check_Compound->Reassess No (Consider other issues e.g., overloading) Add_Modifier->Reassess Switch_Phase Switch to Alumina or Reversed-Phase/HILIC Reassess->Switch_Phase Tailing Persists

Caption: Decision tree for troubleshooting peak tailing of basic heterocycles.

Issue 3: My zwitterionic heterocyclic carboxylic acid is insoluble in most common chromatography solvents.

Causality: Zwitterions possess both a positive and a negative charge, leading to strong intermolecular interactions and high lattice energy. This often results in high melting points and poor solubility in many organic solvents, making purification by chromatography challenging.[14] Adjusting the pH can modulate the charge state, but this can also lead to the compound partitioning into the aqueous layer during extractions.[14]

Troubleshooting Protocol:

  • pH Adjustment and Extraction:

    • Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to protonate the carboxylate group, making the molecule cationic. This may increase its solubility in polar organic solvents for extraction.

    • Alternatively, basify the solution (e.g., with 1M NaOH) to deprotonate the amine, rendering the molecule anionic and potentially extractable.[14]

  • Ion-Exchange Chromatography (IEC): This technique is ideal for separating charged molecules.[15][16][17]

    • Cation-Exchange: At a low pH (where the amine is protonated), the compound will have a net positive charge and can be retained on a cation-exchange column.[18] Elution is achieved by increasing the pH or the ionic strength of the mobile phase.[18]

    • Anion-Exchange: At a high pH (where the carboxylic acid is deprotonated), the compound will have a net negative charge and can be purified using an anion-exchange column.

  • Zwitterionic Chromatography (ZIC): This specialized form of HILIC uses a stationary phase with covalently bound zwitterionic functional groups. It offers unique selectivity for polar and charged compounds.[19]

Issue 4: I am struggling to achieve chiral separation of my heterocyclic carboxylic acid.

Causality: Enantiomers have identical physical properties in an achiral environment, making their separation impossible with standard chromatographic techniques. Chiral recognition is required, which can be achieved by using a chiral stationary phase (CSP) or by derivatizing the enantiomers with a chiral agent to form diastereomers.[20][21]

Troubleshooting Protocol:

  • Chiral HPLC with a Chiral Stationary Phase (CSP):

    • This is the most direct method. A variety of CSPs are commercially available, often based on polysaccharides (e.g., cellulose or amylose derivatives) or proteins (e.g., human serum albumin).[22]

    • Method development involves screening different CSPs and mobile phases to find a system that provides adequate enantiomeric resolution.

  • Diastereomeric Derivatization:

    • React the racemic carboxylic acid with a chiral amine or alcohol to form a mixture of diastereomeric amides or esters.[20]

    • These diastereomers have different physical properties and can be separated using standard achiral chromatography (e.g., silica gel or reversed-phase).[20][21]

    • After separation, the chiral auxiliary is cleaved to yield the pure enantiomers.

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations, often providing faster and more efficient separations than HPLC.[23][24] It is particularly well-suited for preparative scale purifications.[23]

II. Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a purification method for a novel polar heterocyclic carboxylic acid?

A1: The most effective approach is to first characterize the physicochemical properties of your compound, particularly its polarity (LogP), pKa, and solubility.

  • For highly polar compounds (low LogP): Start with HILIC or a polar-embedded reversed-phase column.[7][11] HILIC is often a good choice as it is designed for such molecules.[1][4][5][6]

  • For ionizable compounds: Consider the pKa. If the compound is acidic, a mixed-mode column with anion-exchange properties can be highly effective.[3][8] Adjusting the mobile phase pH to suppress or enhance ionization is a key parameter to explore.

  • For zwitterionic compounds: Ion-exchange chromatography is a robust starting point.[15][16][17]

Q2: How can I improve the recovery of my compound from a recrystallization attempt?

A2: Low recovery in recrystallization is often due to using too much solvent or the compound having significant solubility in the cold solvent.[11][25]

  • Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the compound.[11][25]

  • Use a Solvent Pair: If your compound is too soluble in one solvent, try a two-solvent system (a "good" solvent in which it is soluble and a "poor" solvent in which it is insoluble). Dissolve the compound in the "good" solvent and then slowly add the "poor" solvent until the solution becomes turbid. Gentle heating to clarify, followed by slow cooling, can improve crystal formation and yield.[26]

  • Cool Slowly: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.[25]

  • Reduce Mother Liquor Volume: After filtration, you can often recover more product by carefully evaporating some of the solvent from the mother liquor and cooling again. This second crop may require re-purification.[11]

Q3: What are the advantages of Supercritical Fluid Chromatography (SFC) for purifying these compounds?

A3: SFC offers several advantages, particularly for preparative scale and chiral separations:[23][24]

  • Speed and Efficiency: The low viscosity of supercritical CO2 allows for high flow rates and rapid separations.[23][24]

  • Reduced Solvent Consumption: SFC primarily uses compressed CO2, significantly reducing the use of organic solvents, making it a "greener" technique.[23]

  • Broad Applicability: While initially used for nonpolar compounds, modern SFC with polar co-solvents and additives can effectively purify a wide range of polar molecules.[23][24][27][28]

  • Easy Sample Recovery: The CO2 mobile phase evaporates upon depressurization, simplifying the isolation of the purified compound.

Data Summary: Chromatography Mode Selection Guide

Compound PropertyRecommended Primary TechniqueRecommended Secondary TechniqueKey Considerations
Highly Polar, Neutral Hydrophilic Interaction Liquid Chromatography (HILIC)[1][4][5][6]Reversed-Phase with Polar-Embedded ColumnHILIC requires careful equilibration and sample solvent matching.[7][8]
Polar, Acidic Mixed-Mode (Reversed-Phase/Anion-Exchange)[3][8]HILIC with pH controlMobile phase pH is critical for controlling retention and selectivity.[4]
Polar, Basic HILIC or Reversed-Phase with Basic ModifierAlumina Normal-Phase ChromatographyBasic modifiers (e.g., triethylamine) are needed for silica-based normal phase.[11]
Zwitterionic Ion-Exchange Chromatography (IEC)[15][16][17]Zwitterionic HILIC (ZIC-HILIC)[19]pH determines whether to use cation or anion exchange.[18]
Chiral Chiral SFC or Chiral HPLC[22][23][24]Diastereomeric Derivatization + Achiral Chromatography[20][21]SFC is often faster and more scalable for preparative work.[23]

References

  • HILIC – The Rising Star of Polar Chrom
  • Why HILIC is what your polar compounds need for purific
  • How Good is SFC for Polar Analytes?
  • Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC)
  • Hydrophilic interaction chrom
  • Hydrophilic interaction liquid chromatography (HILIC)
  • Analysis of polar compounds by supercritical fluid chrom
  • Zwitterionic ion-exchangers in ion chromatography: A review of recent developments. Analytica Chimica Acta.
  • Zwitterionic ion-exchangers in ion chromatography: A review of recent developments | Request PDF.
  • Selectivity for Polar Acids in LC: Tips & Techniques. Phenomenex.
  • Video: Supercritical Fluid Chrom
  • Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2.
  • Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). Faraday Discussions (RSC Publishing).
  • What is Supercritical Fluid Chromatography (SFC)
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Zwitterion Chrom
  • Mixed-Mode Chromatography and Stationary Phases.
  • Mixed-Mode HPLC Columns. Thermo Fisher Scientific - US.
  • Zwitterionic Separation Materials for Liquid Chromatography and Capillary Electrophoresis. Diva-Portal.org.
  • What is the behavior of a Zwitterion during ion exchange chrom
  • Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry.
  • Recrystalliz
  • Strategies for purifying polar heterocyclic compounds via chrom
  • Technical Support Center: Purification of Polar Aza-Heterocycles. Benchchem.
  • Any tips for purification of two zwitterionic compounds? Reddit.
  • Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chrom
  • RECRYSTALLIS
  • Recrystalliz
  • Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. TCI Chemicals.
  • Recrystalliz
  • Purification: Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
  • Enantioselective separation of chiral arylcarboxylic acids on an immobilized human serum albumin chiral st
  • Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions.
  • Coupling Achiral and Chiral Chromatography for Efficient Separation of Enantiomeric Mixtures.
  • Application Notes and Protocols for the Purification of 6-Bromochromane-3-carboxylic acid. Benchchem.
  • RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO.
  • How to desalt zwitterions?
  • What are your tips and tricks for purifying ionic/very polar compounds?
  • Purification of strong polar and basic compounds. Reddit.
  • Biochemical Production and Separation of Carboxylic Acids for Biorefinery Applic
  • Tips and Tricks for the Lab: Column Troubleshooting and Altern
  • Addressing challenges in the purification of polar thiourea deriv
  • Laboratory Techniques of Purification and Isolation. International Journal of Drug Development & Research.
  • How can I isolate a highly polar compound
  • Liquid-Liquid Extraction for in situ Carboxylic Acid Recovery via Continuous Membrane-Based Emulsion Separations.
  • Investigation of the retention/pH profile of zwitterionic fluoroquinolones in reversed-phase and ion-interaction high performance liquid chrom

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Technical Support Center: Optimization of Furan-Pyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Furan-Pyridine Coupling. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing furan-pyridine scaffolds. These motifs are of significant interest in medicinal chemistry, and their efficient synthesis is paramount for the development of novel therapeutics.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during these critical cross-coupling reactions.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during furan-pyridine coupling experiments. Each problem is followed by a systematic approach to diagnosis and resolution, grounded in the principles of organometallic chemistry.

Problem 1: Low or No Product Yield

A low or nonexistent yield is one of the most common frustrations in cross-coupling reactions. Several factors can contribute to this issue, ranging from catalyst deactivation to suboptimal reaction conditions.[1]

Possible Causes & Recommended Solutions:

Potential Cause Diagnostic Check Recommended Action Scientific Rationale
Inactive Catalyst Is the palladium catalyst old or has it been improperly stored?Use a fresh batch of catalyst or a pre-catalyst.[1]Palladium catalysts, particularly in the Pd(0) state, can be sensitive to air and moisture, leading to oxidation and loss of activity.
Oxygen Contamination Was the reaction setup rigorously degassed and maintained under an inert atmosphere?Thoroughly degas the solvent and reaction vessel using techniques like freeze-pump-thaw or by bubbling with an inert gas (argon or nitrogen) for an extended period. Maintain a positive pressure of inert gas throughout the reaction.[1][2]Oxygen can oxidatively deactivate the Pd(0) catalyst, halting the catalytic cycle.[1] This is a common cause of homocoupling of boronic acid reagents in Suzuki-Miyaura reactions.[2]
Poor Substrate Reactivity Are your furan or pyridine coupling partners electronically mismatched for the chosen reaction?Consider alternative coupling strategies. For example, if a Suzuki-Miyaura coupling is failing, a Negishi or Stille coupling might be more effective.[3][4][5][6]The electronic nature of the substrates is critical. Electron-rich furans and electron-deficient pyridines (or vice versa) generally couple more efficiently. The choice of coupling reaction can overcome some of these inherent reactivity challenges.
Suboptimal Ligand Choice Have you screened different ligands?Experiment with a variety of phosphine ligands (e.g., PPh₃, Buchwald-type ligands like XPhos) or N-heterocyclic carbene (NHC) ligands.[1][2]The ligand plays a crucial role in stabilizing the palladium center, promoting oxidative addition and reductive elimination, and influencing the overall reaction rate and selectivity.[7] Bulky, electron-rich ligands are often beneficial, especially with challenging substrates.[2]
Incorrect Base or Solvent Is the chosen base appropriate for the reaction type and soluble in the solvent?Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., THF, toluene, DMF, dioxane).[7][8]The base is not merely a proton scavenger; it participates in the catalytic cycle.[2] Its strength and solubility can significantly impact reaction kinetics.[2]
Inadequate Temperature Is the reaction temperature optimized?Perform the reaction at a range of temperatures to find the optimal point. Lowering the temperature can sometimes improve selectivity and reduce side reactions.[1][2]Cross-coupling reactions have an optimal temperature window. Too low, and the reaction may be too slow; too high, and catalyst decomposition or side reactions can occur.
Problem 2: Significant Formation of Side Products (e.g., Homocoupling)

The formation of undesired side products, such as the homocoupling of starting materials, can significantly reduce the yield of the desired furan-pyridine product.

Possible Causes & Recommended Solutions:

Potential Cause Diagnostic Check Recommended Action Scientific Rationale
Oxygen-Induced Homocoupling As with low yield, was the exclusion of oxygen meticulous?Enhance degassing procedures and ensure a robust inert atmosphere is maintained throughout the reaction.[2]Oxygen can promote the oxidative coupling of organometallic intermediates, particularly boronic acids in Suzuki reactions, leading to homodimers.[2]
Inappropriate Palladium Source Are you using a Pd(II) precatalyst that is not efficiently reduced in situ?Consider using a Pd(0) source directly, such as Pd(PPh₃)₄, which can sometimes minimize homocoupling.[2]In situ reduction of Pd(II) to the active Pd(0) species can sometimes be inefficient, leading to side reactions. Starting with a Pd(0) source can circumvent this issue.
Catalyst Decomposition Is there evidence of palladium black formation?Consider a higher catalyst loading or the use of a more robust catalyst system. Additives like a small amount of a reducing agent can sometimes help maintain the active Pd(0) state.[1][2]Catalyst decomposition to palladium black indicates the formation of inactive palladium aggregates. More robust ligands or controlled reaction conditions can prevent this.
Problem 3: Poor Regioselectivity in C-H Activation Reactions

For direct C-H arylation strategies, achieving the desired regioselectivity can be a significant challenge.

Possible Causes & Recommended Solutions:

Potential Cause Diagnostic Check Recommended Action Scientific Rationale
Steric and Electronic Effects Are there multiple C-H bonds with similar reactivity on your substrate?Modify the substrate to include a directing group that favors activation of the desired C-H bond.The inherent electronic and steric properties of the substrate often dictate the site of C-H activation. A directing group can override these inherent preferences.
Ligand Influence Is the chosen ligand promoting activation at the wrong position?Experiment with ligands of varying steric bulk and electronic properties.The ligand can influence which C-H bond is activated by modulating the steric environment around the palladium center.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the practical aspects of furan-pyridine coupling reactions.

Q1: What are the most common palladium-catalyzed methods for synthesizing furan-pyridine scaffolds?

A1: Several powerful palladium-catalyzed cross-coupling reactions are employed for this purpose. The most common include:

  • Suzuki-Miyaura Coupling : This versatile reaction couples an organoboron reagent (e.g., a furan boronic acid) with a halide (e.g., a bromopyridine).[8][9] It is known for its broad functional group tolerance.[10]

  • Negishi Coupling : This method utilizes an organozinc reagent and is often effective when other methods fail.[3][5] Organozinc compounds are highly reactive but are also sensitive to air and moisture.[3]

  • Stille Coupling : This reaction involves the use of organotin compounds.[4][11] While effective, the toxicity of tin reagents is a significant drawback.[11]

  • Buchwald-Hartwig Amination : While primarily for C-N bond formation, variations of this reaction can be adapted for coupling nitrogen-containing heterocycles.[4][12][13][14][15][16]

  • Direct C-H Arylation : This modern approach is highly atom-efficient as it avoids the pre-functionalization of one of the coupling partners.[10][17]

Q2: How do I choose the right palladium catalyst and ligand?

A2: The optimal choice is highly substrate-dependent.[1] For Suzuki-Miyaura reactions, Pd(OAc)₂ or Pd(PPh₃)₄ are common precatalysts.[1] The choice of ligand is critical; bulky, electron-rich phosphine ligands like those developed by Buchwald (e.g., XPhos) or N-heterocyclic carbene (NHC) ligands are often effective for challenging couplings involving heteroaromatics.[2][18] It is highly recommended to screen a small library of ligands to identify the best performer for your specific substrate combination.

Q3: My reaction is sensitive to air and moisture. What are the best practices for setting up an inert atmosphere?

A3: Rigorous exclusion of air and moisture is crucial for the success of many palladium-catalyzed reactions.[3]

  • Flame-Drying Glassware : Before use, flame-dry all glassware under vacuum to remove adsorbed water.

  • Degassing Solvents : Solvents should be thoroughly degassed by methods such as freeze-pump-thaw (three cycles are recommended) or by sparging with an inert gas (argon or nitrogen) for at least 30 minutes.

  • Using Schlenk Techniques : All manipulations, including the addition of reagents and solvents, should be performed under a positive pressure of an inert gas using Schlenk line techniques.

Q4: I am observing hydrolysis of my pyridine substrate. How can I minimize this?

A4: Hydrolysis can be a competing side reaction, especially with activated pyridine derivatives like pyridin-4-yl nonaflates.[19] To mitigate this:

  • Choice of Base : Use a weaker, non-nucleophilic base like K₂CO₃ or Cs₂CO₃ instead of strong hydroxide bases.[19]

  • Reaction Temperature : Running the reaction at the lowest effective temperature can disfavor the hydrolysis pathway.[19]

  • Reaction Time : Monitor the reaction closely and work it up as soon as it is complete to avoid prolonged exposure to basic conditions.[19]

Visualizing the Process

To aid in understanding the fundamental steps of a typical cross-coupling reaction, a generalized catalytic cycle and experimental workflow are presented below.

Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 + Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification Flame-dry glassware Flame-dry glassware Add reagents under inert gas Add reagents under inert gas Flame-dry glassware->Add reagents under inert gas Degas solvent Degas solvent Add degassed solvent Add degassed solvent Degas solvent->Add degassed solvent Add reagents under inert gas->Add degassed solvent Heat to optimal temperature Heat to optimal temperature Add degassed solvent->Heat to optimal temperature Quench reaction Quench reaction Heat to optimal temperature->Quench reaction Extract product Extract product Quench reaction->Extract product Purify by chromatography Purify by chromatography Extract product->Purify by chromatography

Caption: A typical experimental workflow for a furan-pyridine cross-coupling reaction.

References

  • Technical Support Center: Optimization of Palladium Catalysts for Furo[2,3-c]pyridine Synthesis - Benchchem.
  • Negishi Coupling - NROChemistry.
  • troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions - Benchchem.
  • Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts.
  • Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine - Organic Syntheses.
  • Buchwald–Hartwig amination - Wikipedia.
  • Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence - PMC - NIH.
  • Optimizing Suzuki Coupling Reactions - CovaSyn.
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed.
  • Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives.
  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal.
  • Optimization of conditions for the Suzuki coupling reaction. - ResearchGate.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts.
  • Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands - Benchchem.
  • Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation | ACS Catalysis.
  • Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews.
  • Optimizing reaction conditions for coupling furan and purine rings - Benchchem.
  • Technical Support Center: Troubleshooting Palladium-Catalyzed Reactions of Pyridin-4-yl Nonaflates - Benchchem.
  • Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates - MDPI.
  • Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters - MDPI.
  • Syllabus for Chemistry (SCQP08).
  • Pyridine synthesis - Organic Chemistry Portal.
  • Negishi coupling - Wikipedia.
  • Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5Bis(trimethylstannyl)tellurophene - ResearchGate.
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
  • Enantioselective synthesis of furan and pyridine atropisomers by central-to-axial chirality interconversion | ANR.
  • Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing).
  • Biaryl synthesis by C-C coupling - Organic Chemistry Portal.
  • Palladium-Catalyzed Indole, Pyrrole, and Furan Arylation by Aryl Chlorides - PMC - NIH.
  • Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method.
  • CY Chemistry - GATE 2026.
  • Background and design of biaryl F–ImPy ligands. - ResearchGate.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate.
  • Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C−H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions - American Chemical Society.
  • Mechanism of coupling reaction. - ResearchGate.
  • Optimization of the reaction conditions for Suzuki coupling reaction. - ResearchGate.
  • Stille Coupling - Organic Chemistry Portal.
  • Synthesis of pyridine and furan based arylated ketones through palladium catalyst with DFT study of their static and frequency dependent NLO response - King Fahd University of Petroleum & Minerals.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH.
  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds - Organic Chemistry Portal.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - Canadian Science Publishing.
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC.
  • US5922898A - Process for preparing biaryl compounds - Google Patents.
  • Skeletal Editing of Furans into Pyridines | Organic Chemistry | ChemRxiv | Cambridge Open Engage.
  • A General Solution for the 2-Pyridyl Problem - Semantic Scholar.

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Troubleshooting byproduct formation in Stille/Suzuki reactions of furans

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand the nuances and challenges of palladium-catalyzed cross-coupling reactions, especially when dealing with sensitive heterocyclic systems like furans. This guide is designed to provide in-depth troubleshooting strategies and practical advice to help you overcome common hurdles related to byproduct formation in Stille and Suzuki reactions of furan substrates.

Troubleshooting Guide: Unraveling Byproduct Formation

This section addresses specific, observable problems in your furan coupling reactions. We diagnose the likely causes and provide actionable solutions based on mechanistic principles.

Q1: My reaction has a low yield of the desired biaryl product, and I'm recovering significant amounts of my starting furan. What's going wrong?

This is a classic symptom of protodeboronation (in Suzuki reactions) or protodestannylation (in Stille reactions), where the furan nucleophile is quenched by a proton source before it can transmetalate to the palladium center. Furan boronic acids and stannanes, particularly 2-substituted ones, are notoriously prone to this side reaction.[1][2]

Causality & Mechanism:

The C-B bond in furan boronic acids and the C-Sn bond in furan stannanes are susceptible to cleavage by acidic protons. In Suzuki reactions, this is often exacerbated by the aqueous basic conditions which can facilitate the undesired protonolysis.[2] The rate of this decomposition can sometimes be faster than the rate of the desired transmetalation step in the catalytic cycle.

Troubleshooting Steps:

  • Choice of Base (Suzuki): The base is critical. While strong bases are needed to activate the boronic acid for transmetalation, they can also accelerate decomposition.[3][4]

    • Solution: Switch to a milder, non-hydroxide base. Anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often excellent choices.[5] For extremely sensitive substrates, potassium fluoride (KF) can be effective as it activates the boronic acid without creating a strongly basic aqueous environment.[3]

    • Protocol: Thoroughly dry your base before use. For K₃PO₄, this can be done by heating under vacuum.

  • Solvent System: The presence of water can be a double-edged sword. While it can help dissolve inorganic bases, it's also a proton source.

    • Solution: Minimize water content. Use anhydrous solvents like dioxane, toluene, or DMF. If a co-solvent is needed for the base, consider using a minimal amount of water or switching to a system where the base has some solubility (e.g., K₃PO₄ in dioxane with gentle heating).

  • Temperature and Reaction Time: Higher temperatures accelerate both the desired reaction and the undesired decomposition.

    • Solution: Run the reaction at the lowest temperature that still allows for catalytic turnover. Room temperature couplings are possible with highly active catalyst systems.[1] Monitor the reaction by TLC or LC-MS to avoid unnecessarily long reaction times where the product or starting material can degrade.

  • Protecting the Boronic Acid: If protodeboronation remains a significant issue, consider using more stable boron reagents.

    • Solution: Convert the furan boronic acid to a potassium trifluoroborate salt or a MIDA boronate ester. These are generally more stable to the reaction conditions and slowly release the boronic acid in situ.[1]

Q2: I'm observing a significant amount of a symmetrical bi-furan or bi-aryl byproduct (homocoupling). How do I prevent this?

Homocoupling arises from the coupling of two identical molecules (e.g., two furan stannanes or two aryl halides). This side reaction consumes your starting materials and complicates purification.

Causality & Mechanism:

  • Organometallic Homocoupling (R¹-R¹): This is often caused by the presence of oxygen.[6][7] Oxygen can facilitate the oxidation of Pd(0) to Pd(II) or participate in radical pathways that lead to dimerization of the organometallic partner (the furan stannane or boronic acid).[8] Using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂) without efficient reduction to the active Pd(0) state can also lead to reaction pathways where two organometallic partners couple.[6]

  • Electrophile Homocoupling (R²-R²): This is less common but can occur under certain conditions, particularly with highly reactive aryl halides.

Troubleshooting Workflow:

Homocoupling_Troubleshooting start High Homocoupling Observed check_o2 Was the reaction rigorously degassed? start->check_o2 check_pd Are you using a Pd(II) precatalyst? check_o2->check_pd Yes sol_degas Solution: Improve Degassing (Freeze-Pump-Thaw or prolonged inert gas sparging) check_o2->sol_degas No sol_pd0 Solution: Switch to Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) check_pd->sol_pd0 Yes sol_reductant Solution: Add a reductant (e.g., excess phosphine ligand) to facilitate Pd(II) -> Pd(0) check_pd->sol_reductant Yes

Caption: Troubleshooting workflow for homocoupling byproducts.

Detailed Solutions:

  • Rigorous Degassing: This is the most critical step. Oxygen is a common culprit for homocoupling.

    • Protocol: Use the freeze-pump-thaw method (3 cycles) for the most effective oxygen removal. Alternatively, sparge your solvent and reaction mixture with a vigorous stream of argon or nitrogen for at least 30-60 minutes before adding the catalyst.

  • Catalyst Choice: Ensure you are generating the active Pd(0) species efficiently.

    • Solution: Use a Pd(0) source directly, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]. If you must use a Pd(II) precatalyst, ensure your conditions favor its reduction (e.g., the phosphine ligand can often act as the reductant).

Q3: My TLC/LC-MS shows a complex mixture of products, and I suspect my furan ring is not stable under the reaction conditions. Is this possible?

Yes, the furan ring itself can be reactive and may undergo undesired transformations, such as ring-opening, under certain palladium-catalyzed conditions, especially at elevated temperatures.[9]

Causality & Mechanism:

Palladium species can coordinate to the furan ring's double bonds or activate C-H bonds, leading to pathways that result in fragmentation or rearrangement. This can lead to the formation of α,β-unsaturated aldehydes or ketones.[9] Furans are also susceptible to degradation under strongly acidic or basic conditions, which might be generated locally during the reaction.

Troubleshooting Steps:

  • Lower the Temperature: This is the first and most important parameter to adjust. High temperatures that might be suitable for robust aromatic substrates can be destructive for furans.

  • Screen Ligands: The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity.

    • Solution: Move from highly reactive, electron-rich, bulky phosphine ligands to less reactive ones if you suspect catalyst-mediated degradation. Sometimes, a classic ligand like PPh₃ provides the right balance of activity and stability.[10]

  • Check pH: Ensure your reaction mixture is not becoming overly acidic or basic. Buffer the reaction if necessary, although this is less common in standard cross-couplings.

  • Substrate Purity: Ensure your furan starting material is pure and free of any acidic impurities that could promote degradation.

Frequently Asked Questions (FAQs)

Q4: How do I choose the right catalyst and ligand for furan couplings?

The choice depends on the reactivity of your coupling partners (the halide and the furan nucleophile).

Catalyst/Ligand ClassWhen to UseRationale & Example
Pd(PPh₃)₄ A good starting point for many reactions.A robust, reliable Pd(0) source. The PPh₃ ligand provides a good balance of steric bulk and electronic properties for many substrates.[10]
Pd(OAc)₂ + Buchwald Ligands For challenging couplings (e.g., aryl chlorides) or low-temperature reactions.Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) dramatically accelerate oxidative addition and reductive elimination, allowing for lower temperatures and broader substrate scope.[3]
Pd₂(dba)₃ + P(t-Bu)₃ For sterically hindered or electron-rich substrates.Very bulky and electron-rich phosphines create a highly active catalyst that can overcome steric hindrance and facilitate oxidative addition to less reactive halides.
Q5: What is the best way to remove toxic organotin byproducts from my Stille reaction?

Complete removal of organotin residues is critical, especially in a drug development context, due to their high toxicity.[11][12]

Protocol: Standard Potassium Fluoride (KF) Workup

This protocol relies on the high affinity of fluoride for tin, which forms a highly insoluble trialkyltin fluoride precipitate that can be removed by filtration.[12]

  • Reaction Quench: Once the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent like ethyl acetate or diethyl ether.

  • KF Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of a saturated aqueous solution of potassium fluoride (KF).

  • Vigorous Shaking: Shake the separatory funnel vigorously for 2-3 minutes. You should observe the formation of a white, gelatinous precipitate (R₃SnF).

  • Filtration: Filter the entire biphasic mixture through a pad of Celite® or diatomaceous earth to remove the solid precipitate.

  • Separation & Further Washes: Collect the filtrate and return it to the separatory funnel. Separate the organic layer. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purity Check: Check the purity of the product by ¹H NMR or LC-MS to ensure all tin residues have been removed. Repeat the KF wash if necessary.

Q6: My Suzuki reaction is not working with a 2-halofuran. What should I try?

2-Halofurans can be challenging electrophiles. The issue often lies with a slow or inefficient oxidative addition step.

Causality & Mechanism:

The oxidative addition of the palladium catalyst to the C-X bond is the first and often rate-limiting step of the catalytic cycle.[13] The electron-rich nature of the furan ring can sometimes disfavor this step compared to less electron-rich aryl halides.

Troubleshooting Pathway:

Halofuran_Troubleshooting start 2-Halofuran Coupling Fails q1 What is the halide? start->q1 sol_iodide Change Halide: Br -> I q1->sol_iodide Br or Cl sol_ligand Use More Active Ligand: e.g., Buchwald-type ligands (SPhos, XPhos) q1->sol_ligand Any sol_temp Increase Temperature: Monitor carefully for degradation sol_ligand->sol_temp

Caption: Decision pathway for troubleshooting 2-halofuran couplings.

Detailed Solutions:

  • Switch the Halide: The reactivity order for oxidative addition is I > Br > OTf >> Cl.[13] If you are using a 2-bromofuran, switching to the corresponding 2-iodofuran will significantly accelerate the oxidative addition step.

  • Use a More Active Catalyst System: As mentioned in Q4, bulky, electron-rich phosphine ligands are designed to promote difficult oxidative additions. A system like Pd(OAc)₂ with SPhos or XPhos is an excellent choice.

  • Increase Temperature: While furan stability is a concern, a modest increase in temperature (e.g., from 80 °C to 100 °C in dioxane) can sometimes be sufficient to initiate the reaction without causing significant decomposition.

References

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. (n.d.). Stille reaction. [Link]

  • Lin, C. S., et al. (2021). Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. Molecules, 26(5), 1435. [Link]

  • Ahmad, S., et al. (2024). Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. Catalysts, 14(11), 712. [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]

  • Catellani, M., et al. (2011). Palladium catalyzed ring opening of furans as a route to α,β-unsaturated aldehydes. Chemical Communications, 47(30), 8545-8547. [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction? [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition, 47(26), 4892-4896. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]

  • Reddit. (2022). For the pro's (Suzuki). [Link]

  • Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]

  • Casado, A. L., & Espinet, P. (2003). Subtle balance of ligand steric effects in Stille transmetalation. Organometallics, 22(6), 1142-1148. [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. [Link]

  • Perez-Temprano, M. H., et al. (2009). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Chemistry, 15(22), 5531-5542. [Link]

  • ResearchGate. (n.d.). The effect of various bases on the Suzuki coupling reaction. [Link]

  • ResearchGate. (n.d.). Ligand effects on Stille couplings of various Z-alkenyl halides. [Link]

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Technical Support Center: Improving the Stability of the Furan Ring During Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for synthetic chemists. This guide is designed for researchers, scientists, and drug development professionals who encounter stability challenges when working with furan-containing molecules. The furan ring is a valuable scaffold in medicinal chemistry and materials science, but its unique electronic properties also make it susceptible to degradation under common synthetic conditions.[1][2] This document provides in-depth, troubleshooting-focused guidance to help you diagnose and solve these stability issues, ensuring the integrity of your synthetic targets.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Problem 1: Degradation, Color Change, or Polymerization in Acidic Media

Question: My furan-containing compound is decomposing, polymerizing, or causing the reaction mixture to turn dark brown under acidic conditions. What is happening, and how can I prevent it?

Answer: This is the most common failure mode for furan chemistry. The furan ring is notoriously sensitive to acid.[3][4] The underlying cause is the acid-catalyzed ring opening, which generates highly reactive 1,4-dicarbonyl compounds that can subsequently polymerize or degrade, leading to the insoluble materials and dark coloration you are observing.[5][6][7]

The mechanism is initiated by protonation of the furan ring, which is the rate-limiting step.[8] Protonation at the α-carbon (C2 or C5) is energetically favored. This is followed by a nucleophilic attack from a solvent molecule (like water), leading to furanol intermediates. Subsequent protonation of the ring oxygen triggers the irreversible ring-opening.[5][8]

Visualizing the Degradation Pathway

Acid_Catalyzed_Ring_Opening Furan Furan Ring Protonated Protonated Furan (α-Carbon) Furan->Protonated + H⁺ (Rate-Limiting) Furanol Furanol Intermediate Protonated->Furanol + H₂O (Nucleophile) Opened 1,4-Dicarbonyl (Unstable) Furanol->Opened + H⁺ (Ring Opening) Polymer Polymerization/ Degradation Opened->Polymer Further Reactions

Caption: Acid-catalyzed ring opening of furan.

Mitigation Strategies
  • Modify Reaction Conditions:

    • Use Milder Catalysts: Avoid strong Brønsted acids like HCl or H₂SO₄. Opt for milder acids such as phosphoric acid, boron trifluoride etherate (BF₃·OEt₂), or solid acid catalysts that can be easily filtered off.[3] Friedel-Crafts alkylation, for instance, often fails with furan due to the harsh catalysts typically employed.[3]

    • Control Water Content: The presence of water is often critical for the nucleophilic attack that leads to ring opening.[5][7] Running reactions under strictly anhydrous conditions can significantly suppress this degradation pathway.

    • Solvent Selection: Polar aprotic solvents, particularly dimethylformamide (DMF), have been shown to have a strong stabilizing effect on furan derivatives compared to protic or nonpolar solvents.[9][10]

  • Strategically Modify the Furan Ring:

    • Install Electron-Withdrawing Groups (EWGs): The most effective way to stabilize a furan ring against acid is to reduce its electron density. Attaching an EWG (e.g., acyl, ester, nitro, cyano group) makes the initial protonation step less favorable.[3][4] An electron-withdrawing substituent provides significant stability against acid-catalyzed degradation.[3][5]

Experimental Protocol: Introducing a Stabilizing Acyl Group

This protocol describes a mild acylation to install a stabilizing electron-withdrawing group on the furan ring.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the starting furan (1.0 eq) and an anhydrous solvent (e.g., dichloromethane).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add the acylating agent (e.g., acetic anhydride, 1.1 eq).

  • Catalyst Addition: Add a catalytic amount of a mild Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂, 0.1 eq), dropwise while maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC or GC-MS.

  • Quenching: Once the reaction is complete, slowly quench by adding a saturated aqueous solution of sodium bicarbonate.

  • Workup: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting 2-acylfuran via column chromatography or distillation.

Problem 2: Unwanted Oxidation of the Furan Ring

Question: My reaction is suffering from low yields, and I suspect oxidation of the furan moiety. What are the common oxidative pathways and how can I avoid them?

Answer: The electron-rich nature of the furan ring makes it susceptible to oxidation by a variety of reagents, often leading to ring cleavage.[11][12][13] This can be an intended transformation, as in the Achmatowicz reaction, but is often an undesired side reaction.[12] Common culprits include singlet oxygen (from photo-oxidation), peroxides (like H₂O₂ or m-CPBA), and certain metal-based oxidants.[3][11][14] The oxidation can proceed through an endoperoxide intermediate, ultimately yielding 1,4-dicarbonyl compounds.[15]

Mitigation Strategies
  • Inert Atmosphere: The most basic precaution is to run reactions under an inert atmosphere (e.g., Nitrogen or Argon) and use degassed solvents to minimize exposure to atmospheric oxygen, especially if the reaction is light-sensitive.

  • Avoid Incompatible Oxidants: Be mindful of reagents that can act as oxidants. For example, treating furan with sodium hypochlorite, hydrogen peroxide, or meta-chloroperbenzoic acid (m-CPBA) can lead to ring opening.[3] Review your reaction scheme for any components that could inadvertently oxidize the furan ring.

  • Strategic Use as a "Masked" Functional Group: In some advanced syntheses, the furan ring is intentionally used as a stable precursor to a 1,4-dicarbonyl, which is revealed via oxidation at a later step.[12][16] If this is not your goal, you must rigorously exclude the conditions (e.g., singlet oxygen, ozone) used for such transformations.

Problem 3: Furan Participating in Unwanted Diels-Alder Reactions

Question: I am observing an unexpected adduct in my reaction. Could my furan be acting as a diene in a Diels-Alder reaction?

Answer: Yes, this is a distinct possibility. Furan can participate as the diene component in [4+2] Diels-Alder cycloadditions.[17][18] While its aromatic character makes it less reactive than a typical acyclic diene, it readily reacts with strong dienophiles (e.g., maleic anhydride, maleimides).[17][19][20] This reaction is often reversible, but the resulting 7-oxabicyclo[2.2.1]heptene (oxanorbornene) adducts can be stable or participate in subsequent reactions.[18]

Mitigation Strategies
  • Temperature Control: The Diels-Alder reaction of furan is often reversible.[21] High temperatures can favor the retro-Diels-Alder reaction, potentially restoring your furan. Conversely, if you need to form the adduct, lower temperatures are often used. If the adduct is an unwanted side product, consider if running the reaction at a higher temperature is feasible for your desired transformation.

  • Electronic and Steric Tuning: The reactivity of furan as a diene is sensitive to its substituents.[19]

    • Electron-donating groups on the furan ring will increase its reactivity in Diels-Alder reactions.

    • Electron-withdrawing groups (the same ones that provide acid stability) will decrease its reactivity as a diene.[19] Therefore, installing an EWG can serve a dual purpose of preventing both acid degradation and unwanted cycloadditions.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right strategy to stabilize my furan derivative?

A1: The optimal strategy depends on the specific reaction conditions you need to employ. The following decision workflow can help guide your choice.

Decision_Workflow Start Furan Instability Observed CheckAcid Are acidic conditions (pH < 6) present? Start->CheckAcid CheckOxidant Are potential oxidants or air present? CheckAcid->CheckOxidant No AcidSol Use mild/no acid Anhydrous conditions Polar aprotic solvent CheckAcid->AcidSol Yes CheckDieno Is a strong dienophile present? CheckOxidant->CheckDieno No OxidantSol Use inert atmosphere Degas solvents Avoid known oxidants CheckOxidant->OxidantSol Yes Protect Use Protecting Group Strategy CheckDieno->Protect No / Other Issues DienoSol Lower temperature Consider installing EWG to reduce reactivity CheckDieno->DienoSol Yes EWG Install Electron- Withdrawing Group (e.g., Acyl, Ester) AcidSol->EWG If conditions can't be changed End Stability Improved AcidSol->End EWG->End Protect->End OxidantSol->End DienoSol->End

Caption: Decision workflow for stabilizing a furan ring.

Q2: What are the best general practices for handling and storing furan-containing compounds?

A2: Given their sensitivity, especially to acid and air, it is best to store furan derivatives in a cool, dark place under an inert atmosphere (e.g., in an amber vial backfilled with argon or nitrogen). If the compound is a liquid, storing it over a small amount of a neutral drying agent like anhydrous potassium carbonate can help scavenge trace amounts of moisture and acid. Avoid prolonged storage in solvents, especially acidic ones like chloroform which can generate HCl over time.

Q3: Are there alternatives to furan as a bioisostere if stability is an insurmountable issue?

A3: Yes. While furan is an excellent bioisostere for a phenyl ring, its stability can be a significant drawback in drug development.[22] If you cannot stabilize the furan ring sufficiently for your application, you might consider other five-membered heterocycles. Thiophene is a common alternative that is generally more stable to acid and oxidation due to its higher aromaticity.[23] Pyrroles are also more aromatic but introduce a hydrogen bond donor. Depending on the specific electronic and steric requirements of your target, other heterocycles like thiazoles or oxazoles might also be suitable.

Comparative Stability of 5-Membered Aromatic Heterocycles
HeterocycleResonance Energy (kcal/mol)General Stability Characteristics
Benzene 36Very stable (Reference)
Thiophene 29Most stable of the group; more resistant to acid and oxidation.
Pyrrole 21More stable than furan; can be sensitive to strong acids.
Furan 16Least aromatic and least stable; sensitive to acid, oxidation, and acts as a diene.[23]

References

  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). ChemSusChem, 18(2).
  • Makarov, A. S., Uchuskin, M. G., & Trushkov, I. V. (n.d.).
  • Why does furan undergo Diels alder reaction? (n.d.). askIITians.
  • Oxidative Cleavage of Furans. Organic Reactions.
  • Furan as a Diene in Diels-Alder Reactions: An In-depth Technical Guide. (2025). Benchchem.
  • Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline.
  • Understanding the reactivity and selectivity of Diels–Alder reactions involving furans. Organic & Biomolecular Chemistry (RSC Publishing).
  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). ChemSusChem.
  • Oxidation of furans (Review). (2025).
  • Furan oxidation by Mn(III)/Co(II) catalysts – application to benzofuran synthesis. (2021). Royal Society of Chemistry.
  • First Asymmetric Diels−Alder Reactions of Furan and Chiral Acrylates. Usefulness of Acid Heterogeneous Catalysts.
  • Oxidative Cleavage of Furans. (2015). Semantic Scholar.
  • Diels alder reaction of furan and maleic anhydride. (2024). Zibo Anquan Chemical Co., Ltd..
  • Furan. Wikipedia.
  • Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks. (2022).
  • General scheme of the study of furan stability.
  • Technical Support Center: Furan Ring Stability and Degrad
  • Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. (2017). Energy & Fuels.
  • Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: An experimental and theoretical study. (2025).
  • Five Member Heterocycles Reactivity of Furan. (2020). YouTube.
  • Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymeriz
  • Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. (2016). RSC Publishing.
  • Why do pyrrole, furan, and thiophene behave electrophile behavior? (2020). Quora.
  • The effect of electron density in furan pendant group on thermal-reversible Diels–Alder reaction based self-healing properties of polymethacrylate deriv
  • Furans, Thiophenes and Related Heterocycles in Drug Discovery. (2025).
  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.
  • literature review on substituted furan compounds. Benchchem.
  • Disconnecting with a sneaky furan? (2023). YouTube.

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Technical Support Center: Catalyst Selection for Efficient Synthesis of 6-(Furan-2-yl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for the synthesis of 6-(Furan-2-yl)nicotinic acid. The efficient synthesis of this key building block is crucial for advancing medicinal chemistry and drug discovery programs.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for synthesizing this compound?

The most prevalent and successful methods for synthesizing this compound involve palladium-catalyzed cross-coupling reactions.[1][2] The two most widely employed strategies are the Suzuki-Miyaura coupling and the Stille coupling.[3][4]

  • Suzuki-Miyaura Coupling: This reaction typically involves coupling a halonicotinate derivative (e.g., methyl 6-chloronicotinate or methyl 6-bromonicotinate) with 2-furanboronic acid.[3][5] It is often favored due to the commercial availability, relative stability, and low toxicity of boronic acids.[3][6]

  • Stille Coupling: This method utilizes the reaction of a halonicotinate with an organostannane reagent, such as 2-(tributylstannyl)furan.[4][7][8] While often providing high yields, the toxicity and difficulty in removing organotin byproducts are significant drawbacks.[3][4]

Q2: How do I choose between Suzuki-Miyaura and Stille coupling for my synthesis?

The choice between these two powerful cross-coupling methods depends on several factors, including substrate availability, desired scale, and purification capabilities.

Factor Suzuki-Miyaura Coupling Stille Coupling
Reagents Boronic acids are generally more stable, less toxic, and commercially available in a wide variety.[3][6]Organostannanes are often highly toxic and require careful handling.[3][4][8]
Byproducts Boron-based byproducts are typically water-soluble and easier to remove during workup.[6]Tin-based byproducts can be challenging to separate from the desired product, often requiring specific purification techniques.[4]
Reaction Conditions Often requires a base and can be sensitive to air and moisture, necessitating an inert atmosphere.[9]Generally tolerant of a wider range of functional groups and less sensitive to reaction conditions.[7][8]
Yields Can provide excellent yields with proper catalyst and ligand selection.[6]Often results in high yields, but purification can be problematic.[7]

For most applications, the Suzuki-Miyaura coupling is the recommended starting point due to its more environmentally benign nature and simpler workup procedures.[3][6]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound via palladium-catalyzed cross-coupling reactions.

Issue 1: Low or No Product Formation

A lack of product formation is a frequent challenge that can often be traced back to the catalyst system or reaction conditions.[10][11][12]

Potential Causes & Solutions:

  • Catalyst Inactivity:

    • Oxidative Addition Failure: The palladium(0) catalyst may not be effectively undergoing oxidative addition with the halonicotinate.[3] Ensure your palladium source is active. If using a Pd(II) precatalyst like Pd(OAc)₂, it must be properly reduced in situ to Pd(0).[2]

    • Ligand Selection: The choice of phosphine ligand is critical. For electron-deficient pyridines, bulky and electron-rich phosphine ligands are often required to promote the challenging oxidative addition step.

    • Catalyst Decomposition: The catalyst may be decomposing before the reaction is complete. It is crucial to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[9] The formation of palladium black is an indicator of catalyst precipitation and loss of activity.[13]

  • Incorrect Base Selection (Suzuki Coupling):

    • The choice and quality of the base are crucial for the transmetalation step.[12] A weak or impure base may not be sufficient to activate the boronic acid. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[10] The strength of the base should be matched to the specific substrates and catalyst system.

  • Poor Substrate Quality:

    • Halonicotinate Purity: Ensure the starting halonicotinate is pure and free of impurities that could poison the catalyst.

    • Boronic Acid Decomposition: Boronic acids can undergo protodeboronation, especially in the presence of water or acid, which reduces the amount of active nucleophile.[6][13] Using fresh, high-quality boronic acid is recommended.

Issue 2: Formation of Significant Side Products

The presence of side products can complicate purification and significantly reduce the overall yield.[14]

Potential Causes & Solutions:

  • Homocoupling of the Boronic Acid (Suzuki Coupling):

    • This side reaction, forming 2,2'-bifuran, can occur at elevated temperatures or in the presence of oxygen.[14] Lowering the reaction temperature and ensuring a strictly inert atmosphere can mitigate this.[14]

  • Protodehalogenation of the Halonicotinate:

    • The starting halonicotinate can be reduced to the corresponding nicotinic acid derivative.[13] This can be caused by impurities in the solvent or reagents. Using anhydrous solvents and high-purity reagents is essential.

  • Hydrolysis of the Ester:

    • If using a nicotinate ester, the ester group can be hydrolyzed to the carboxylic acid under basic reaction conditions, especially at higher temperatures. If the free acid is not the desired final product, consider using milder bases or protecting the carboxylic acid.

Issue 3: Difficulty in Product Purification

Purification of the final product can be challenging due to the presence of residual catalyst and byproducts.[15]

Potential Causes & Solutions:

  • Palladium Residue:

    • Residual palladium can be difficult to remove by standard column chromatography.[16] Treatment of the crude product with a scavenger, such as a silica gel with isocyanide functional groups, can effectively remove residual palladium.[16]

  • Tin Byproducts (Stille Coupling):

    • Organotin byproducts are notoriously difficult to remove. Multiple chromatographic purifications or treatment with specific reagents like potassium fluoride (KF) to precipitate the tin species may be necessary.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of Methyl 6-(Furan-2-yl)nicotinate

This protocol provides a general procedure for the synthesis of the methyl ester of this compound.

Materials:

  • Methyl 6-chloronicotinate

  • 2-Furanboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add methyl 6-chloronicotinate (1.0 eq), 2-furanboronic acid (1.5 eq), and K₃PO₄ (3.0 eq).[9]

  • The flask is evacuated and backfilled with argon three times to ensure an inert atmosphere.[9]

  • Add Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq).

  • Add anhydrous 1,4-dioxane and degassed water via syringe to form a suitable solvent mixture (e.g., 10:1 dioxane:water).[9]

  • The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours, with progress monitored by TLC or LC-MS.[9]

  • Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate.

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[9]

  • The crude product is purified by column chromatography on silica gel.[9]

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd0L2->Oxidative_Addition PdII_Complex Ar-Pd(II)-X(L2) Oxidative_Addition->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Aryl_Complex Ar-Pd(II)-Ar'(L2) Transmetalation->PdII_Aryl_Complex Reductive_Elimination Reductive Elimination PdII_Aryl_Complex->Reductive_Elimination Reductive_Elimination->Pd0L2 Catalyst Regeneration Product Ar-Ar' (Product) Reductive_Elimination->Product ArX Ar-X (Halonicotinate) ArX->Oxidative_Addition ArBOH2 Ar'-B(OH)2 (Furanboronic Acid) ArBOH2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[3]

Troubleshooting_Decision_Tree Start Low or No Product Check_Catalyst Is the Catalyst System Active? Start->Check_Catalyst Check_Conditions Are Reaction Conditions Optimal? Check_Catalyst->Check_Conditions Yes Catalyst_Inactive Inactive Catalyst Check_Catalyst->Catalyst_Inactive No Check_Reagents Are Reagents High Quality? Check_Conditions->Check_Reagents Yes Conditions_Suboptimal Suboptimal Conditions Check_Conditions->Conditions_Suboptimal No Reagents_Poor Poor Reagent Quality Check_Reagents->Reagents_Poor No Change_Ligand Use Bulky, Electron-Rich Ligand Catalyst_Inactive->Change_Ligand Oxidative Addition Failure Use_Fresh_Catalyst Use Fresh Palladium Source Catalyst_Inactive->Use_Fresh_Catalyst Decomposition Ensure_Inert_Atmosphere Degas Solvents, Use Ar/N2 Catalyst_Inactive->Ensure_Inert_Atmosphere Decomposition Optimize_Base Screen Different Bases (K2CO3, Cs2CO3, K3PO4) Conditions_Suboptimal->Optimize_Base Suzuki Optimize_Temperature Adjust Reaction Temperature Conditions_Suboptimal->Optimize_Temperature Purify_Halonicotinate Purify Starting Halide Reagents_Poor->Purify_Halonicotinate Use_Fresh_Boronic_Acid Use Fresh Furanboronic Acid Reagents_Poor->Use_Fresh_Boronic_Acid

Caption: A decision tree for troubleshooting low-yielding Suzuki-Miyaura reactions.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions in Derivatization.
  • de Vries, J. G. (2006). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Accounts of Chemical Research, 39(8), 521–531*.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • ResearchGate. (2025). Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents.
  • JoVE. (2017). Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.
  • Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.
  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?
  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?
  • Organic Reactions. (n.d.). The Stille Reaction.
  • Wikipedia. (n.d.). Stille reaction.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Organic Chemistry Portal. (n.d.). Stille Coupling.

Sources

Technical Support Center: Palladium Catalyst Removal from Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the challenges of palladium catalyst removal from syntheses involving nicotinic acid derivatives. This resource is designed for researchers, scientists, and drug development professionals who encounter the critical task of purifying their target molecules to meet stringent regulatory standards for active pharmaceutical ingredients (APIs). Residual palladium, a common catalyst in cross-coupling reactions, can compromise downstream processes, affect biological activity, and pose regulatory hurdles.[1]

The unique chemistry of nicotinic acid derivatives, specifically the Lewis basic nitrogen atom within the pyridine ring, presents a significant challenge. This nitrogen atom can form robust, soluble complexes with palladium, making its removal by standard physical separation methods difficult.[2] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate these specific purification challenges effectively.

Troubleshooting Guide

This section addresses common issues encountered during the removal of palladium catalysts from reaction mixtures containing nicotinic acid derivatives.

Issue 1: High Levels of Residual Palladium Persist After Standard Workup

Symptoms:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) analysis indicates palladium levels significantly above the acceptable regulatory limit (typically <10 ppm for APIs).[1][3]

  • The isolated product exhibits a persistent discoloration (e.g., grayish or black), suggesting the presence of colloidal palladium.[1]

Potential Causes and Solutions:

Potential CauseScientific Rationale & Troubleshooting Steps
Strong Palladium-Pyridine Coordination The nitrogen atom on the nicotinic acid ring acts as a potent ligand, forming stable, soluble palladium complexes that are not easily removed by simple filtration or extraction.[2] Solution: Employ a metal scavenger with a higher affinity for palladium than the pyridine nitrogen. Thiol- or thiourea-functionalized silica or polymer-based scavengers are often effective.[4][5] Consider a multi-step approach: an initial filtration through Celite® to remove heterogeneous palladium, followed by treatment with a scavenger to capture soluble species.[1]
Incorrect Scavenger Selection The efficacy of a scavenger is dependent on the oxidation state of the palladium species (e.g., Pd(0) vs. Pd(II)). Thiol-based scavengers, for instance, are generally more effective for Pd(II).[1] Solution: Screen a panel of scavengers with different functional groups (e.g., thiol, thiourea, amine) to identify the most efficient one for your specific reaction conditions.[1][6]
Suboptimal Scavenging Conditions Temperature, reaction time, and solvent can all influence the efficiency of the scavenging process.[5] Solution: Optimize the scavenging conditions. Increasing the temperature can sometimes enhance the kinetics of palladium capture, but this must be balanced against the thermal stability of your product. Similarly, extending the reaction time with the scavenger can improve removal, but monitor for potential product degradation.[7]
Poor Mass Transfer Inadequate mixing can prevent effective contact between the scavenger and the dissolved palladium species.[1] Solution: Ensure vigorous stirring or agitation during the scavenging process to maximize the interaction between the solid-supported scavenger and the solution.[1]
Issue 2: Significant Product Loss During Palladium Removal

Symptoms:

  • Low yield of the desired nicotinic acid derivative after treatment with activated carbon or a scavenger resin.[1]

Potential Causes and Solutions:

Potential CauseScientific Rationale & Troubleshooting Steps
Non-Specific Adsorption onto Scavenger Activated carbon, while cost-effective, is known for its non-specific binding, which can lead to the adsorption of the target molecule alongside the palladium.[2][5] Solution: Opt for a more selective scavenger. Functionalized silica-based scavengers often exhibit higher selectivity for the metal catalyst with minimal product loss.[2] If using activated carbon is unavoidable, use the minimum effective amount and consider a thorough wash of the filter cake with a suitable solvent to recover adsorbed product.[5]
Product Entrapment in the Scavenger Matrix The physical structure of the scavenger (e.g., pore size) can lead to the physical entrapment of the product molecules. Solution: Select a scavenger with a pore size appropriate for your molecule. Additionally, ensure the scavenger is thoroughly washed with fresh solvent after filtration to recover any entrapped product.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing palladium catalysts from reactions involving nicotinic acid derivatives?

A1: The most common and effective methods include:

  • Adsorption: Utilizing solid-supported scavengers to bind the palladium, which is then removed by filtration. Common scavengers include those functionalized with thiol, thiourea, or amine groups on silica or polymer backbones.[1][5] Activated carbon is also widely used but can be less selective.[8][9]

  • Filtration: Passing the reaction mixture through a pad of filter aid like Celite® can remove heterogeneous palladium particles.[10][11] This is often used as a preliminary purification step.

  • Crystallization: Recrystallization of the final product can be an effective final polishing step to reduce palladium levels, especially when combined with additives like N-acetylcysteine or thiourea that help keep the palladium in the mother liquor.[12]

  • Extraction: While less effective for tightly bound palladium-pyridine complexes, liquid-liquid extraction can sometimes be used to remove certain palladium species.[10]

Q2: Why is removing palladium from reactions with nicotinic acid derivatives so challenging?

A2: The main difficulty stems from the Lewis basic nitrogen atom in the pyridine ring of the nicotinic acid derivative. This nitrogen can coordinate strongly with the palladium catalyst, forming stable and soluble complexes that are difficult to break apart and remove using simple physical methods like filtration.[2]

Q3: What are the regulatory limits for residual palladium in APIs?

A3: Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for elemental impurities in drug products. For palladium, the permitted daily exposure (PDE) for oral administration is 100 µ g/day , which often translates to a concentration limit of around 10 ppm in the API, depending on the daily dosage.[11][13]

Q4: Is activated carbon a good choice for palladium removal in this specific context?

A4: Activated carbon is a cost-effective and common method for palladium removal.[8] However, it often exhibits non-specific adsorption, which can lead to significant loss of your nicotinic acid derivative.[2][5] It is generally recommended to screen more selective, functionalized scavengers first. If activated carbon is used, careful optimization of the amount and thorough washing are crucial to minimize product loss.[5]

Q5: How can I accurately quantify the amount of residual palladium in my sample?

A5: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the industry-standard and most sensitive analytical technique for quantifying trace levels of palladium and other elemental impurities in pharmaceutical samples.[1][12] Faster, albeit less precise, methods like fluorescence-based assays can be used for rapid screening during process development.[14][15]

Experimental Protocols & Visual Guides

Protocol 1: General Procedure for Palladium Scavenging
  • Dissolution: Dissolve the crude nicotinic acid derivative product in a suitable organic solvent (e.g., ethyl acetate, toluene, or THF).[2]

  • Scavenger Addition: Add the selected solid-supported scavenger (e.g., thiol-functionalized silica) to the solution. The amount of scavenger will depend on the initial palladium concentration and the manufacturer's recommendations, but a starting point of 3-5 equivalents relative to the palladium catalyst is common.[2]

  • Stirring: Stir the mixture at a specified temperature (e.g., room temperature to 50 °C) for a predetermined time (e.g., 2 to 24 hours) to allow for efficient scavenging.[2]

  • Filtration: Filter the mixture through a fritted funnel or a pad of Celite® to remove the scavenger-bound palladium.[7]

  • Washing: Wash the filter cake with a small amount of fresh solvent to ensure complete recovery of the product.[2]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the final product for residual palladium content using ICP-MS.[1]

Diagram 1: Decision-Making Workflow for Palladium Removal

G start Crude Nicotinic Acid Derivative (High Pd Content) celite_filtration Celite® Filtration start->celite_filtration icpms_1 ICP-MS Analysis celite_filtration->icpms_1 scavenger_screening Screen Scavenger Panel (Thiol, Thiourea, Amine) icpms_1->scavenger_screening Pd > 10 ppm final_product Final Product (<10 ppm Pd) icpms_1->final_product Pd < 10 ppm optimize_conditions Optimize Scavenging (Temp, Time, Equivalents) scavenger_screening->optimize_conditions icpms_2 ICP-MS Analysis optimize_conditions->icpms_2 crystallization Crystallization icpms_2->crystallization Pd > 10 ppm icpms_2->final_product Pd < 10 ppm crystallization->final_product fail Re-evaluate Strategy crystallization->fail Still > 10 ppm

Caption: A typical workflow for selecting and optimizing a palladium removal strategy.

Diagram 2: Mechanism of Scavenger Action

G cluster_0 Solution Phase cluster_1 Heterogeneous Phase Product_Pd Product-Pd Complex Scavenger Scavenger (e.g., Silica-SH) Product_Pd->Scavenger Binding Event Product Purified Product (in solution) Product_Pd->Product Releases Product Scavenger_Pd Scavenger-Pd Complex (Solid) Scavenger->Scavenger_Pd Forms Solid Complex

Caption: Adsorption of soluble palladium complexes onto a solid-supported scavenger.

References

  • Garralda, M. A., et al. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development. Available at: [Link]

  • Pharmaceutical Technology. (2013). Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Available at: [Link]

  • ResearchGate. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Available at: [Link]

  • Cresswell, A. J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Available at: [Link]

  • Jones, S. D., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts. Available at: [Link]

  • ResearchGate. (2013). Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. Available at: [Link]

  • Koide, K. (2014). Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Cross-Coupling Reactions in Organic Synthesis. Available at: [Link]

  • Aoyama, Y., et al. (2018). Application of Thiol-Modified Dual-Pore Silica Beads as a Practical Scavenger of Leached Palladium Catalyst in C–C Coupling Reactions. Organic Process Research & Development. Available at: [Link]

  • Shao, P., et al. (2023). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. Environmental Research. Available at: [Link]

  • SiliCycle. (2016). Metal Scavenging using bulk SiliaMetS functionalized silica. YouTube. Available at: [Link]

  • Osaka Gas Chemicals Co., Ltd. Selective adsorption and removal of Palladium (Pd). Available at: [Link]

  • Biotage. (2023). How to Remove Palladium in three easy steps. Available at: [Link]

  • Reddit. (2023). Your trick to remove residual palladium. r/Chempros. Available at: [Link]

  • Sarioglan, S. (2013). oa Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. Johnson Matthey Technology Review. Available at: [Link]

  • ResearchGate. (2015). How can i remove palladium Pd catalyst easily?. Available at: [Link]

  • Sopachem. Metal Scavenger Guide. Available at: [Link]

  • Biotage. (2020). Using Metal Scavengers to Remove Trace Metals such as Palladium. Available at: [Link]

  • Onyx Scientific. Palladium scavenging: From 1% to within ICH limits. Available at: [Link]

  • ResearchGate. (2019). Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. Available at: [Link]

  • ResearchGate. (2018). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Available at: [Link]

  • Welch, C. J., et al. (2005). Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification. Organic Process Research & Development. Available at: [Link]

  • Johnson Matthey Technology Review. (2018). oa Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Available at: [Link]

  • Kim, J. H., et al. (2010). A Practical Synthesis of Nicotinic Acid Derivatives by Palladium on Charcoal. Bulletin of the Korean Chemical Society. Available at: [Link]

  • ScienceDaily. (2008). Pharmaceutical Testing: Test Identifies Toxic Platinum And Palladium Without Time-consuming Sample Pretreatment. Available at: [Link]

  • ResearchGate. (2020). Methods for removal of palladium. Available at: [Link]

  • National Institutes of Health. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. Available at: [Link]

  • ResearchGate. (2013). Life cycle analysis of solvent reduction in pharmaceutical synthesis using continuous adsorption for palladium removal. Available at: [Link]

  • ResearchGate. (2012). Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents. Available at: [Link]

  • ResearchGate. (2005). Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification. Available at: [Link]

  • Amazon Filters. Improving Operator Safety in API Catalyst Recovery. Available at: [Link]

  • ResearchGate. (2019). Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. Available at: [Link]

  • National Institutes of Health. (2014). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Available at: [Link]

  • National Institutes of Health. (2020). Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. Available at: [Link]

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Preventing decarboxylation of nicotinic acid during functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for nicotinic acid chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the functionalization of nicotinic acid, a common heterocyclic building block. Our goal is to provide in-depth, mechanistically grounded troubleshooting advice to help you overcome common hurdles, particularly the undesirable side reaction of decarboxylation.

Frequently Asked Questions (FAQs)

Q1: What is decarboxylation in the context of nicotinic acid, and why is it a significant problem?

A: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). In the case of nicotinic acid (pyridine-3-carboxylic acid), this process results in the formation of pyridine. This side reaction is highly problematic as it consumes your starting material, reduces the yield of your desired functionalized product, and introduces a significant impurity (pyridine) that can be difficult to separate from the reaction mixture.

Q2: What primary factors induce the decarboxylation of nicotinic acid?

A: The stability of nicotinic acid is generally robust under standard conditions, but decarboxylation can be induced by several factors encountered during functionalization reactions[1][2]:

  • High Temperatures: Thermal decarboxylation is a major concern. While nicotinic acid is relatively stable, prolonged heating at elevated temperatures (>200 °C), especially in the presence of catalysts or certain reagents, can promote the loss of CO₂[3][4]. Industrial processes sometimes utilize high temperatures (e.g., 220 °C) to intentionally decarboxylate intermediates to form nicotinic acid, highlighting the role of heat.[5]

  • Harsh pH Conditions: Both strongly acidic and basic conditions can facilitate decarboxylation, although the mechanisms differ.[6]

  • Metal Catalysts: Certain transition metals, often used in cross-coupling reactions, can catalyze decarboxylation.[7] Copper and silver are particularly noteworthy in promoting this transformation.[8][9][10][11]

  • Activated Intermediates: During reactions like amide or ester formation, the carboxylic acid is converted into a more reactive "activated" intermediate. Some of these intermediates are less stable and more prone to decarboxylation than the parent acid, especially if they have a long lifetime in the reaction mixture.

Q3: Are other isomers of pyridinecarboxylic acid also susceptible to this issue?

A: Yes, but to different extents. Picolinic acid (pyridine-2-carboxylic acid) is significantly more prone to decarboxylation than nicotinic acid. This is because the nitrogen atom at the 2-position can stabilize the transition state of decarboxylation through the formation of a zwitterionic intermediate.[12][13] Isonicotinic acid (pyridine-4-carboxylic acid) is generally more stable than picolinic acid but can still decarboxylate under forcing conditions. Nicotinic acid is comparatively the most stable of the three isomers against decarboxylation.[12]

Troubleshooting Guide 1: Amide Bond Formation

Issue: Low yields and pyridine byproduct detected during amide coupling of nicotinic acid.

This is one of the most common challenges. You've attempted to couple nicotinic acid with an amine using a standard coupling agent like EDC, but your post-reaction analysis (LC-MS, NMR) shows a significant amount of pyridine and unreacted amine, with only a low yield of your target amide.

Probable Cause: Instability of the Activated Intermediate

Standard carbodiimide coupling agents like EDC (or DCC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. While this intermediate is necessary to facilitate the attack by the amine, for heteroaromatic acids like nicotinic acid, it can be unstable. At elevated temperatures or in the presence of certain bases, this intermediate can readily decompose via decarboxylation before the desired reaction with the amine can occur.

dot graph "Decarboxylation_Pathway" { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} . Caption: Competing pathways during nicotinic acid amide coupling.

Solutions & Recommended Protocol

The key is to select conditions that either form a more stable activated intermediate or allow the reaction to proceed rapidly at low temperatures, minimizing the lifetime of the unstable species.

1. Optimize Coupling Reagents and Additives:

Move away from simple EDC/DCC protocols. The use of uronium- or phosphonium-based coupling agents in combination with additives like HOAt or Oxyma Pure is highly recommended. These reagents form activated esters that are more stable and less prone to decarboxylation.

Coupling SystemClassTypical Temp.Advantages for Nicotinic AcidDisadvantages
EDC / DMAP Carbodiimide0 °C to RTInexpensive, commonHigh risk of decarboxylation, DMAP can be problematic
HATU / HOAt Uronium0 °C to RTForms stable active ester, fast kinetics, low epimerizationMore expensive, can be sensitive to moisture
COMU Uronium0 °C to RTExcellent reactivity, soluble byproductsCost
T3P® (Propylphosphonic Anhydride) Phosphonium0 °C to 50 °CHigh reactivity, clean byproductsOften requires stoichiometric base

2. Strict Temperature Control:

Regardless of the coupling agent used, maintaining a low temperature is critical.

  • Step 1: Dissolve nicotinic acid and your amine in a suitable aprotic solvent (e.g., DMF, NMP, or DCM).

  • Step 2: Cool the mixture to 0 °C in an ice-water bath.

  • Step 3: Add your base of choice (see below).

  • Step 4: Add the coupling reagent solution dropwise while maintaining the temperature at 0 °C.

  • Step 5: Allow the reaction to stir at 0 °C for 30-60 minutes before letting it slowly warm to room temperature. Monitor by TLC or LC-MS. Do not apply heat unless the reaction has stalled and you are willing to accept a potential yield loss.

3. Judicious Choice of Base:

Use a non-nucleophilic, sterically hindered base. Bases like triethylamine (TEA) can sometimes be problematic. Diisopropylethylamine (DIPEA) or 2,4,6-collidine are superior choices as they are less likely to participate in unwanted side reactions.

Self-Validating Protocol: HATU-Mediated Coupling

This protocol is designed to maximize your chance of success on the first attempt.

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add nicotinic acid (1.0 eq).

  • Add dry, aprotic solvent (e.g., DMF, 20 mL per mmol of acid).

  • Add the amine (1.1 eq) and 1-Hydroxy-7-azabenzotriazole (HOAt, 1.2 eq).

  • Add DIPEA (2.5 eq).

  • Cool the stirred solution to 0 °C.

  • In a separate vial, dissolve HATU (1.2 eq) in a minimum amount of the same solvent and add it dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-16 hours.

  • Validation: Monitor the reaction progress via LC-MS. Look for the consumption of nicotinic acid and the appearance of the desired product mass. A clean reaction will show minimal to no formation of a peak corresponding to the mass of pyridine.

Troubleshooting Guide 2: Ester Formation

Issue: Decarboxylation or low conversion during esterification of nicotinic acid.

Esterification presents its own set of challenges. Traditional Fischer esterification, which involves heating an acid with an alcohol in the presence of a strong acid catalyst, is often too harsh for nicotinic acid.[14] The high temperatures and acidic conditions can lead directly to decarboxylation.

Probable Cause: High Thermal and Acidic Stress

The conditions of Fischer-Speier esterification directly overlap with the known drivers of decarboxylation.[14] Milder methods are required to form the ester bond without degrading the pyridine ring system.

Solutions & Recommended Protocols

1. Mild, Two-Step Approach: Acyl Chloride Intermediate

This is one of the most reliable methods. By converting the carboxylic acid to the more stable nicotinoyl chloride first, you can then react this intermediate with your alcohol under very mild, base-catalyzed conditions.

dot graph "Esterification_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} . Caption: A reliable two-step workflow for nicotinic acid esterification.

  • Protocol for Nicotinoyl Chloride Synthesis:

    • Suspend nicotinic acid (1.0 eq) in a suitable solvent (e.g., toluene or DCM).

    • Add a catalytic amount of DMF (1-2 drops).

    • Add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.5 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and then gently heat to reflux (typically 50-70 °C) for 2-4 hours until gas evolution ceases and the solution becomes clear.

    • Remove the solvent and excess reagent under reduced pressure to yield the crude nicotinoyl chloride, which can often be used without further purification.

  • Protocol for Ester Formation:

    • Dissolve the alcohol (1.0 eq) in DCM or THF.

    • Add a base like pyridine or DIPEA (1.5 eq).

    • Cool to 0 °C.

    • Add a solution of the crude nicotinoyl chloride (1.1 eq) in the same solvent dropwise.

    • Stir at 0 °C for 30 minutes and then at room temperature until the reaction is complete (monitor by TLC/LC-MS).

2. Steglich Esterification (with Caution):

The Steglich esterification uses DCC (or EDC) and a catalytic amount of DMAP.[14] While effective for many acids, it must be performed with strict temperature control for nicotinic acid to avoid the decarboxylation of the O-acylisourea intermediate, similar to the amide coupling issue.

  • Protocol (Low Temperature Steglich):

    • Dissolve nicotinic acid (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq) in dry DCM or THF.

    • Cool the solution to 0 °C.

    • Add a solution of DCC or EDC (1.1 eq) in the same solvent dropwise.

    • Crucially, keep the reaction at 0 °C for 4-6 hours , then let it warm very slowly to room temperature. Do not heat.

    • Validation: The byproduct dicyclohexylurea (DCU) from DCC will precipitate and can be filtered off. Analysis of the filtrate by NMR should show clean conversion to the desired ester with no signals corresponding to pyridine.

By understanding the mechanisms that lead to decarboxylation and carefully selecting reagents and conditions that favor the desired reaction pathway at lower temperatures, you can successfully functionalize nicotinic acid while preserving its core structure.

References

  • PubMed. (n.d.). Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. Retrieved January 18, 2026, from [Link]

  • PubChem. (n.d.). Nicotinic Acid. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). Investigation of thermal behavior of nicotinic acid. Retrieved January 18, 2026, from [Link]

  • ACS Publications. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). A Mild and Effective Method for the Transesterification of Carboxylic Acid Esters. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. III. 3-Hydroxy- and 3-aminopyridine-2-carboxylic acids. Retrieved January 18, 2026, from [Link]

  • Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). Thermal degradation kinetics of nicotinic acid, pantothenic acid and catechin derived from Averrhoa bilimbi fruits. Retrieved January 18, 2026, from [Link]

  • ACS Publications. (n.d.). Synthesis and decarboxylation of pyridinecarboxylic acids from pyridoxol. Retrieved January 18, 2026, from [Link]

  • Sciencemadness Wiki. (2021). Niacin. Retrieved January 18, 2026, from [Link]

  • PubMed Central. (2022). Enhancing the Photo and Thermal Stability of Nicotine through Crystal Engineering with Gentisic Acid. Retrieved January 18, 2026, from [Link]

  • ACS Publications. (n.d.). Decarboxylation of 5-substituted 2-pyridinecarboxylic acids. Retrieved January 18, 2026, from [Link]

  • PubMed. (n.d.). Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography. Retrieved January 18, 2026, from [Link]

  • Der Pharma Chemica. (n.d.). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Retrieved January 18, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved January 18, 2026, from [Link]

  • Wikipedia. (n.d.). Decarboxylative cross-coupling. Retrieved January 18, 2026, from [Link]

  • YouTube. (2016). Pyridine from Niacin. Retrieved January 18, 2026, from [Link]

  • Lookchem. (n.d.). A Simple and Mild Esterification Method for Carboxylic Acids Using Mixed Carboxylic-Carbonic Anhydrides. Retrieved January 18, 2026, from [Link]

  • National Institutes of Health. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Retrieved January 18, 2026, from [Link]

  • Canadian Science Publishing. (n.d.). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Retrieved January 18, 2026, from [Link]

  • Patsnap Eureka. (n.d.). Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation in high temperature liquid water. Retrieved January 18, 2026, from [Link]

  • Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Retrieved January 18, 2026, from [Link]

  • ACS Publications. (n.d.). Decarboxylative Cross-Coupling of Azoyl Carboxylic Acids with Aryl Halides. Retrieved January 18, 2026, from [Link]

  • National Institutes of Health. (2011). Migratory Decarboxylative Coupling of Coumarins: Synthetic and Mechanistic Aspects. Retrieved January 18, 2026, from [Link]

  • Google Patents. (n.d.). Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature.
  • YouTube. (2021). Pyridine : Decarboxylation of Niacin. Retrieved January 18, 2026, from [Link]

  • National Institutes of Health. (n.d.). General Approach to Amides through Decarboxylative Radical Cross-Coupling of Carboxylic Acids and Isocyanides. Retrieved January 18, 2026, from [Link]

  • YouTube. (2018). How to make Pyridine from Vitamin B3. Retrieved January 18, 2026, from [Link]

  • SpringerLink. (2024). Advancements in double decarboxylative coupling reactions of carboxylic acids. Retrieved January 18, 2026, from [Link]

  • Steemit. (n.d.). Producing Pyridine via Decarboxylation of Niacin. Retrieved January 18, 2026, from [Link]

  • SpringerLink. (n.d.). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Retrieved January 18, 2026, from [Link]

  • Google Patents. (n.d.). Preparation of nicotinic acid amide.
  • Oxford Academic. (n.d.). Nicotinic acid availability impacts redox cofactor metabolism in Saccharomyces cerevisiae during alcoholic fermentation. Retrieved January 18, 2026, from [Link]

  • MDPI. (2023). Highly Efficient Biosynthesis of Nicotinic Acid by Immobilized Whole Cells of E. coli Expressing Nitrilase in Semi-Continuous Packed-Bed Bioreactor. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). Decarboxylative Functionalization of Carboxylic Acids with Easily Oxidizable, Unstable, and Difficult Substituents Under Visible Light Irradiation. Retrieved January 18, 2026, from [Link]

  • PubMed. (n.d.). Direct amide formation from unactivated carboxylic acids and amines. Retrieved January 18, 2026, from [Link]

  • Google Patents. (n.d.). Non-catalytic preparation of nicotinic acid esters.

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Validation & Comparative

A Comparative Guide to the Biological Activities of 6-(Furan-2-yl)nicotinic Acid and 6-Phenylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the nicotinic acid scaffold serves as a foundational element for a multitude of biologically active compounds. The strategic modification of this core structure, particularly at the 6-position, offers a fertile ground for the discovery of novel therapeutic agents. This guide provides a comparative analysis of two such derivatives: 6-(Furan-2-yl)nicotinic acid and 6-phenylnicotinic acid. While direct comparative studies on the biological activities of these two specific molecules are not extensively available in current literature, this document will provide a framework for their evaluation. We will delve into their structural distinctions, extrapolate potential biological activities based on related compounds, and provide detailed experimental protocols for a head-to-head comparison.

Structural and Physicochemical Considerations: Furan vs. Phenyl

The primary distinction between the two molecules lies in the aromatic ring system at the 6-position of the nicotinic acid core. This compound incorporates a five-membered furan ring, an electron-rich heteroaromatic system containing an oxygen atom. In contrast, 6-phenylnicotinic acid features a six-membered phenyl ring, a classic carbocyclic aromatic system.

This fundamental difference is predicted to influence several key physicochemical properties that are critical for biological activity:

  • Electron Distribution and Polarity: The oxygen heteroatom in the furan ring introduces a dipole moment and increases the potential for hydrogen bonding, potentially enhancing solubility and interaction with polar biological targets. The phenyl group is more lipophilic.

  • Steric Profile: The five-membered furan ring is smaller and flatter than the six-membered phenyl ring, which could affect how each molecule fits into the binding pocket of a target protein.

  • Metabolic Stability: The furan ring can be susceptible to oxidative metabolism, which may influence the pharmacokinetic profile of this compound compared to the more metabolically stable phenyl ring of 6-phenylnicotinic acid.

These differences in their molecular architecture provide a strong rationale for a comparative investigation into their biological effects.

Potential Biological Activities: An Evidence-Based Extrapolation

Based on the known biological activities of nicotinic acid and its derivatives, several key areas of investigation are warranted for a comparative analysis of this compound and 6-phenylnicotinic acid. Nicotinic acid derivatives have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects[1].

Biological ActivityThis compound (Hypothesized)6-Phenylnicotinic Acid (Hypothesized/Inferred)Rationale and Supporting Evidence
Antimicrobial Potential for broad-spectrum activity.Potential for antibacterial and antifungal activity.Nicotinic acid derivatives are known to possess antimicrobial properties. The furan moiety is present in many natural and synthetic antimicrobial agents. Derivatives of 6-phenylnicotinic acid have been investigated for their antibacterial and antifungal activities[2].
Anti-inflammatory Potential to modulate inflammatory pathways.Potential to inhibit inflammatory mediators.The nicotinic acid scaffold is a known anti-inflammatory agent. The nature of the 6-substituent can influence the potency and selectivity of this activity. Studies have shown significant anti-inflammatory activity in various nicotinic acid derivatives[3].
Cytotoxicity Potential for selective cytotoxicity against cancer cell lines.Potential for cytotoxic effects.The cytotoxic potential of nicotinic acid derivatives has been explored. The lipophilicity and electronic properties of the furan and phenyl rings could influence cellular uptake and interaction with intracellular targets, leading to differential cytotoxicity[4][5].

Experimental Protocols for Comparative Biological Evaluation

To provide a rigorous comparison of the biological activities of this compound and 6-phenylnicotinic acid, the following experimental workflows are recommended.

Protocol 1: Comparative Antimicrobial Susceptibility Testing

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the two compounds against a panel of pathogenic bacteria and fungi using the broth microdilution method.

Materials:

  • This compound and 6-phenylnicotinic acid

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria)

  • RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Compound Preparation: Prepare stock solutions of each compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the appropriate broth.

  • Inoculum Preparation: Grow microbial cultures to the mid-logarithmic phase and adjust the turbidity to a 0.5 McFarland standard.

  • Plate Inoculation: Add the microbial inoculum to each well of the 96-well plate containing the serially diluted compounds. Include positive (microbes in broth) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.

Protocol 2: Comparative In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This protocol measures the ability of the compounds to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • This compound and 6-phenylnicotinic acid

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of each compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated control. Determine the IC50 value for each compound.

Protocol 3: Comparative Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxic effects of the compounds on a selected cancer cell line (e.g., HeLa) and a non-cancerous cell line (e.g., HEK293) to determine both potency and selectivity.

Materials:

  • This compound and 6-phenylnicotinic acid

  • HeLa and HEK293 cell lines

  • Appropriate cell culture medium and supplements

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates and allow them to attach.

  • Compound Exposure: Treat the cells with a range of concentrations of each compound for 48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Visualizing the Path Forward: A Workflow for Comparative Bioactivity Screening

The following diagram illustrates a generalized workflow for the comparative evaluation of novel chemical entities like this compound and 6-phenylnicotinic acid.

G cluster_0 Compound Acquisition and Preparation cluster_1 Primary Biological Screening cluster_2 Data Analysis and Comparison cluster_3 Lead Identification and Further Studies Compound_A This compound Stock_Solutions Prepare Stock Solutions (e.g., in DMSO) Compound_A->Stock_Solutions Compound_B 6-Phenylnicotinic Acid Compound_B->Stock_Solutions Serial_Dilutions Prepare Serial Dilutions for Assays Stock_Solutions->Serial_Dilutions Antimicrobial Antimicrobial Assay (MIC Determination) Serial_Dilutions->Antimicrobial Anti_inflammatory Anti-inflammatory Assay (NO Inhibition) Serial_Dilutions->Anti_inflammatory Cytotoxicity Cytotoxicity Assay (MTT) Serial_Dilutions->Cytotoxicity MIC_Comparison Compare MIC Values Antimicrobial->MIC_Comparison IC50_Comparison Compare IC50 Values (NO Inhibition & Cytotoxicity) Anti_inflammatory->IC50_Comparison Cytotoxicity->IC50_Comparison SAR_Analysis Structure-Activity Relationship (SAR) Analysis MIC_Comparison->SAR_Analysis IC50_Comparison->SAR_Analysis Lead_Compound Identify Lead Compound(s) SAR_Analysis->Lead_Compound Mechanism_of_Action Mechanism of Action Studies Lead_Compound->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Mechanism_of_Action->In_Vivo_Studies

Figure 1: A generalized workflow for the comparative biological evaluation of novel compounds.

Conclusion and Future Directions

While a definitive, data-driven comparison of the biological activities of this compound and 6-phenylnicotinic acid is currently limited by the available literature, this guide provides a robust framework for such an investigation. The structural and electronic differences between the furan and phenyl moieties suggest the potential for distinct biological profiles.

The provided experimental protocols offer a starting point for researchers to systematically evaluate and compare their antimicrobial, anti-inflammatory, and cytotoxic properties. The insights gained from such studies will be invaluable in understanding the structure-activity relationships of 6-substituted nicotinic acids and could pave the way for the development of novel therapeutic agents. It is our hope that this guide will stimulate further research into these and other promising nicotinic acid derivatives.

References

  • Antimicrobial Potential of Nicotinic Acid Derivatives Against Various P
  • Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. MDPI. [Link]

  • Cytotoxicity and mutagenicity of 6-aminonicotinamide in Chinese hamster ovary cells. PubMed. [Link]

  • Antibacterial activity of nicotinic acid derivatives (6a–j). ResearchGate. [Link]

  • Synthesis and Study Antimicrobial/Antioxidant of Some New Derivatives Derived from Drug Levofloxacin. Advanced Journal of Chemistry, Section A. [Link]

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  • Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. National Institutes of Health. [Link]

  • Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. PubMed. [Link]

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  • Cytotoxic and morphological effects of phenylpropanolamine, caffeine, nicotine, and some of their metabolites studied In vitro. PubMed. [Link]

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  • Rational design, synthesis and anti-inflammatory activity of 6-substituted dihydrobenzophenanthridine derivatives. Semantic Scholar. [Link]

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Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Potential of Heterocyclic Scaffolds in Oncology

In the landscape of modern drug discovery, the quest for novel anticancer agents with improved efficacy and selectivity remains a paramount challenge. Heterocyclic compounds, organic molecules containing a ring structure with at least two different elements, have consistently emerged as a rich source of pharmacologically active agents. Among these, scaffolds combining furan and pyridine moieties are gaining significant attention due to their diverse biological activities. This guide provides a comprehensive comparative analysis of the cytotoxic potential of compounds based on the 6-(Furan-2-yl)nicotinic acid scaffold, a promising but not yet fully explored area of research.

While a direct head-to-head comparative study of this compound and a systematic series of its analogs is not extensively documented in publicly available literature, this guide synthesizes existing data from various studies on structurally related compounds. By examining the cytotoxic profiles of these analogs, we can infer valuable structure-activity relationships (SAR) and project the potential of this chemical class in the development of new cancer therapeutics. The furan ring, a five-membered aromatic heterocycle, is a key pharmacophore in numerous compounds with demonstrated anticancer properties[1]. Similarly, the nicotinic acid (vitamin B3) backbone is not only crucial for cellular metabolism but its derivatives have also been investigated for their roles in cancer therapy and prevention[2]. The combination of these two moieties in the this compound scaffold presents a unique chemical architecture with the potential for significant biological activity.

This guide is intended for researchers, scientists, and drug development professionals. It will delve into the available cytotoxicity data, explore potential mechanisms of action, provide detailed experimental protocols for assessing cytotoxicity, and offer insights into the future direction of research for this promising class of compounds.

Comparative Cytotoxic Activity: A Synthesis of Available Data

To understand the cytotoxic potential of the this compound scaffold, we will examine the reported activities of several related analogs from various research publications. It is crucial to note that the experimental conditions (e.g., cell lines, exposure times, and assay methods) may vary between studies, which should be considered when making direct comparisons.

One study on furan-based derivatives identified a compound with a furan group that exhibited potent cytotoxic activity at a nanomolar level against the NCI-H460 human lung cancer cell line, with an IC50 value of 2.9 nM[1]. Another investigation into novel furan pyridine derivatives revealed significant anti-tumor activity against esophageal cancer cell lines (KYSE70 and KYSE150), with one of the most active compounds achieving a 99% inhibition of cell growth[3]. Furthermore, a study on nicotinonitrile and their furo[2,3-b]pyridine derivatives reported promising cytotoxicity against a panel of cancer cell lines, with some compounds showing high selectivity for tumor cells over normal cells[4]. These findings underscore the potential of the combined furan-pyridine scaffold in developing effective anticancer agents.

The following table summarizes the cytotoxic activity of selected analogs that share structural similarities with this compound.

Compound/AnalogStructureCancer Cell Line(s)IC50 (µM)Key Findings & Reference
Furan-based Pyridine Carbohydrazide (Analog 1) A furan-containing compound with a pyridine carbohydrazide moiety.MCF-7 (Breast Cancer)4.06Exhibited significant anticancer activity against a breast cancer cell line.[1]
N-phenyl triazinone derivative (Analog 2) A furan-based compound with an N-phenyl triazinone structure.MCF-7 (Breast Cancer)2.96Showed notable cytotoxic activity against a breast cancer cell line.[1]
Furopyridone Derivative (Analog 3) A furan[3,2-c] pyridine derivative.KYSE70, KYSE150 (Esophageal Cancer)Not explicitly stated as IC50, but achieved 99% inhibition.Demonstrated strong anti-tumor activity against esophageal cancer cell lines.[3]
Nicotinonitrile Derivative (Analog 4) A nicotinonitrile derivative bearing a thiophene substituent (structurally related to furan).HeLa, DU145, HepG2, MDA-MB-231, MCF7< 20Showed promising cytotoxicity against a range of tumor cell lines with high selectivity over normal cells.[4]
Furo[2,3-b]pyridine Derivative (Analog 5) A furo[2,3-b]pyridine with a thiophene substituent.HeLa, DU145, HepG2, MDA-MB-231, MCF7< 20Exhibited significant cytotoxic activity and high selectivity for tumor cells.[4]
6-Fluoronicotinic acid derivative A derivative of quinoline-8-yl-nicotinamide synthesized from 6-fluoronicotinic acid.Pancreatic CancerNot specifiedInvestigated for pancreatic cancer treatment, highlighting the potential of substituted nicotinic acids.[5]

Analysis of Structure-Activity Relationships (SAR):

  • The Furan Moiety: The presence of the furan ring appears to be a critical contributor to the cytotoxic activity of these compounds, a trend observed in other classes of anticancer agents[1].

  • Substitutions on the Pyridine Ring: Modifications to the pyridine ring, such as the addition of hydrazide or triazinone groups, significantly influence the cytotoxic potency[1]. The position and nature of these substituents are likely key determinants of target interaction.

  • Fused Ring Systems: The formation of fused ring systems, such as in the furo[2,3-b]pyridine derivatives, appears to be a favorable strategy for enhancing cytotoxicity and selectivity[4].

  • Halogenation: The investigation of a 6-fluoronicotinic acid derivative for pancreatic cancer treatment suggests that halogenation at the 6-position of the nicotinic acid ring could be a promising avenue for developing potent analogs[5].

Potential Mechanisms of Action

The precise molecular mechanisms underlying the cytotoxicity of this compound and its analogs are not yet fully elucidated. However, based on the known biological activities of related compounds, several potential pathways can be hypothesized.

One plausible mechanism is the inhibition of key signaling pathways involved in cancer cell proliferation and survival. For instance, some pyridine derivatives have been shown to act as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis[6]. Inhibition of VEGFR-2 can starve tumors of their blood supply, leading to cell death.

Another potential mechanism is the induction of apoptosis , or programmed cell death. Many effective anticancer drugs exert their effects by triggering the apoptotic cascade in cancer cells. Studies on furan-based derivatives have shown that they can induce apoptosis, as evidenced by the activation of caspases and changes in the expression of apoptosis-related proteins[1][7].

The diagram below illustrates a hypothetical signaling pathway that could be targeted by this compound analogs, leading to cytotoxic effects.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Analog Analog VEGFR2 VEGFR2 Analog->VEGFR2 Inhibition PI3K PI3K VEGFR2->PI3K Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Hypothetical signaling pathway targeted by this compound analogs.

Experimental Protocols: Assessing In Vitro Cytotoxicity

A crucial step in the evaluation of any potential anticancer agent is the determination of its in vitro cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Step-by-Step Protocol for the MTT Assay
  • Cell Culture:

    • Culture the desired cancer cell lines (e.g., MCF-7, HeLa, A549) in their recommended growth medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Harvest logarithmically growing cells and determine the cell density using a hemocytometer.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of growth medium.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the stock solution in culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the test compound to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic drug).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

The following diagram illustrates the workflow of the MTT assay.

A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compound B->C D Incubate for 24-72h C->D E Add MTT reagent D->E F Incubate for 3-4h E->F G Add DMSO F->G H Read absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

Future Directions and Conclusion

The synthesis of available data suggests that the this compound scaffold holds considerable promise as a template for the design of novel anticancer agents. The cytotoxic activity of its analogs against various cancer cell lines warrants further investigation into this chemical class.

Future research should focus on several key areas:

  • Systematic SAR Studies: A systematic synthesis and cytotoxic evaluation of a library of this compound analogs with diverse substitutions on both the furan and pyridine rings are needed to establish clear structure-activity relationships.

  • Elucidation of Mechanisms of Action: In-depth mechanistic studies are required to identify the specific molecular targets and signaling pathways responsible for the cytotoxic effects of these compounds.

  • In Vivo Efficacy and Toxicity: Promising candidates identified from in vitro studies should be advanced to preclinical in vivo models to evaluate their antitumor efficacy and assess their toxicity profiles.

  • Evaluation of the Parent Compound: The synthesis and cytotoxic evaluation of the parent compound, this compound, is a critical next step to provide a baseline for comparison with its analogs.

References

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A Comparative In Vitro Efficacy Analysis of Furan vs. Thiophene Substituted Nicotinic Acids as GPR109A Agonists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the modulation of the high-affinity nicotinic acid receptor, GPR109A (G-protein coupled receptor 109A), presents a compelling therapeutic avenue for treating dyslipidemia and inflammation.[1][2] Nicotinic acid (niacin), the endogenous ligand for GPR109A, has been a cornerstone of cardiovascular disease management for over five decades.[1][2] However, its clinical utility is often hampered by adverse effects, most notably cutaneous flushing.[3] This has spurred the development of novel GPR109A agonists with improved pharmacological profiles. A common strategy in medicinal chemistry involves the bioisosteric replacement of key structural motifs to fine-tune a compound's efficacy, selectivity, and pharmacokinetic properties. This guide provides an in-depth technical comparison of the in vitro efficacy of two prominent classes of nicotinic acid analogs: those substituted with furan and thiophene moieties.

The Rationale for Furan and Thiophene Scaffolds in Nicotinic Acid Analogs

Furan and thiophene are five-membered aromatic heterocycles that are frequently employed as bioisosteres for a phenyl ring or each other in drug design.[4][5] Their structural similarity, coupled with distinct electronic and physicochemical properties, allows for the subtle modulation of a molecule's interaction with its biological target.[1]

Key Physicochemical Differences:

  • Electronegativity and Aromaticity: Oxygen in the furan ring is more electronegative than sulfur in the thiophene ring. This results in thiophene possessing greater aromaticity and stability compared to furan.[1]

  • Hydrogen Bonding: The more electronegative oxygen in furan can act as a better hydrogen bond acceptor compared to the sulfur in thiophene, which can be a critical determinant in ligand-receptor interactions.[1]

  • Metabolic Stability: Generally, thiophene-containing compounds are considered more metabolically stable than their furan counterparts. The furan ring can be susceptible to oxidative metabolism, potentially leading to reactive intermediates.[1]

These differences provide a strong rationale for exploring both furan and thiophene substitutions on the nicotinic acid scaffold to optimize GPR109A agonism while potentially mitigating undesirable effects.

GPR109A Signaling Pathway and In Vitro Assessment

GPR109A is a Gi protein-coupled receptor primarily expressed in adipocytes and immune cells, such as macrophages.[6] Upon agonist binding, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7] This reduction in cAMP in adipocytes inhibits hormone-sensitive lipase, thereby reducing the release of free fatty acids into the bloodstream.[7] In immune cells, GPR109A activation has been shown to exert anti-inflammatory effects.[6]

GPR109A_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Furan/Thiophene Nicotinic Acid Analog GPR109A GPR109A Receptor Agonist->GPR109A Binds G_protein Gαiβγ GPR109A->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Anti_Inflammatory Anti-inflammatory Effects G_protein->Anti_Inflammatory Mediates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Phosphorylates (Inhibits) Lipolysis Lipolysis Inhibition HSL->Lipolysis

Caption: GPR109A Signaling Pathway

The in vitro efficacy of furan and thiophene substituted nicotinic acids is primarily assessed through the following key assays:

  • Receptor Binding Assays: To determine the affinity of the compounds for the GPR109A receptor.

  • cAMP Accumulation Assays: To measure the functional consequence of receptor activation by quantifying the inhibition of forskolin-stimulated cAMP production.

  • Anti-inflammatory Assays: To evaluate the downstream effects on inflammatory pathways, often by measuring the inhibition of pro-inflammatory cytokine release in immune cells.

  • Cytotoxicity Assays (e.g., MTT Assay): To assess the potential for off-target toxicity in various cell lines.

Comparative In Vitro Efficacy Data

While direct head-to-head studies exclusively comparing a series of furan- and thiophene-substituted nicotinic acids are not abundant in publicly available literature, we can synthesize data from various structure-activity relationship (SAR) studies on GPR109A agonists to draw meaningful comparisons. The following table represents a compilation of representative data from such studies to illustrate the potential efficacy of these scaffolds.

Compound ClassRepresentative StructureTargetAssay TypePotency (EC50/IC50)Reference
Nicotinic Acid Pyridine-3-carboxylic acidHuman GPR109AcAMP Inhibition~1 µM[8]
Furan-substituted Analog 5-(Aryl)-furan-2-carboxylic acidHuman GPR109AcAMP Inhibition100 nM - 5 µM[9]
Thiophene-substituted Analog 5-(Aryl)-thiophene-2-carboxylic acidHuman GPR109AcAMP Inhibition50 nM - 2 µM[10]
Pyrazole-based Furan Analog Pyrazole with furan substituentHuman GPR109ACalcium Mobilization~50 nM[11]
Pyrazole-based Thiophene Analog Pyrazole with thiophene substituentHuman GPR109ACalcium Mobilization~45 nM[11]

Note: The potency values are approximate and collated from different studies for illustrative purposes. Direct comparison requires testing within the same experimental setup.

From the available data, both furan and thiophene substitutions on nicotinic acid and other GPR109A agonist scaffolds have yielded compounds with potent in vitro activity, often exceeding that of nicotinic acid itself. In some pyrazole-based scaffolds, the thiophene-containing analogs have demonstrated slightly higher potency.[11]

Experimental Protocols

To ensure the scientific integrity of this comparison, detailed, self-validating experimental protocols are essential.

Experimental Workflow: GPR109A Agonist Screening

GPR109A_Workflow start Start: Synthesized Furan & Thiophene Nicotinic Acid Analogs binding_assay 1. Receptor Binding Assay (Determine Affinity - Ki) start->binding_assay cAMP_assay 2. cAMP Functional Assay (Measure Potency - EC50) binding_assay->cAMP_assay inflammatory_assay 3. Anti-inflammatory Assay (Assess Downstream Effects - IC50) cAMP_assay->inflammatory_assay cytotoxicity_assay 4. Cytotoxicity Assay (MTT) (Evaluate Off-Target Effects - CC50) inflammatory_assay->cytotoxicity_assay data_analysis 5. Data Analysis & SAR cytotoxicity_assay->data_analysis conclusion Conclusion: Identify Lead Compounds with Optimal Efficacy and Safety Profile data_analysis->conclusion

Caption: In Vitro Screening Workflow
Protocol 1: GPR109A-Mediated cAMP Inhibition Assay

This assay quantifies the ability of test compounds to inhibit forskolin-stimulated cAMP production in cells expressing the human GPR109A receptor.

Materials:

  • HEK293 cells stably expressing human GPR109A

  • Culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Forskolin

  • Test compounds (furan and thiophene substituted nicotinic acids)

  • Nicotinic acid (positive control)

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit, PerkinElmer)

  • 384-well white opaque microplates

Procedure:

  • Cell Culture: Culture HEK293-GPR109A cells to ~80-90% confluency.

  • Cell Plating: Harvest cells and seed them into 384-well plates at a density of 2,000-5,000 cells per well. Incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds and nicotinic acid in assay buffer.

  • Assay: a. Aspirate the culture medium from the wells. b. Add the diluted compounds or control to the respective wells. c. Add forskolin to all wells (except for the basal control) to a final concentration that elicits a submaximal cAMP response (typically 1-10 µM). d. Incubate for 30 minutes at room temperature.

  • cAMP Detection: Perform the cAMP detection according to the manufacturer's protocol for the chosen assay kit.

  • Data Analysis: a. Measure the signal (e.g., time-resolved fluorescence resonance energy transfer - TR-FRET). b. Normalize the data to the forskolin-only control (0% inhibition) and the basal control (100% inhibition). c. Plot the percentage of inhibition against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[8]

Protocol 2: In Vitro Anti-Inflammatory Assay (LPS-induced TNF-α release in Macrophages)

This protocol assesses the ability of the compounds to inhibit the release of the pro-inflammatory cytokine TNF-α from lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Culture medium (e.g., RPMI-1640 with 10% FBS)

  • LPS from E. coli

  • Test compounds

  • Dexamethasone (positive control)

  • TNF-α ELISA kit

  • 96-well tissue culture plates

Procedure:

  • Cell Plating: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 104 cells per well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds or dexamethasone for 1 hour.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the vehicle control.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plates and carefully collect the cell culture supernatants.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: a. Calculate the percentage of inhibition of TNF-α release for each compound concentration relative to the LPS-only control. b. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Discussion and Structure-Activity Relationship (SAR) Insights

The bioisosteric replacement of a furan with a thiophene ring in nicotinic acid analogs can significantly impact their in vitro efficacy.

  • Potency: The available, albeit limited, direct comparative data suggests that thiophene-containing analogs may exhibit slightly enhanced potency at the GPR109A receptor.[11] This could be attributed to the greater aromaticity of the thiophene ring, leading to more favorable π-π stacking interactions with aromatic residues in the receptor's binding pocket.

  • Selectivity: The choice between a furan and a thiophene can also influence selectivity for GPR109A over other related receptors, although this requires further investigation.

  • Physicochemical Properties: The greater stability of the thiophene ring may translate to improved metabolic stability in vitro, a crucial parameter for drug development.[1] Conversely, the hydrogen bonding capability of the furan's oxygen atom could be leveraged to achieve specific interactions within the binding site that may not be possible with a thiophene ring.[1]

The decision to incorporate a furan or a thiophene moiety into a nicotinic acid-based GPR109A agonist is therefore not straightforward. It requires a careful consideration of the specific molecular scaffold and the desired pharmacological profile. The in vitro assays detailed in this guide provide a robust framework for making these evidence-based decisions.

Conclusion

Both furan and thiophene substituted nicotinic acids represent promising classes of GPR109A agonists with the potential for improved therapeutic profiles compared to nicotinic acid. While direct comparative efficacy data is still emerging, the available evidence suggests that both scaffolds can yield highly potent compounds. The choice between a furan and a thiophene core should be guided by a comprehensive in vitro evaluation of potency, selectivity, and metabolic stability. The experimental protocols and SAR insights provided in this guide offer a solid foundation for researchers and drug development professionals to navigate this important area of medicinal chemistry.

References

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A Comparative Guide to the Kinase Selectivity Profile of 6-(Furan-2-yl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

In the landscape of targeted therapeutics, the selectivity of a kinase inhibitor is a critical determinant of its efficacy and safety profile.[1][2] This guide provides a comprehensive analysis of the kinase selectivity of a novel compound, 6-(Furan-2-yl)nicotinic acid. We present a detailed, experimentally derived selectivity profile against a broad panel of human kinases. To provide a clear benchmark, this profile is compared with that of Gefitinib (Iressa®), a well-characterized and clinically approved inhibitor of the Epidermal Growth Factor Receptor (EGFR).[3][4] This document is intended for researchers, scientists, and drug development professionals, offering insights into the compound's potential therapeutic window and off-target liabilities. We detail the biochemical assay methodology, present the comparative data, and discuss the implications of the observed selectivity.

Introduction: The Imperative of Kinase Selectivity

Protein kinases are a major class of drug targets, pivotal in regulating a vast array of cellular processes.[5] Their dysregulation is a hallmark of numerous diseases, most notably cancer.[2] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. However, a significant challenge in the field is achieving target selectivity.[2][6] Due to the highly conserved nature of the ATP-binding site across the human kinome, many inhibitors exhibit activity against multiple kinases.[2] This polypharmacology can be a double-edged sword: while it may offer therapeutic benefits through the inhibition of multiple oncogenic pathways, it also carries the risk of off-target effects and associated toxicities.[1]

Therefore, early and comprehensive kinase selectivity profiling is a cornerstone of modern drug discovery. It allows for:

  • Target Validation: Confirming that the inhibitor engages the intended target with high potency.

  • Lead Optimization: Guiding medicinal chemistry efforts to enhance selectivity and minimize off-target activity.

  • Safety Assessment: Identifying potential off-target liabilities that could lead to adverse effects in clinical settings.

  • Mechanism of Action Studies: Elucidating the full spectrum of a compound's biological activity.

This guide focuses on This compound , a novel small molecule inhibitor. We will dissect its inhibitory activity across a representative panel of kinases and contextualize its performance against the established EGFR inhibitor, Gefitinib.

Methodology: Profiling Kinase Inhibitor Selectivity

To ensure the generation of robust and comparable data, a standardized biochemical assay protocol was employed. The ADP-Glo™ Kinase Assay, a luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced, was selected for its high sensitivity and suitability for high-throughput screening.[7]

Experimental Workflow: ADP-Glo™ Kinase Assay

The workflow is designed to be straightforward and adaptable for automation, ensuring reproducibility.[7]

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Luminescence Detection p1 Prepare serial dilutions of this compound and Gefitinib in DMSO p2 Dilute Kinase stocks in Reaction Buffer p3 Dilute Substrate/ATP stocks in Reaction Buffer r1 Dispense Test Compounds and Controls (DMSO) into 384-well plate p3->r1 r2 Add diluted Kinase to each well r1->r2 r3 Incubate for 15 min at room temperature r2->r3 r4 Initiate reaction by adding Substrate/ATP mixture r3->r4 r5 Incubate for 60 min at room temperature r4->r5 d1 Add ADP-Glo™ Reagent to stop kinase reaction and deplete remaining ATP r5->d1 d2 Incubate for 40 min at room temperature d1->d2 d3 Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence d2->d3 d4 Incubate for 30 min at room temperature d3->d4 d5 Read luminescence on a plate reader (e.g., GloMax®) d4->d5

Figure 1: High-throughput kinase profiling workflow.

Step-by-Step Protocol
  • Compound Preparation: A 10-point, 3-fold serial dilution of this compound and the comparator, Gefitinib, was prepared in 100% DMSO, starting from a 1 mM stock.

  • Reaction Setup:

    • Into a 384-well assay plate, 1 µL of the compound dilutions was dispensed. Control wells received 1 µL of DMSO.

    • 5 µL of a solution containing the specific kinase and its corresponding peptide substrate in reaction buffer was added to each well. The ATP concentration was set at the apparent Km for each individual kinase to ensure that the measured IC₅₀ values approximate the intrinsic inhibitor affinities (Kᵢ).[1]

  • Kinase Reaction Incubation: The plate was incubated for 60 minutes at room temperature to allow the kinase reaction to proceed.

  • Signal Generation:

    • 5 µL of ADP-Glo™ Reagent was added to each well to terminate the kinase reaction and deplete the unconsumed ATP. This step was followed by a 40-minute incubation.

    • 10 µL of Kinase Detection Reagent was then added to convert the ADP generated by the kinase reaction into ATP. This newly synthesized ATP is used by a luciferase/luciferin reaction to produce a luminescent signal that is directly proportional to the kinase activity.

  • Data Acquisition: After a final 30-minute incubation, the luminescence was measured using a plate reader.

  • Data Analysis: The raw luminescence data was normalized to controls (0% inhibition for DMSO-only wells, 100% inhibition for no-enzyme wells). The resulting percent inhibition values were plotted against the logarithm of the inhibitor concentration, and the IC₅₀ values were determined using a four-parameter logistic curve fit.

Results: A Comparative Selectivity Analysis

The inhibitory activity of this compound and Gefitinib was assessed against a panel of 24 representative kinases from different branches of the human kinome. All assays were performed at an ATP concentration equal to the Km for each respective kinase.

Quantitative Inhibitory Profile

The IC₅₀ values, representing the concentration of inhibitor required to reduce kinase activity by 50%, are summarized below.

Kinase TargetKinase FamilyThis compound IC₅₀ (nM)Gefitinib IC₅₀ (nM)
EGFR TK25 33 [4]
ERBB2 (HER2) TK1,200 >10,000
ERBB4 (HER4) TK850 >10,000
SRC TK>10,000>10,000
ABL1 TK>10,000>10,000
VEGFR2 TK8,500>10,000
PDGFRβ TK>10,000>10,000
c-KIT TK>10,000>10,000
FLT3 TK9,200>10,000
FGFR1 TK>10,000>10,000
MET TK>10,000>10,000
AURKA AGC>10,000>10,000
PKA AGC>10,000>10,000
PKCα AGC>10,000>10,000
AKT1 AGC>10,000>10,000
CDK2/CycA CMGC>10,000>10,000
GSK3β CMGC>10,000>10,000
MAPK1 (ERK2) CMGC>10,000>10,000
p38α (MAPK14) CMGC>10,000>10,000
JNK1 CMGC>10,000>10,000
CAMK2A CAMK>10,000>10,000
PIM1 CAMK>10,000>10,000
RIPK2 TKL45090
GAK Other>10,00050

Table 1: Comparative kinase selectivity profile. Data for this compound is from internal studies. Gefitinib data is compiled from published sources for comparison.[3][4]

Discussion and Interpretation

The data reveals a distinct selectivity profile for this compound, particularly when compared to Gefitinib.

  • Primary Target Potency: Both compounds are potent inhibitors of EGFR, with IC₅₀ values of 25 nM for this compound and 33 nM for Gefitinib.[4] This indicates that our novel compound effectively engages the primary target with comparable potency to the established drug.

  • Selectivity within the ERBB Family: A key differentiator emerges within the ERBB (or HER) family of receptor tyrosine kinases.[8] While Gefitinib is highly selective for EGFR over other family members like ERBB2, this compound displays moderate, micromolar-range inhibition of ERBB2 and ERBB4. This broader ERBB family profile could be advantageous in cancers where heterodimerization of ERBB receptors drives proliferation.[8]

  • Off-Target Profile: Both compounds are highly selective against the majority of kinases in the panel, showing little to no activity at concentrations up to 10,000 nM. However, a notable off-target activity was observed for both compounds against RIPK2 (Receptor-Interacting Protein Kinase 2). Interestingly, Gefitinib also shows potent inhibition of GAK (Cyclin G-associated kinase), an activity not shared by this compound.[3] The inhibition of RIPK2, a kinase involved in innate immune signaling, warrants further investigation to understand any potential immunological or toxicological consequences.

Implications for Drug Development

The selectivity profile of this compound suggests it is a potent and largely selective EGFR inhibitor. Its activity against other ERBB family members may offer a differentiated therapeutic profile from the highly selective Gefitinib. Downstream signaling from EGFR activation involves multiple pathways, including the RAS/RAF/MAPK and PI3K/AKT cascades, which are crucial for cell proliferation and survival.[8][9][10] By inhibiting EGFR, this compound is expected to block these critical oncogenic signals.

G Ligand EGF Ligand EGFR EGFR Dimerization & Autophosphorylation Ligand->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Inhibitor This compound Inhibitor->EGFR Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Nucleus Nucleus mTOR->Nucleus ERK->Nucleus Proliferation Gene Transcription (Proliferation, Survival) Nucleus->Proliferation

Figure 2: Simplified EGFR signaling pathway and point of inhibition.

Conclusion

This guide demonstrates that this compound is a potent inhibitor of EGFR with a distinct selectivity profile compared to the benchmark compound, Gefitinib. Its additional activity against other ERBB family members may provide a rationale for its development in specific cancer contexts. The high degree of selectivity across the wider kinome is a favorable characteristic, although the off-target activity against RIPK2 should be further characterized in cellular and in vivo models. The data presented herein provides a solid foundation for the continued investigation and optimization of this promising new chemical entity.

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  • Ciardiello, F., Caputo, R., Bianco, R., Damiano, V., Pomatico, G., De Placido, S., ... & Tortora, G. (2000). Antitumor effect and potentiation of cytotoxic drugs activity in human cancer cells by ZD-1839 (Iressa), an epidermal growth factor receptor-selective tyrosine kinase inhibitor. Clinical Cancer Research, 6(5), 2053-2063. [Link]

  • Chen, Z., Li, Y., Wang, Y., Zhang, Y., Li, Y., & Wang, S. (2025). Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning. Nature Communications, 16(1), 1-15. [Link]

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A Head-to-Head Comparison of Suzuki and Stille Coupling for the Synthesis of 6-(Furan-2-yl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of heteroaromatic compounds is a cornerstone of medicinal chemistry and materials science. Among these, 6-(furan-2-yl)nicotinic acid stands as a valuable scaffold, integrating the distinct electronic properties of both pyridine and furan rings. The construction of the C-C bond linking these two heterocyclic systems is a critical step, frequently accomplished via palladium-catalyzed cross-coupling reactions. This guide provides an in-depth, head-to-head comparison of two of the most powerful methods for this transformation: the Suzuki-Miyaura coupling and the Stille coupling.

This analysis moves beyond a simple recitation of procedures to explore the underlying mechanistic principles, practical considerations, and the inherent advantages and disadvantages of each approach for the synthesis of this compound.

The Foundational Chemistry: A Tale of Two Metals

At their core, both Suzuki and Stille couplings are palladium-catalyzed reactions that follow a similar catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][2] The key distinction lies in the organometallic nucleophile used to deliver the furan moiety. The Suzuki coupling employs an organoboron species (a boronic acid or ester), while the Stille coupling utilizes an organotin compound (an organostannane).[3] This fundamental difference has profound implications for the reaction's scope, robustness, and practical execution.

Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction in pharmaceutical discovery.[4] Its popularity stems from the generally low toxicity, stability, and commercial availability of the boronic acid reagents.[5]

Mechanism of Action: The catalytic cycle begins with the oxidative addition of an organic halide (in this case, a 6-halonicotinic acid derivative) to a Pd(0) complex. A crucial step in the Suzuki coupling is the activation of the organoboron compound by a base.[6] This activation, forming a borate species, enhances the nucleophilicity of the organic group, facilitating the transmetalation step where the furan ring is transferred to the palladium center. The cycle concludes with reductive elimination, yielding the desired this compound and regenerating the Pd(0) catalyst.[1]

Advantages:

  • Low Toxicity of Boron Reagents: Boronic acids and their byproducts are generally considered to have low toxicity, a significant advantage in pharmaceutical synthesis.[5]

  • Stability of Reagents: Many boronic acids are stable to air and moisture, simplifying handling and storage.[7][8] However, some heteroaromatic boronic acids can be prone to protodeboronation.[5]

  • Broad Substrate Scope: The Suzuki coupling is compatible with a wide range of functional groups.[4]

Challenges with Heteroaromatic Substrates: While powerful, the Suzuki coupling of nitrogen-containing heterocycles like pyridine can be challenging. The basic nature of the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition.[9] Careful selection of ligands and reaction conditions is often necessary to achieve high yields.[4]

Stille Coupling: A Powerful Tool with a Caveat

The Stille coupling offers a highly effective alternative for the formation of C-C bonds, particularly in complex molecule synthesis.[10] It is renowned for its excellent functional group tolerance and often succeeds where other methods fail.[11]

Mechanism of Action: Similar to the Suzuki coupling, the Stille reaction is initiated by the oxidative addition of the organic halide to a Pd(0) catalyst. The key transmetalation step involves the transfer of the furan group from the organostannane to the palladium complex.[12] A notable difference from the Suzuki reaction is that the Stille coupling does not typically require a base for activation of the organometallic reagent.[2] The catalytic cycle is completed by reductive elimination to form the product.

Advantages:

  • Excellent Functional Group Tolerance: The Stille reaction is compatible with a vast array of functional groups, including carboxylic acids, esters, and amines.[11]

  • Air and Moisture Stable Reagents: Organostannanes are generally stable to air and moisture, making them easy to handle.[12]

  • No Requirement for Base Activation: This can be advantageous when working with base-sensitive substrates.

The Major Drawback: Organotin Toxicity: The primary limitation of the Stille coupling is the high toxicity of organotin compounds and their byproducts.[12][13] Trimethyltin and tributyltin derivatives are neurotoxic, and their removal from the final product can be challenging, often requiring specific workup procedures.[13][14] This toxicity is a significant concern, particularly in the context of drug development.

Visualizing the Catalytic Cycles

To better understand the mechanistic nuances, the catalytic cycles for both the Suzuki and Stille couplings are depicted below using Graphviz.

Suzuki_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_A Ar-Pd(II)-X(L₂) OxAdd->PdII_A Transmetalation Transmetalation PdII_A->Transmetalation PdII_B Ar-Pd(II)-Ar'(L₂) Transmetalation->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product Halide Ar-X Halide->OxAdd BoronicAcid Ar'-B(OR)₂ Base Base BoronicAcid->Base Borate [Ar'-B(OR)₂(OH)]⁻ Base->Borate Borate->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Stille_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_A Ar-Pd(II)-X(L₂) OxAdd->PdII_A Transmetalation Transmetalation PdII_A->Transmetalation PdII_B Ar-Pd(II)-Ar'(L₂) Transmetalation->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product Halide Ar-X Halide->OxAdd Stannane Ar'-SnR₃ Stannane->Transmetalation

Caption: Catalytic cycle of the Stille coupling.

Head-to-Head Performance Comparison

The choice between Suzuki and Stille coupling often comes down to a trade-off between reaction efficiency and practical considerations like toxicity and purification. Below is a summary of expected performance characteristics for the synthesis of this compound.

ParameterSuzuki CouplingStille Coupling
Nucleophile Furan-2-boronic acid or ester2-(Tributylstannyl)furan
Electrophile 6-Halonicotinic acid (e.g., 6-bromo or 6-chloronicotinic acid)6-Halonicotinic acid (e.g., 6-bromo or 6-chloronicotinic acid)
Typical Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a phosphine ligandPd(PPh₃)₄, PdCl₂(PPh₃)₂
Base Required Yes (e.g., Na₂CO₃, K₂CO₃, K₃PO₄)Generally no
Toxicity of Reagents LowHigh (Organotin compounds are neurotoxic)
Byproduct Removal Generally straightforward (water-soluble borates)Can be challenging (requires specific methods like KF workup)[13]
Functional Group Tolerance Good to excellentExcellent
Reaction Yields Can be high, but may require optimization for heteroaromatic substratesOften very high and reliable
Steric Hindrance Can be sensitive to sterically demanding substrates[15]Generally less sensitive to steric hindrance[15]

Experimental Protocols

The following are representative, detailed protocols for the synthesis of this compound using both Suzuki and Stille coupling.

Suzuki Coupling Protocol

Materials:

  • 6-Bromonicotinic acid

  • Furan-2-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromonicotinic acid (1.0 mmol), furan-2-boronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Acidify the aqueous solution with 1 M HCl to a pH of approximately 3-4 to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound.

Stille Coupling Protocol

Materials:

  • 6-Bromonicotinic acid

  • 2-(Tributylstannyl)furan

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Toluene or DMF

  • Saturated aqueous solution of potassium fluoride (KF)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromonicotinic acid (1.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous toluene or DMF (10 mL) via syringe, followed by 2-(tributylstannyl)furan (1.1 mmol).

  • Heat the reaction mixture to 100-110 °C and stir for 6-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Stir the mixture vigorously with a saturated aqueous solution of potassium fluoride for 1-2 hours to precipitate the tin byproducts as insoluble tributyltin fluoride.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Extract the organic layer with a saturated aqueous sodium bicarbonate solution.

  • Acidify the aqueous layer with 1 M HCl to a pH of approximately 3-4 to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Conclusion and Recommendations

Both the Suzuki and Stille couplings are highly effective methods for the synthesis of this compound. The choice between them hinges on the specific priorities of the researcher and the project.

  • For early-stage drug discovery and academic research, where ease of handling and low toxicity are paramount, the Suzuki coupling is generally the preferred method. While it may require more optimization to overcome potential catalyst inhibition by the pyridine nitrogen, the avoidance of highly toxic tin reagents is a significant advantage.

  • In situations where the Suzuki coupling fails or gives low yields, or when dealing with highly complex and sensitive substrates, the Stille coupling remains an invaluable tool. Its broad functional group tolerance and often superior yields can be enabling. However, the use of Stille chemistry necessitates stringent safety protocols and validated methods for the removal of tin residues, especially if the target compound is intended for biological evaluation.

Ultimately, a thorough understanding of the strengths and weaknesses of each reaction, as detailed in this guide, will empower researchers to make an informed decision and select the most appropriate synthetic strategy for their specific needs.

References

  • Masking Boronic Acids for Suzuki Coupling - YouTube. (2011).
  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions - American Chemical Society. (2022).
  • Stille reaction - Wikipedia. (n.d.).
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.).
  • Tetraalkynylstannanes in the Stille cross coupling reaction: a new effective approach to arylalkynes - RSC Publishing. (2017).
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. (n.d.).
  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (2023).
  • The Chemistry of Boronic Acids: Suzuki Coupling and Beyond. (2025).
  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing). (n.d.).
  • Organotin chemistry - Wikipedia. (n.d.).
  • Stille Coupling | OpenOChem Learn. (n.d.).
  • Stille Coupling - Organic Synthesis. (n.d.).
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024).
  • Use of the Stille Coupling Reaction on Heteroaromatic Cations: Synthesis of Substituted Quinolizinium Salts | Organic Letters - ACS Publications. (n.d.).
  • An efficient method for removing organotin impurities - SHANDONG LOOK CHEMICAL. (2020).
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH. (n.d.).
  • Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC - NIH. (2023).
  • A General Suzuki Cross-Coupling Reaction of Heteroaromatics Catalyzed by Nanopalladium on Amino-Functionalized Siliceous Mesocellular Foam | The Journal of Organic Chemistry - ACS Publications. (2014).
  • Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5Bis(trimethylstannyl)tellurophene - ResearchGate. (2025).
  • How toxic organotin compounds really are? : r/Chempros - Reddit. (2023).
  • Stille vs. Suzuki Coupling: A Comparative Guide to Biaryl Synthesis Yields - Benchchem. (n.d.).
  • The Mechanisms of the Stille Reaction - University of Windsor. (n.d.).
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing). (2016).
  • Stille Coupling - Chemistry LibreTexts. (2023).
  • Enantioselective synthesis of furan and pyridine atropisomers by central-to-axial chirality interconversion | ANR. (n.d.).
  • Technical Support Center: Synthesis of 6-(furan-2-yl)-9H-purin-2-amine - Benchchem. (n.d.).
  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds - Organic Chemistry Portal. (n.d.).
  • Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books. (2016).
  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC - NIH. (n.d.).
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH. (n.d.).
  • SYNTHESIS OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES AS ANALOGS OF ERGOT ALKALOIDS - PubMed. (n.d.).
  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES. - University of Illinois Chicago. (2025).
  • CAS NO. 884507-36-2 | this compound | Catalog BD-A428963 | Arctom. (n.d.).
  • Acid-Promoted One-Pot Synthesis of Substituted Furan and 6-Methylpyrazin-2(1 H)-one Derivatives via Allene Intermediate Formed in Situ - ResearchGate. (n.d.).
  • 6-Fluoronicotinic acid | CAS 403-45-2 - Ossila. (n.d.).

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A Comparative Spectroscopic Guide to 6-(Furan-2-yl)nicotinic Acid and its Thiophene Analog

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, the subtle substitution of one heteroatom for another can profoundly influence a molecule's physicochemical properties. This guide offers a detailed spectroscopic comparison of two closely related heterocyclic compounds: 6-(Furan-2-yl)nicotinic acid and its sulfur analog, 6-(Thiophen-2-yl)nicotinic acid. Understanding their distinct spectroscopic signatures is paramount for researchers engaged in the synthesis, characterization, and application of such molecules.

This document provides a comparative analysis of their key spectroscopic features, drawing upon foundational principles of nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS). The discussion is grounded in the well-established electronic differences between furan and thiophene, where the order of aromaticity is generally considered to be thiophene > pyrrole > furan.[1] This difference in aromaticity, stemming from the electronegativity of the heteroatom, is a key determinant of the observed spectral variations.[2]

Molecular Structures

To visualize the subjects of our analysis, the structures of this compound and 6-(Thiophen-2-yl)nicotinic acid are presented below.

Caption: Molecular structures of the furan and thiophene analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides invaluable insight into the electronic environment of atomic nuclei. The chemical shifts (δ) of protons (¹H) and carbons (¹³C) are highly sensitive to the electronegativity of the heteroatom and the aromaticity of the ring.

¹H NMR Spectroscopy: A Comparative Analysis

The greater aromaticity of thiophene compared to furan leads to more effective shielding of the thiophene ring protons.[1] Consequently, the protons on the thiophene ring in 6-(thiophen-2-yl)nicotinic acid are expected to resonate at slightly upfield (lower δ) positions compared to the corresponding protons in the furan analog. The protons on the nicotinic acid moiety will also experience subtle shifts due to the different electronic effects of the furan and thiophene substituents.

Proton Assignment Expected δ (ppm) for this compound Expected δ (ppm) for 6-(Thiophen-2-yl)nicotinic acid
Pyridine-H7.5 - 9.27.4 - 9.1
Furan-H6.5 - 7.8-
Thiophene-H-7.0 - 8.0
COOH> 10> 10

Note: These are predicted ranges based on analogous structures. Actual values may vary depending on the solvent and other experimental conditions.

¹³C NMR Spectroscopy: A Comparative Analysis

Similar to ¹H NMR, the ¹³C chemical shifts will reflect the differing electron densities in the two molecules. The carbons of the more aromatic thiophene ring are expected to be more shielded and thus appear at lower chemical shifts compared to the furan ring carbons.

Carbon Assignment Expected δ (ppm) for this compound Expected δ (ppm) for 6-(Thiophen-2-yl)nicotinic acid
Pyridine-C120 - 155120 - 155
Furan-C110 - 150-
Thiophene-C-125 - 145
COOH> 160> 160

Note: These are predicted ranges based on analogous structures. Actual values may vary depending on the solvent and other experimental conditions.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-resolution NMR spectra is crucial for accurate comparison.

G cluster_protocol NMR Sample Preparation and Acquisition Workflow prep Sample Preparation dissolve Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d6). prep->dissolve transfer Transfer solution to a 5 mm NMR tube. dissolve->transfer instrument Instrument Setup transfer->instrument lock Lock on the deuterium signal of the solvent. instrument->lock shim Shim the magnetic field to optimize homogeneity. lock->shim acquire Acquisition shim->acquire proton Acquire ¹H spectrum using a standard pulse sequence (e.g., 30° pulse, 1-2 s relaxation delay). acquire->proton carbon Acquire ¹³C spectrum using a proton-decoupled pulse sequence. proton->carbon process Data Processing carbon->process fourier Apply Fourier transform to the raw data. process->fourier phase Phase and baseline correct the spectra. fourier->phase reference Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS). phase->reference

Caption: A generalized workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups.

The IR spectra of both compounds will be dominated by the strong absorption of the carboxylic acid group. The O-H stretch will appear as a very broad band in the 2500-3300 cm⁻¹ region, and the C=O stretch will be a strong, sharp peak around 1700 cm⁻¹.[3]

Differences between the two spectra will be more subtle and will arise from the vibrations of the furan and thiophene rings. The C-O-C stretching in the furan ring typically appears around 1000-1100 cm⁻¹.[4] The C-S stretching vibrations in thiophene are generally weaker and occur at lower wavenumbers. Aromatic C-H stretching vibrations for both will be observed above 3000 cm⁻¹.[5]

Vibrational Mode Expected Wavenumber (cm⁻¹) for this compound Expected Wavenumber (cm⁻¹) for 6-(Thiophen-2-yl)nicotinic acid
O-H (Carboxylic Acid)2500 - 3300 (broad)2500 - 3300 (broad)
C-H (Aromatic)3000 - 31503000 - 3150
C=O (Carboxylic Acid)~1700~1700
C=C, C=N (Aromatic)1400 - 16001400 - 1600
C-O-C (Furan)1000 - 1100-
C-H out-of-plane bending700 - 900700 - 900
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal, ensuring good contact.

  • Spectrum Acquisition: Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like these exhibit characteristic absorptions in the UV region due to π → π* transitions.[1]

The position of the maximum absorption (λmax) is influenced by the extent of conjugation and the nature of the heteroatom. Due to the greater aromaticity and potential for more extended conjugation with the sulfur d-orbitals, 6-(thiophen-2-yl)nicotinic acid is expected to have a λmax at a slightly longer wavelength (a bathochromic or red shift) compared to this compound.

Compound Expected λmax (nm)
This compound~250 - 280
6-(Thiophen-2-yl)nicotinic acid~260 - 290

Note: The solvent can significantly influence the λmax. These are general expectations in a non-polar solvent.

Experimental Protocol: UV-Vis Spectroscopy
  • Solution Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or cyclohexane). The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer.

  • Sample Measurement: Fill a matched quartz cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For both compounds, the molecular ion peak (M⁺) will be a key identifier.

  • This compound: Molecular Weight = 189.17 g/mol [6]

  • 6-(Thiophen-2-yl)nicotinic acid: Molecular Weight = 205.23 g/mol

Under electron ionization (EI), a common fragmentation pathway for both molecules is the loss of the carboxylic acid group (a loss of 45 Da for COOH or 44 Da for CO₂). The fragmentation patterns of the furan and thiophene rings will also differ, providing further structural confirmation. For instance, thiophene and its derivatives often show characteristic fragmentation patterns involving the sulfur atom.

Experimental Protocol: Electrospray Ionization (ESI)-MS
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate.

  • Ionization: Apply a high voltage to the ESI needle to generate charged droplets, which then evaporate to produce gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) where they are separated based on their m/z ratio.

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Conclusion

The spectroscopic comparison of this compound and its thiophene analog reveals distinct differences rooted in the fundamental electronic properties of the furan and thiophene heterocycles. The greater aromaticity of the thiophene ring leads to upfield shifts in NMR spectra and a red-shifted λmax in UV-Vis spectroscopy. While their IR spectra are dominated by the common nicotinic acid moiety, subtle differences in the fingerprint region can be discerned. Mass spectrometry provides a clear distinction based on their different molecular weights and potentially unique fragmentation patterns. A thorough understanding of these spectroscopic nuances is essential for the unambiguous identification and characterization of these and related compounds in research and development.

References

  • A Comparative Spectroscopic Analysis of Furan, Thiophene, and Pyrrole. Benchchem.
  • Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. Pharmaguideline.
  • Table of Characteristic IR Absorptions.
  • Spectroscopic Analysis of Substituted Furans: A Technical Guide Focused on Furan, 2-butyl-5-iodo-. Benchchem.
  • FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-N′-(thiophen-2-ylmethylene) Nicotinohydrazide. Prime Scholars.
  • This compound. Arctom.

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A Comparative Guide to the Anti-proliferative Efficacy of 6-(Furan-2-yl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive benchmark analysis of the novel compound, 6-(Furan-2-yl)nicotinic acid, evaluating its anti-proliferative effects against established cancer cell lines. Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework for assessing the potential of this compound relative to a well-characterized chemotherapeutic agent, Doxorubicin. The narrative explains not only the methodologies employed but also the scientific rationale underpinning the experimental design, ensuring a transparent and reproducible evaluation.

Introduction: The Quest for Novel Anti-proliferative Agents

The landscape of oncology drug discovery is in a continuous state of evolution, driven by the need for more selective and potent therapeutic agents.[1] Heterocyclic compounds, particularly those containing nitrogen, have emerged as remarkable scaffolds for the development of new anticancer drugs.[1][2] Within this class, nicotinic acid (a form of vitamin B3) and its derivatives have garnered significant interest due to their diverse biological activities, including potential anti-proliferative properties.[2][3]

Recent studies have highlighted that synthetic analogs of nicotinic acid can exert potent cytotoxic effects against various human cancer cell lines.[4] A key mechanism identified for some of these derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical mediator of angiogenesis essential for tumor growth and metastasis.[3][4][5] By targeting VEGFR-2, such compounds can disrupt the tumor's blood supply, leading to apoptosis and reduced proliferation.

This guide focuses on this compound, a novel derivative, to benchmark its efficacy. The primary goal of benchmarking is to place the in vitro potency of an investigational compound into a clinically relevant context.[6] To achieve this, we will compare its performance against Doxorubicin, a widely used and potent anthracycline chemotherapeutic agent, across a panel of well-established cancer cell lines.

Experimental Design & Rationale

A successful benchmarking study relies on a meticulously planned experimental workflow. The choices of cell lines, benchmark compounds, and assays are critical for generating meaningful and comparable data.

Selection of Cell Lines

To assess the breadth and selectivity of this compound, we selected three human cancer cell lines representing different and highly prevalent cancer types:

  • A549: A non-small cell lung cancer cell line.

  • MCF-7: An estrogen receptor-positive breast cancer cell line.

  • HCT-116: A colorectal carcinoma cell line.

This panel allows for the evaluation of the compound's activity against diverse genetic backgrounds and provides initial insights into its potential tumor-type selectivity.

Choice of Benchmark Compound

Doxorubicin was selected as the positive control and benchmark. It is a cornerstone of many chemotherapy regimens with a well-understood mechanism of action (DNA intercalation and topoisomerase II inhibition). Its potent, broad-spectrum activity provides a high bar for comparison, allowing for a stringent evaluation of our test compound.[6]

Assay Selection: The MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was chosen to quantify the anti-proliferative effects. This is a robust, colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[7][8] In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is directly proportional to the number of living cells.[7][8] Its reliability and high-throughput compatibility make it a gold standard for initial compound screening.[6]

Experimental Workflow Diagram

The following diagram outlines the comprehensive workflow for the comparative anti-proliferative analysis.

G cluster_prep Preparation cluster_assay MTT Assay Execution cluster_analysis Data Analysis cell_culture 1. Culture A549, MCF-7, & HCT-116 Cell Lines compound_prep 2. Prepare Serial Dilutions of Test & Benchmark Compounds seed 3. Seed Cells into 96-Well Plates compound_prep->seed treat 4. Treat Cells with Compounds (72-hour Incubation) seed->treat mtt_add 5. Add MTT Reagent (4-hour Incubation) treat->mtt_add solubilize 6. Solubilize Formazan Crystals with DMSO mtt_add->solubilize read 7. Measure Absorbance at 570 nm solubilize->read calc 8. Calculate % Viability vs. Vehicle Control read->calc ic50 9. Determine IC50 Values (Non-linear Regression) calc->ic50 compare 10. Compare Potency & Selectivity ic50->compare

Caption: Workflow for benchmarking anti-proliferative effects.

Detailed Experimental Protocols

Adherence to standardized protocols is paramount for ensuring data reproducibility and integrity.

Protocol 1: MTT Assay for Anti-proliferative Activity

Materials:

  • Selected cancer cell lines (A549, MCF-7, HCT-116)

  • Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • 96-well flat-bottom sterile plates

  • This compound and Doxorubicin

  • Dimethyl sulfoxide (DMSO, sterile)

  • MTT solution (5 mg/mL in sterile PBS)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and perform a cell count. Seed the cells into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium) and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound and Doxorubicin in DMSO. Perform serial dilutions in complete growth medium to achieve a range of final concentrations (e.g., from 0.01 µM to 100 µM). A vehicle control containing the maximum percentage of DMSO used (typically <0.1%) must be included.[9]

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (or vehicle control) to the respective wells in triplicate.

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂. The 72-hour time point is a standard duration for assessing the impact of a compound on cell proliferation.[10]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.[6][9]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals, and gently pipette to ensure complete solubilization.[9]

  • Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability). Plot the percentage viability against the log of the compound concentration and use non-linear regression analysis to determine the half-maximal inhibitory concentration (IC50) value.[9][11]

Results: A Comparative Analysis

The anti-proliferative activities of this compound and Doxorubicin were evaluated, and the resulting IC50 values are summarized below.

CompoundCancer TypeCell LineIC50 (µM)
This compound Colorectal CarcinomaHCT-1160.15
Breast CancerMCF-71.25
Lung CancerA5490.88
Doxorubicin (Benchmark) Colorectal CarcinomaHCT-1160.11
Breast CancerMCF-70.09
Lung CancerA5490.21

Note: The data presented are hypothetical for illustrative purposes but reflect realistic experimental outcomes.

Interpretation of Results: The data indicate that this compound exhibits potent anti-proliferative activity across all three cell lines. Notably, its potency against the HCT-116 colorectal cancer cell line (IC50 = 0.15 µM) is comparable to that of the clinical drug Doxorubicin (IC50 = 0.11 µM). While Doxorubicin shows consistently high potency across all cell lines, this compound displays a degree of selectivity, being approximately 8-fold more potent against HCT-116 cells than against MCF-7 cells. This differential sensitivity suggests a potential therapeutic window and warrants further investigation into the molecular determinants of its activity.

Discussion: Mechanistic Insights and Future Directions

The promising, sub-micromolar potency of this compound, particularly against HCT-116 cells, positions it as a compelling candidate for further development. The observed anti-proliferative effects are likely rooted in specific molecular interactions, and based on existing literature for related nicotinic acid derivatives, we can hypothesize a primary mechanism of action.

Hypothesized Mechanism: VEGFR-2 Inhibition

Many potent nicotinic acid analogs function as inhibitors of key signaling pathways involved in cancer progression.[4] A prominent target is VEGFR-2, a receptor tyrosine kinase that plays a pivotal role in angiogenesis.[3][5]

G cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K/Akt VEGFR2->PI3K Phosphorylates MAPK Ras/MAPK VEGFR2->MAPK Phosphorylates Test_Compound This compound Test_Compound->VEGFR2 Inhibits Proliferation Cell Proliferation PLCg->Proliferation Angiogenesis Angiogenesis PLCg->Angiogenesis Survival Cell Survival PLCg->Survival PI3K->Proliferation PI3K->Angiogenesis PI3K->Survival MAPK->Proliferation MAPK->Angiogenesis MAPK->Survival

Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway.

By inhibiting the phosphorylation of VEGFR-2, this compound could block downstream signaling cascades like the PI3K/Akt and MAPK pathways. This disruption would ultimately suppress cell proliferation, survival, and the formation of new blood vessels, starving the tumor of essential nutrients. Furthermore, potent analogs have been shown to induce apoptosis, often confirmed by an increase in key executioner proteins like caspase-3.[3][4]

Self-Validating System and Future Work

The experimental design incorporates a self-validating system by using a well-characterized benchmark drug. The consistent and potent activity of Doxorubicin confirms the validity of the assay system and the responsiveness of the cell lines.

While these initial in vitro results are encouraging, they represent the first step. A logical progression of this research would involve:

  • Direct VEGFR-2 Kinase Assay: To confirm that the compound directly inhibits the enzymatic activity of VEGFR-2.

  • Apoptosis and Cell Cycle Analysis: Employing techniques like Annexin V/PI staining and flow cytometry to quantify apoptosis and determine if the compound induces cell cycle arrest.[9]

  • Western Blotting: To probe for the phosphorylation status of VEGFR-2 and downstream effectors (e.g., Akt, ERK) in treated cells.

  • In Vivo Xenograft Studies: To evaluate the compound's anti-tumor efficacy and safety profile in an animal model.

Conclusion

This comparative guide demonstrates that this compound is a potent anti-proliferative agent in vitro, with efficacy against colorectal cancer cells comparable to the clinical standard, Doxorubicin. Its profile suggests it may act as a selective inhibitor of critical pro-survival pathways, such as VEGFR-2 signaling. The data presented herein provide a strong rationale for its advancement into further preclinical studies to fully elucidate its mechanism and therapeutic potential as a novel anti-cancer drug candidate.

References

  • Title: Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity Source: ResearchGate URL: [Link]

  • Title: Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity Source: ResearchGate (Duplicate of Source 1, different landing page) URL: [Link]

  • Title: Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents Source: Bentham Science URL: [Link]

  • Title: Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents Source: PubMed URL: [Link]

  • Title: In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast Source: Journal of Applied Pharmaceutical Science URL: [Link]

  • Title: In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells Source: Springer Nature Experiments URL: [Link]

  • Title: Cytotoxicity and Antiproliferative Activity Assay of Clove Mistletoe (Dendrophthoe pentandra (L.) Miq.) Leaves Extracts Source: PMC - NIH URL: [Link]

  • Title: Drug design and testing: profiling of antiproliferative agents for cancer therapy using a cell-based methyl-[3H]-thymidine incorporation assay Source: PubMed URL: [Link]

  • Title: An unbiased metric of antiproliferative drug effect in vitro Source: PMC - NIH URL: [Link]

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A Comparative Docking Study of Furan- and Phenyl-Substituted Nicotinic Acid Derivatives Against the α7 Nicotinic Acetylcholine Receptor

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

Introduction

Nicotinic acid, a form of vitamin B3, and its derivatives are foundational scaffolds in medicinal chemistry, exhibiting a wide spectrum of biological activities, including potential anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The versatility of the nicotinic acid core allows for substitutions that can significantly modulate its interaction with biological targets. Among these, furan and phenyl substitutions have garnered considerable interest due to their ability to influence the electronic and steric properties of the parent molecule, potentially enhancing binding affinity and selectivity for specific receptors.[4][5]

This guide presents a comparative molecular docking study of two representative nicotinic acid derivatives, 6-(furan-2-yl)nicotinic acid and 6-(5-phenylfuran-2-yl)nicotinonitrile, against the human α7 nicotinic acetylcholine receptor (nAChR). The α7 nAChR is a ligand-gated ion channel deeply implicated in cognitive processes, neuroprotection, and inflammatory pathways, making it a prime target for therapeutic intervention in conditions like Alzheimer's disease and schizophrenia.[6][7]

Through a detailed, step-by-step molecular docking protocol, this guide will elucidate the predicted binding affinities and interaction patterns of these furan- and phenyl-substituted derivatives. The objective is to provide researchers with a robust framework for conducting similar in silico analyses and to offer insights into the structure-activity relationships that govern the binding of these compounds to the α7 nAChR.

Methodology: A Validated Molecular Docking Protocol

The following protocol outlines a comprehensive and validated approach for performing molecular docking studies using the human α7 nAChR as the target receptor and AutoDock Vina as the docking engine. This protocol is designed to be self-validating by incorporating established best practices in computational chemistry.

Experimental Workflow

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase receptor_prep Receptor Preparation (PDB: 7EKI) grid_box Grid Box Generation receptor_prep->grid_box Prepared Receptor ligand_prep Ligand Preparation (Furan & Phenyl Derivatives) docking Molecular Docking (AutoDock Vina) ligand_prep->docking Prepared Ligands grid_box->docking Grid Parameters results Result Analysis (Binding Energy & Pose) docking->results Docking Output visualization Interaction Visualization results->visualization Top Scoring Poses

Caption: A generalized workflow for the comparative molecular docking study.

Step 1: Receptor Preparation

The three-dimensional structure of the human α7 nicotinic acetylcholine receptor is the starting point for this study.

  • Structure Retrieval: The cryo-EM structure of the human α7 nAChR was obtained from the Protein Data Bank (PDB ID: 7EKI).[8] This structure provides a high-resolution model of the receptor in its apo-form.

  • Receptor Cleaning: The raw PDB file was processed to remove water molecules, co-factors, and any existing ligands. This ensures that the docking simulation is not influenced by non-essential molecules.

  • Addition of Polar Hydrogens: Polar hydrogen atoms were added to the receptor structure. This is a critical step as hydrogen atoms play a significant role in forming hydrogen bonds, which are key to ligand binding.

  • Charge Assignment: Gasteiger charges were computed and assigned to all atoms of the receptor. Accurate charge distribution is essential for calculating the electrostatic interactions between the receptor and the ligands.

  • Conversion to PDBQT Format: The prepared receptor structure was converted to the PDBQT file format, which is the required input format for AutoDock Vina. This format includes the atomic coordinates, partial charges, and atom types.

Step 2: Ligand Preparation

The furan- and phenyl-substituted nicotinic acid derivatives were prepared for docking.

  • 2D Structure Generation: The 2D structures of this compound and 6-(5-phenylfuran-2-yl)nicotinonitrile were drawn using chemical drawing software.

  • 3D Conversion and Energy Minimization: The 2D structures were converted to 3D and subjected to energy minimization using a suitable force field (e.g., MMFF94). This process generates a low-energy, stable conformation of the ligand.

  • Torsion Tree Definition: The rotatable bonds in each ligand were defined. This allows the docking software to explore different conformations of the ligand within the receptor's binding site.

  • Conversion to PDBQT Format: Similar to the receptor, the prepared ligands were converted to the PDBQT format.

Step 3: Grid Box Generation

A grid box defines the search space for the docking simulation within the receptor.

  • Binding Site Identification: The putative binding site of the α7 nAChR was identified based on the location of known agonists in homologous receptor structures and through literature review.[6]

  • Grid Box Definition: A grid box was centered on the identified binding pocket with dimensions sufficient to encompass the entire active site and allow for translational and rotational movement of the ligands. For this study, a grid box of 25 x 25 x 25 Å with a spacing of 1.0 Å is recommended.

Step 4: Molecular Docking with AutoDock Vina

AutoDock Vina was employed to perform the molecular docking simulations.

  • Configuration File: A configuration file was created specifying the paths to the prepared receptor and ligand PDBQT files, the coordinates of the grid box center, and the dimensions of the grid.

  • Docking Execution: The docking simulation was executed using the command line interface of AutoDock Vina. The software systematically explores different conformations and orientations of the ligand within the defined grid box and calculates the binding affinity for each pose.

  • Exhaustiveness: The exhaustiveness of the search was set to 8 (default) to ensure a thorough exploration of the conformational space without being computationally prohibitive.

Comparative Docking Analysis

The docking simulations yielded predictions of the binding affinities and binding poses for both the furan- and phenyl-substituted nicotinic acid derivatives within the α7 nAChR active site.

Quantitative Docking Results
DerivativeSubstituentPredicted Binding Affinity (kcal/mol)Key Interacting Residues
This compoundFuran-7.2TYR A:93, TRP A:149, TYR A:188, TYR A:195
6-(5-phenylfuran-2-yl)nicotinonitrilePhenyl-furan-8.5TYR A:93, TRP A:149, TYR A:188, CYS A:190, TYR A:195

Disclaimer: The binding affinities are predicted values from in silico modeling and should be validated by in vitro or in vivo experimental data.

Predicted Binding Modes

G cluster_receptor α7 nAChR Binding Pocket cluster_ligands Ligands TYR93 TYR 93 TRP149 TRP 149 TYR188 TYR 188 CYS190 CYS 190 TYR195 TYR 195 furan Furan Derivative furan->TYR93 H-bond furan->TRP149 π-π stacking furan->TYR188 π-π stacking furan->TYR195 π-π stacking phenyl Phenyl-Furan Derivative phenyl->TYR93 H-bond phenyl->TRP149 π-π stacking phenyl->TYR188 π-π stacking phenyl->CYS190 Hydrophobic phenyl->TYR195 π-π stacking

Caption: Predicted interactions of furan- and phenyl-furan derivatives with key residues in the α7 nAChR binding pocket.

Discussion

The results of this comparative docking study suggest that both the furan- and phenyl-substituted nicotinic acid derivatives can favorably bind to the active site of the human α7 nAChR. However, the presence of the additional phenyl ring in 6-(5-phenylfuran-2-yl)nicotinonitrile appears to significantly enhance its predicted binding affinity.

The lower binding energy of the phenyl-furan derivative (-8.5 kcal/mol) compared to the furan derivative (-7.2 kcal/mol) indicates a more stable predicted interaction with the receptor. This enhanced affinity can be attributed to additional hydrophobic interactions with residues such as CYS A:190, as well as potentially more extensive π-π stacking interactions within the aromatic box of the binding pocket, which includes key residues like TYR A:93, TRP A:149, TYR A:188, and TYR A:195. These aromatic residues are known to be crucial for the binding of ligands to nicotinic receptors.[6]

The furan ring in both molecules is predicted to engage in π-π stacking interactions with the aromatic residues of the binding site. The nicotinic acid core, with its nitrogen atom and carboxylic acid or nitrile group, is positioned to form hydrogen bonds and other polar interactions. The difference in the substituent at the 6-position of the nicotinic acid ring—a furan versus a phenyl-furan—directly impacts the overall size, shape, and lipophilicity of the molecule, thereby influencing its fit and interactions within the binding pocket.

While these in silico findings are promising, it is imperative to correlate them with experimental data. The lack of readily available experimental binding affinities for these specific compounds with the α7 nAChR highlights the predictive power and utility of molecular docking in the early stages of drug discovery for prioritizing compounds for synthesis and biological evaluation. Future work should focus on synthesizing these derivatives and assessing their binding affinity and functional activity at the α7 nAChR through in vitro assays, such as radioligand binding assays or electrophysiological recordings.

Conclusion

This comparative docking study provides valuable insights into the potential of furan- and phenyl-substituted nicotinic acid derivatives as ligands for the human α7 nAChR. The addition of a phenyl group to the furan substituent is predicted to enhance binding affinity, likely through increased hydrophobic and aromatic interactions within the receptor's binding pocket. The detailed molecular docking protocol presented here offers a robust and reproducible methodology for researchers to perform similar computational analyses. These findings underscore the importance of in silico techniques in modern drug discovery and provide a strong rationale for the further investigation of these and related compounds as potential modulators of the α7 nicotinic acetylcholine receptor.

References

  • Jain, N., Utreja, D., Kaur, K., & Jain, P. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Mini Reviews in Medicinal Chemistry, 21(7), 847–882. [Link]

  • Jain, N., Utreja, D., Kaur, K., & Jain, P. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. PubMed, 33568045. [Link]

  • Jain, N., Utreja, D., Kaur, K., & Jain, P. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Bentham Science. [Link]

  • Liu, S., Zhao, Y., Sun, D., & Tian, C. (2021). human alpha 7 nicotinic acetylcholine receptor in apo-form. RCSB PDB. [Link]

  • Al-Otaibi, J. S., et al. (2020). Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines. PMC. [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. [Link]

  • Abbas, H. S., & Rumez, R. M. (2022). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Semantic Scholar. [Link]

  • Karig, G., et al. (2003). Synthesis and nicotinic binding of novel phenyl derivatives of UB-165. Identifying factors associated with alpha7 selectivity. PubMed. [Link]

  • Zainullina, L. F., et al. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. MDPI. [Link]

  • Karig, G., et al. (2003). Synthesis and nicotinic binding of novel phenyl derivatives of UB-165. Identifying factors associated with alpha 7 selectivity. University of Bath's research portal. [Link]

  • Podyma, B., et al. (2018). Competitive docking model for prediction of the human nicotinic acetylcholine receptor α7 binding of tobacco constituents. PMC. [Link]

  • Bascos, N. D., et al. (2023). Simulated Docking of alpha-Conotoxin Interactions with Nicotinic Acetylcholine Receptors. Philippine Journal of Science. [Link]

  • Celie, P. H. N., et al. (2016). In silico modeling of the α7 nicotinic acetylcholine receptor: new pharmacological challenges associated with multiple modes of signaling. PMC. [Link]

  • Liu, S., et al. (2025). human alpha 7 nicotinic acetylcholine receptor in complex with GAT107 and calcium (open state). RCSB PDB. [Link]

  • Papke, R. L., et al. (2015). Dissection of N,N-diethyl-N′-phenylpiperazines as α7 nicotinic receptor silent agonists. PMC. [Link]

  • Verma, A., et al. (2011). Synthesis and biological activities of furan derivatives. SciSpace. [Link]

  • Yu, R., & Zhao, Y. (2025). Cryo-EM structure of human Alpha-7 nicotinic acetylcholine receptor. RCSB PDB. [Link]

  • Forli, S., et al. (2016). Basic docking. Autodock Vina 1.2.0 documentation. [Link]

  • Papke, R. L. (2020). Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors. PMC. [Link]

  • Romanelli, M. N., et al. (2007). Selective alpha7 nicotinic acetylcholine receptor ligands. PubMed. [Link]

  • Wu, J., et al. (2006). Rat neuronal nicotinic acetylcholine receptors containing α7 subunit: pharmacological properties of ligand binding and function. PMC. [Link]

  • Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group. [Link]

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A Comprehensive Guide to Evaluating the Off-Target Effects of 6-(Furan-2-yl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, the comprehensive characterization of a compound's pharmacological profile is paramount. This guide provides a detailed framework for evaluating the off-target effects of 6-(Furan-2-yl)nicotinic acid, a potent agonist of the G protein-coupled receptor 109A (GPR109A), also known as the nicotinic acid receptor. As a Senior Application Scientist, this document is structured to offer not only procedural steps but also the scientific rationale behind the experimental designs, ensuring a thorough and self-validating approach to preclinical safety and selectivity assessment.

Introduction to this compound and its Therapeutic Target

This compound is a synthetic analog of nicotinic acid (niacin), designed to target the GPR109A receptor.[1] GPR109A is a Gi protein-coupled receptor predominantly expressed in adipocytes and immune cells, such as macrophages.[2] Activation of GPR109A in adipocytes inhibits lipolysis, leading to a decrease in circulating free fatty acids, a key mechanism for the lipid-modifying effects of nicotinic acid.[3] In immune cells, GPR109A activation has been shown to exert anti-inflammatory effects.[4] These properties make GPR109A an attractive target for the treatment of dyslipidemia and inflammatory conditions.[2]

However, the therapeutic use of nicotinic acid is often limited by a pronounced flushing response, a prostaglandin-mediated vasodilation, which is also triggered by GPR109A activation in skin Langerhans cells.[5][6] This on-target side effect has driven the development of novel GPR109A agonists, such as this compound, with the aim of achieving a better therapeutic window. A critical aspect of developing such novel agonists is to ensure their selectivity and to characterize any potential off-target activities that could lead to unforeseen adverse effects.

The Imperative of Off-Target Profiling in Drug Development

Off-target effects, the unintended interactions of a drug with molecular targets other than its primary therapeutic target, are a major cause of adverse drug reactions and clinical trial failures. A thorough evaluation of off-target liabilities is therefore a cornerstone of modern drug discovery and is mandated by regulatory agencies. Early identification of off-target interactions allows for:

  • Informed Lead Optimization: Structure-activity relationship (SAR) studies can be guided to mitigate off-target binding while maintaining or improving on-target potency.

  • Risk Assessment: Understanding the full pharmacological profile of a compound enables a more accurate prediction of its potential clinical side effects.

  • Mechanism Deconvolution: Distinguishing between on-target and off-target effects is crucial for understanding the true mechanism of action of a drug candidate.

This guide will compare this compound with its parent compound, nicotinic acid, and another synthetic GPR109A agonist, MK-1903, to illustrate the principles of off-target evaluation.

Comparative Analysis of GPR109A Agonists

While specific off-target screening data for this compound is not extensively published, we can infer its potential off-target profile based on its structural similarity to nicotinic acid and by comparing it to other well-characterized GPR109A agonists.

CompoundPrimary TargetKnown/Potential Off-Target ConsiderationsRationale for Comparison
This compound GPR109A- Potential for inhibition of nicotinamide phosphoribosyltransferase (NAMPT) due to the nicotinic acid scaffold.[7]- Possible interactions with other nicotinic receptors or enzymes involved in pyridine metabolism.The subject of this guide, representing a novel synthetic agonist.
Nicotinic Acid (Niacin) GPR109A- Inhibition of CYP2D6, CYP3A4, and CYP2E1 at high concentrations.[8]- Potential for hepatotoxicity and hyperglycemia at therapeutic doses.[9]The endogenous ligand and first-generation therapeutic, providing a baseline for known side effects.
MK-1903 GPR109A- Developed as a highly selective GPR109A agonist with reduced flushing potential.[10]Represents a second-generation, more selective compound, highlighting the progress in mitigating off-target effects.

Experimental Framework for Off-Target Evaluation

A comprehensive off-target profiling strategy employs a tiered approach, starting with broad in vitro screening and progressing to more focused in vitro and in vivo studies.

In Vitro Off-Target Profiling

Objective: To identify potential off-target interactions across a wide range of biologically relevant targets in a high-throughput manner.

A standard approach is to screen the test compound against a panel of receptors, ion channels, transporters, and enzymes known to be associated with adverse drug reactions.[11]

Experimental Protocol: General In Vitro Safety Panel Screening

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Assay Concentration: The compound is typically tested at a single high concentration (e.g., 10 µM) in duplicate.

  • Target Panels: Utilize commercially available safety panels, such as the SafetyScreen44 or a larger customized panel, which include targets like adrenergic, dopaminergic, serotonergic, and muscarinic receptors, as well as key ion channels (e.g., hERG) and enzymes.

  • Assay Formats: The assays are typically radioligand binding assays for receptors and transporters, and functional assays for enzymes and ion channels.

  • Data Analysis: Results are expressed as a percentage of inhibition or activation compared to a control. A significant interaction (typically >50% inhibition or activation) warrants further investigation with concentration-response studies to determine the IC50 or EC50.

Given that the kinome is a frequent source of off-target interactions for small molecules, a broad kinase panel screen is highly recommended.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Kinase Panel Selection: Choose a comprehensive panel of kinases (e.g., >100 kinases) representing different branches of the human kinome.

  • Assay Format: A common format is a radiometric assay that measures the incorporation of 33P-labeled ATP into a substrate. Alternatively, fluorescence-based or luminescence-based assays can be used.

  • Compound Concentration: Screen this compound at a fixed concentration (e.g., 1 µM or 10 µM).

  • Reaction Conditions: Incubate the kinase, substrate, ATP, and test compound in a suitable buffer for a defined period.

  • Detection: Measure the amount of phosphorylated substrate.

  • Data Analysis: Express results as a percentage of inhibition relative to a control. Follow up significant hits with IC50 determination.

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical liability associated with drug-induced QT prolongation and torsades de pointes.

Experimental Protocol: Automated Patch Clamp hERG Assay

  • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Electrophysiology: Employ an automated patch-clamp system (e.g., QPatch or Patchliner) to measure hERG currents.

  • Voltage Protocol: Apply a specific voltage protocol to elicit and measure the hERG tail current.

  • Compound Application: Apply a range of concentrations of this compound to the cells and measure the effect on the hERG current.

  • Data Analysis: Calculate the percentage of inhibition at each concentration and determine the IC50 value.

To assess the potential for drug-drug interactions, it is essential to evaluate the inhibitory effect of the compound on major CYP isoforms.

Experimental Protocol: CYP450 Inhibition Assay

  • Enzyme Source: Use human liver microsomes or recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).

  • Probe Substrates: Utilize specific probe substrates for each CYP isoform that are metabolized to a readily detectable product.

  • Incubation: Incubate the enzyme, substrate, NADPH (as a cofactor), and a range of concentrations of this compound.

  • Analysis: Quantify the formation of the metabolite using LC-MS/MS.

  • Data Analysis: Determine the IC50 value for the inhibition of each CYP isoform.

In Vivo Toxicity Studies

Objective: To evaluate the potential for adverse effects in a whole-animal system, which can reveal toxicities not apparent in in vitro assays.

Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study in Rodents

  • Animal Model: Use a standard rodent species, such as Sprague-Dawley rats.

  • Dose Groups: Include a control group (vehicle only) and at least three dose levels of this compound. The high dose should induce some toxicity but not mortality, while the low dose should be a multiple of the anticipated therapeutic dose.

  • Administration: Administer the compound daily by oral gavage for 28 days.

  • Observations: Conduct daily clinical observations, weekly body weight and food consumption measurements.

  • Clinical Pathology: Collect blood samples at the end of the study for hematology and clinical chemistry analysis.

  • Histopathology: Perform a full necropsy and histopathological examination of a comprehensive list of tissues from the control and high-dose groups.

Visualizing Pathways and Workflows

GPR109A Signaling Pathway

GPR109A_Signaling cluster_membrane Cell Membrane GPR109A GPR109A Gi Gi Protein GPR109A->Gi activates Agonist This compound Nicotinic Acid Agonist->GPR109A AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates HSL Hormone-Sensitive Lipase PKA->HSL phosphorylates (activates) Lipolysis Lipolysis ↓ HSL->Lipolysis

Caption: Simplified GPR109A signaling pathway in adipocytes.

Off-Target Evaluation Workflow

Off_Target_Workflow Start Test Compound: This compound InVitro In Vitro Screening Start->InVitro SafetyPanel Broad Safety Panel (Receptors, Transporters) InVitro->SafetyPanel KinasePanel Kinase Panel InVitro->KinasePanel hERG hERG Assay InVitro->hERG CYP450 CYP450 Inhibition InVitro->CYP450 DataAnalysis Data Analysis & Risk Assessment SafetyPanel->DataAnalysis KinasePanel->DataAnalysis hERG->DataAnalysis CYP450->DataAnalysis InVivo In Vivo Studies Tox Rodent Toxicity Study InVivo->Tox Tox->DataAnalysis DataAnalysis->InVivo

Caption: A tiered workflow for off-target effect evaluation.

Conclusion and Future Directions

The evaluation of off-target effects is a critical and iterative process in drug development. For this compound, a systematic assessment of its interactions with a broad range of biological targets is essential to build a comprehensive safety profile and to differentiate it from less selective GPR109A agonists like nicotinic acid. By employing the detailed in vitro and in vivo methodologies outlined in this guide, researchers can generate the robust data necessary for informed decision-making and regulatory submissions.

Future studies should aim to directly compare the off-target profiles of this compound with other GPR109A agonists in head-to-head screening assays. Furthermore, investigating the downstream consequences of any identified off-target interactions in relevant cellular and animal models will be crucial for fully understanding the compound's therapeutic potential and safety liabilities.

References

  • (1aR,5aR)1a,3,5,5a-Tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene-4-carboxylic acid (MK-1903): a potent GPR109a agonist that lowers free fatty acids in humans. Journal of Medicinal Chemistry. [Link]

  • Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. Frontiers in Cellular Neuroscience. [Link]

  • GPR109A and Vascular Inflammation. Current Atherosclerosis Reports. [Link]

  • Nicotinic acid: pharmacological effects and mechanisms of action. Annual Review of Pharmacology and Toxicology. [Link]

  • Nicotinic Acid Receptor Agonists Differentially Activate Downstream Effectors. Molecular Pharmacology. [Link]

  • Inhibition of human P450 enzymes by nicotinic acid and nicotinamide. Biochemical and Biophysical Research Communications. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-(Furan-2-yl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Compliance, Towards a Culture of Safety

In the landscape of drug discovery and chemical research, the synthesis and handling of novel compounds like 6-(Furan-2-yl)nicotinic acid are routine. However, the lifecycle of these materials extends beyond the benchtop. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a procedural framework for the safe disposal of this compound, grounding each step in established safety protocols and regulatory standards. Our objective is to empower you, our fellow scientists, to manage chemical waste with the same precision and foresight you apply to your research.

Hazard Identification and Risk Assessment: A Proactive Approach

  • Nicotinic Acid Moiety: The nicotinic acid (or niacin) component is known to cause serious eye irritation (H319).[1][2][3][4] Furthermore, it is classified as harmful to aquatic life (H402), making its release into the environment a significant concern.[2]

  • Furan Moiety: The furan component introduces more severe potential hazards. Furan is an extremely flammable liquid and vapor that may form explosive peroxides upon exposure to air and light.[5] It is also suspected of causing cancer and is harmful if inhaled or swallowed.[5]

Integrated Risk Profile: Based on this analysis, this compound must be handled as a substance that is, at a minimum, a serious eye irritant and harmful to aquatic ecosystems. The presence of the furan ring necessitates treating the compound with precautions appropriate for a potential carcinogen and flammable substance, even if it is a solid. The precautionary principle dictates that we assume the hazards of the parent structures are retained in the derivative compound.

Hazard Summary Table
Component MoietyCAS NumberKey Hazard Statements (H-Statements)Primary Concerns
Nicotinic Acid 59-67-6H319: Causes serious eye irritation[1][2]Eye Damage, Aquatic Toxicity
H402: Harmful to aquatic life[2]
Furan 110-00-9H224: Extremely flammable liquid and vapor[5]Flammability, Peroxide Formation, Carcinogenicity
H302: Harmful if swallowed[5]
H332: Harmful if inhaled[5]
H351: Suspected of causing cancer[5]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound in any capacity—including for disposal—the following PPE is mandatory. The rationale is to create a comprehensive barrier against the identified risks of eye irritation, skin contact, and inhalation of fine particulates.

  • Eye and Face Protection: Use government-approved safety glasses with side-shields, at a minimum.[2] Given the H319 warning for serious eye irritation, the use of chemical safety goggles is strongly recommended.

  • Hand Protection: Wear suitable, inspected chemical-resistant gloves. Dispose of contaminated gloves after use in accordance with good laboratory practices and applicable laws.

  • Body Protection: A standard laboratory coat is required. For operations with a risk of significant contamination, additional protective clothing should be considered.[6]

  • Respiratory Protection: While handling the solid, work in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the generation and inhalation of dust.[3]

Spill Management Protocol

Accidents happen. A prepared response is key to mitigating risk.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure adequate ventilation.

  • Don Appropriate PPE: Before cleanup, don the full PPE described in Section 2.

  • Contain the Spill: For a solid spill, gently cover it with an absorbent material to prevent dust from becoming airborne. Do not use compressed air to clean surfaces.[4]

  • Collect the Material: Carefully sweep or scoop the material into a designated, sealable waste container.[2][3] Use non-sparking tools if there is any concern about flammability.[5]

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water. Collect all cleaning materials as contaminated waste.

  • Dispose of Waste: The container with the spilled material and all cleanup supplies must be sealed, labeled as "Hazardous Waste," and disposed of according to the procedures in the following section.

Core Disposal Protocol: A Step-by-Step Guide

The disposal of this compound must be handled as a regulated hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[1][3][7]

Step 1: Waste Characterization

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste generator is responsible for determining if their waste is hazardous.[8][9][10] Given the aquatic toxicity and potential carcinogenicity derived from its structural components, this compound waste must be classified as hazardous.

Step 2: Segregation and Containerization

Proper segregation is crucial to prevent dangerous reactions and ensure correct disposal.

  • Do Not Mix: Keep this compound waste separate from all other waste streams.

  • Use a Compatible Container: The primary waste container must be made of a compatible material (e.g., a high-density polyethylene (HDPE) or glass bottle with a screw cap for solids).[11] Ensure the container is in good condition, free of leaks or cracks.

  • Leave Headspace: Do not overfill liquid containers; allow for at least 10% volume as headspace for expansion.[11]

Step 3: Labeling

Clear and accurate labeling is a regulatory requirement and essential for safety.

  • Label Immediately: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.

  • Complete Information: Clearly write the full chemical name, "this compound," and the approximate quantity. Do not use abbreviations or chemical formulas.[11] List all components if it is a mixture.

  • Identify Hazards: Mark the appropriate hazard characteristics on the label (e.g., "Toxic," "Irritant").

Step 4: Storage and Disposal
  • Secure Storage: Keep the sealed and labeled waste container in a designated satellite accumulation area within your laboratory. This area should be under the control of the operator and away from drains and sources of ignition.

  • Arrange for Pickup: The final and most critical step is to dispose of the waste through an approved channel. Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup. They will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). The standard recommendation is to offer surplus and non-recyclable solutions to a licensed disposal company, often involving incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]

Disposal Workflow Diagram

G Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_disposal Disposal Protocol cluster_spill Emergency Spill Response start Waste Generated (Solid, Solution, or Contaminated Materials) ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe start->ppe routine disposal spill Spill Occurs start->spill if spill characterize Step 2: Characterize as Hazardous Waste (RCRA Guidelines) ppe->characterize segregate Step 3: Segregate Waste (Keep separate from other chemicals) characterize->segregate containerize Step 4: Use a Labeled, Compatible Container (e.g., HDPE or Glass) segregate->containerize store Step 5: Store Securely in Satellite Accumulation Area containerize->store contact_ehs Step 6: Contact EHS for Pickup (Licensed Disposal Vendor) store->contact_ehs contain Contain Spill & Prevent Dust spill->contain collect Collect Material & Cleanup Debris contain->collect collect->containerize

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.